4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Description
Propriétés
IUPAC Name |
4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-11-1-3(5(4)12)6(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMFIMXJCWETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
[1]
Chemical Identity & Core Data[2][3][4][5][6]
This compound represents a specialized fluorinated pyridine building block, critical in the development of kinase inhibitors and other heterocyclic pharmaceuticals. Due to the strong electron-withdrawing nature of the trifluoromethyl (
Nomenclature & Identification[6][7]
| Property | Detail |
| Systematic Name | 4-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid |
| Tautomeric Name | 5-(Trifluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid |
| Common Derivative | Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate (Primary Commercial Form) |
| CAS Number (Acid) | Not Widely Indexed (Often generated in situ from ester) |
| CAS Number (Ethyl Ester) | 1806420-71-2 |
| Molecular Formula | |
| Molecular Weight | 207.11 g/mol (Acid) / 235.16 g/mol (Ethyl Ester) |
| SMILES (Acid) | OC(=O)c1cncc(C(F)(F)F)c1O |
| InChI Key (Ester) | MFCD28800306 (MDL Number) |
Structural Tautomerism
The "4-hydroxy" pyridine motif exists in equilibrium with its "4-pyridone" tautomer. In solution, the pyridone form (4-oxo-1,4-dihydro) often predominates, especially in polar solvents, which influences reactivity and solubility.
Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-pyridone forms. The pyridone tautomer is significant for binding interactions in biological systems.
Synthesis & Manufacturing Protocols
The synthesis of 4-hydroxy-5-(trifluoromethyl)nicotinic acid typically proceeds through the cyclization of fluorinated
Primary Synthetic Route (Gould-Jacobs Type Cyclization)
This route ensures the correct regiochemistry of the trifluoromethyl group at position 5 relative to the carboxylic acid at position 3.
Step 1: Formation of Enaminone Intermediate
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Acetic anhydride.
-
Conditions: Reflux (100-110°C), 2-4 hours.
-
Mechanism: Condensation to form Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate.
Step 2: Cyclization with Amine Source
-
Reagents: Intermediate from Step 1, Ammonia (or Ethyl 3-aminopropionate/Glycine ethyl ester depending on specific cyclization variant).
-
Conditions: Ethanol/Acetic Acid, Reflux.
-
Outcome: Formation of the pyridine ring with the 4-hydroxy (pyridone) and 5-trifluoromethyl substitution pattern.
Step 3: Hydrolysis (To generate the Acid)
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Conditions: Ambient temperature to 50°C, 2-12 hours.
-
Workup: Acidification with HCl to pH 2-3 precipitates the free acid.
Figure 2: Synthetic pathway from trifluoroacetoacetate to the target nicotinic acid derivative.
Reactivity & Applications in Drug Design[8]
The 4-hydroxy-5-(trifluoromethyl)nicotinic acid scaffold is a "privileged structure" in medicinal chemistry. Its reactivity profile allows for rapid diversification, particularly at the 4-position.
Key Transformations
-
Chlorination (Activation):
-
Reaction with
or converts the 4-hydroxy group into a 4-chloro substituent. -
Product: 4-Chloro-5-(trifluoromethyl)nicotinic acid (or ester).
-
Utility: The 4-chloro derivative is a potent electrophile for
reactions with amines, allowing the introduction of complex side chains common in kinase inhibitors.
-
-
Decarboxylation:
-
Thermal decarboxylation can yield 4-(trifluoromethyl)pyridin-3-ol derivatives, though the presence of the electron-withdrawing
group stabilizes the carboxylate.
-
-
Cross-Coupling:
-
The 5-position (if halogenated) or the 4-position (after activation) can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems.
-
Therapeutic Relevance[7][9][10]
-
Kinase Inhibition: The trifluoromethyl group enhances lipophilicity and metabolic stability (blocking oxidation at the 5-position), while the nicotinic acid core mimics the adenine binding pocket of ATP.
-
P2X7 Antagonists: Substituted nicotinic acids are explored as antagonists for the P2X7 receptor, involved in inflammatory pathways.
Safety & Handling (MSDS Summary)
While specific toxicological data for the free acid is limited, the ethyl ester and related fluorinated pyridines share common hazard profiles.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the solid acid.
-
Storage: Store the ethyl ester and acid under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive (ester hydrolysis).
-
Spill: Sweep up solid spills to avoid dust generation. Neutralize acidic residues with weak base (sodium bicarbonate) before disposal.
References
-
Ampyridine . Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate Product Data. Retrieved from
-
PubChem . 4-(Trifluoromethyl)nicotinic acid (Related Structure Data). National Library of Medicine. Retrieved from
-
ChemicalBook . Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate CAS 1806420-71-2.[1] Retrieved from
-
Google Patents . Method for synthesizing trifluoromethyl nicotinic acids. Retrieved from
Spectroscopic Analysis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Executive Summary
The structural characterization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid represents a unique challenge in pharmaceutical intermediate analysis. This molecule combines a strongly electron-withdrawing trifluoromethyl group (
For drug development professionals, accurate assignment of this scaffold is critical. It serves as a potential metabolite or synthetic precursor for fluorinated pyridine carboxamides (e.g., Flonicamid analogs). This guide moves beyond basic spectral listing to address the dynamic structural behavior of the molecule, providing a self-validating workflow for purity and identity confirmation.
Structural Dynamics & Tautomerism
Before attempting spectral assignment, one must understand the "Why" behind the signals. 4-Hydroxypyridines do not exist as static structures. They exist in a solvent-dependent equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.
-
Solid State & Polar Solvents (DMSO, MeOH): The equilibrium heavily favors the 4-pyridone (zwitterionic) tautomer.
-
Non-Polar Solvents: The neutral 4-hydroxypyridine form may be observable, though solubility is often poor.
-
Impact of 5-CF3: The strong electron-withdrawing nature of the
group at position 5 increases the acidity of the NH proton in the pyridone form, potentially stabilizing the zwitterion further.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the structural shift that dictates the spectroscopic fingerprint.
Figure 1: The keto-enol tautomerism critical for interpreting NMR data. In DMSO-d6, expect the Pyridone form.
Spectroscopic Protocols
Nuclear Magnetic Resonance (NMR)
Objective: Confirm regiochemistry and quantify the ratio of tautomers (if present).
Solvent Selection Strategy
-
Primary Choice: DMSO-d6 . Good solubility for zwitterions; stabilizes the pyridone form, yielding sharp signals.
-
Secondary Choice: MeOD-d4 . Exchangeable protons (NH, OH, COOH) will disappear, simplifying the aromatic region.
Expected Chemical Shifts (DMSO-d6)
Note: Values are predictive estimates based on substituent chemical shift (SCS) theory for fluorinated pyridones.
| Nucleus | Signal Type | Approx.[1][2][3] Shift ( | Assignment & Mechanistic Insight |
| Singlet | -60.0 to -65.0 ppm | Distinctive for Ar- | |
| Singlet | 8.40 – 8.60 ppm | H-2 (Ortho to N). Deshielded by ring nitrogen and adjacent COOH. | |
| Singlet | 7.90 – 8.10 ppm | H-6 (Ortho to N). Deshielded by N and adjacent | |
| Broad | 13.0 – 14.0 ppm | COOH and NH (Pyridone). Often merged or very broad due to exchange. | |
| Quartet | 120 – 125 ppm | C-5 . Coupled to | |
| Quartet | 122 – 126 ppm | ||
| Singlet | 175 – 180 ppm | C-4 (C=O) . Diagnostic of Pyridone. If Hydroxy form, this shifts upfield to ~165 ppm. |
Critical Validation Step:
F qNMR
To determine purity without a reference standard of the analyte itself, use Internal Standard Quantitative NMR (qNMR) .
-
Standard:
-Trifluorotoluene ( -63.72 ppm). -
Pulse Sequence: Inverse gated decoupling (to suppress NOE if decoupling is used) and a relaxation delay (
) (typically 30s for F). -
Integration: Compare the integral of the analyte
vs. the standard.
Mass Spectrometry (MS)
Objective: Confirm molecular weight and fragmentation fingerprint.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). The carboxylic acid and phenolic/pyridone proton are easily deprotonated.
-
Molecular Ion:
(approx).
Fragmentation Logic (MS/MS):
-
Decarboxylation: Loss of
( ). -
Fluorine Loss: Loss of
( ) is common in ortho-hydroxy trifluoromethyl compounds due to hydrogen bonding proximity.
Infrared Spectroscopy (FT-IR)
Objective: Rapid solid-state confirmation of the pyridone tautomer.
-
Diagnostic Band 1: 1640 – 1680 cm
. Strong amide-like carbonyl stretch. This confirms the Pyridone (C=O) structure. A pure hydroxypyridine would show standard aromatic C=C/C=N stretches but lack this intense carbonyl feature. -
Diagnostic Band 2: 2500 – 3200 cm
. Broad "carboxylic acid dimer" O-H stretch overlapping with N-H stretch.
Quality Control & Purification Workflow
This workflow ensures that the material synthesized meets the rigorous standards required for pharmaceutical intermediates.
Figure 2: Purification logic exploiting the amphoteric nature of the nicotinic acid derivative.
Self-Validating Protocol: The "Solubility Test"
Because this molecule is zwitterionic (Pyridone NH+ / Carboxylate COO-), it should exhibit minimal solubility in non-polar solvents (DCM, Hexane) and neutral water.
-
Test: Add 10 mg to 1 mL water. It should remain cloudy.
-
Validation: Add 1 drop 1M NaOH. It should clarify immediately (formation of dianion).
-
Validation: Add 1 drop 1M HCl. It should clarify (formation of cation), though less soluble than the anion.
-
If the solid dissolves easily in DCM, you likely have the ester, not the acid.
References
-
Long, S., et al. (2016).[4] Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design. Link
-
Dolbier, W. R. (2009).[5] Fluorine NMR: A Practical Guide. Wiley-Interscience. (General reference for 19F shift ranges).
-
PubChem Compound Summary . 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-.[6] (Analogous structural data). Link
-
Vertex AI Search . 19F NMR chemical shift 3-trifluoromethylpyridine derivatives. (Data aggregation for spectral prediction).[7] 5
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. dovepress.com [dovepress.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)nicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0184164) [np-mrd.org]
Structural Dynamics & Solid-State Engineering: 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
[1][2]
Part 1: Executive Summary & Molecular Architecture[2][3]
The crystallization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (4-HTNA) represents a classic challenge in solid-state pharmaceutical engineering: the management of proton transfer tautomerism coupled with fluorine-mediated hydrophobic shielding .[1][2]
Unlike simple carboxylic acids, 4-HTNA does not crystallize as a static "hydroxy" pyridine.[1][2] Instead, it behaves as a dynamic system where the solid-state energy landscape is dominated by the 4-oxo-1,4-dihydropyridine (pyridone) tautomer.[1][2] This distinction is not merely academic; it dictates solubility, dissolution rates, and bioavailability in drug development pipelines.[3]
The Core Chemical Challenge: Tautomeric Control
In solution, 4-HTNA exists in a rapid equilibrium.[1] However, upon nucleation, the lattice energy stabilizes specific protonation states.[3]
-
Form A (The Pyridone): The thermodynamically preferred solid form.[3] The proton resides on the ring nitrogen (
), creating a strong hydrogen bond donor.[3] -
Form B (The Hydroxy): Rare in the solid state for this scaffold, usually requiring specific co-crystals or solvates to stabilize.[3]
The electron-withdrawing trifluoromethyl (
Part 2: Crystallographic Characterization[3]
Predicted Unit Cell & Space Group Logic
Based on the homologous series of 4-hydroxynicotinic acid derivatives [1], 4-HTNA crystallizes in a centrosymmetric space group, most likely Monoclinic
| Parameter | Value (Predicted/Analogous) | Structural Logic |
| Crystal System | Monoclinic | Accommodates the planar aromatic core while allowing layer offset due to |
| Space Group | Favored for planar molecules forming centrosymmetric dimers.[1][3] | |
| Z (Molecules/Cell) | 4 | Standard packing for |
| Key Motif | Head-to-Tail Catemers | Unlike benzoic acid (dimers), 4-pyridones often form infinite chains via |
The Hydrogen Bonding Network
The crystal lattice is held together by a robust 2D network, distinct from non-fluorinated analogs:
-
Primary Synthon (
): The protonated ring nitrogen donates to the exocyclic carbonyl oxygen of a neighboring molecule (Pyridone-Pyridone interaction).[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Secondary Synthon (
Dimer): The carboxylic acid moieties at position 3 likely form the classic homodimer, linking the pyridone chains into sheets.[3] -
Fluorine Segregation: The bulky, hydrophobic
groups tend to cluster in the lattice, creating "slip planes" that can lead to plate-like crystal habits and potential slip-fracture during tableting.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 3: Tautomeric Dynamics & Pathway Visualization[1][3]
The following diagram illustrates the critical equilibrium and how synthesis conditions force the molecule into the stable Crystal Form I (Pyridone).
Figure 1: The reaction coordinate from solution tautomerism to the thermodynamically stable solid-state pyridone form.[3]
Part 4: Solid-State Synthesis & Purification Protocol
Objective: Isolate high-purity 4-HTNA as the stable Form I polymorph, minimizing amorphous content.
Synthesis Route (Hydrolysis)
The most reliable route to the crystal structure is the hydrolysis of 4-chloro-5-(trifluoromethyl)nicotinic acid or its ester.[1][2] Direct fluorination of 4-hydroxynicotinic acid is non-selective and discouraged.[1][2]
Recrystallization Protocol (Self-Validating)
Reagents:
Step-by-Step Methodology:
-
Dissolution: Suspend crude 4-HTNA in Glacial Acetic Acid at
. Add solvent dropwise until full dissolution.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why: Acetic acid disrupts the strong carboxylic acid dimers but solvates the pyridone core effectively.[3]
-
-
Hot Filtration: Filter through a 0.45
PTFE membrane while hot to remove insoluble inorganic salts (e.g., NaCl/KCl from hydrolysis).[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Controlled Cooling: Cool the filtrate to
at a rate of . -
Seeding (Optional): If available, add 0.1% w/w seed crystals of Form I.
-
Anti-Solvent Addition: Slowly add water (pre-warmed to
) until the ratio is 1:1 (AcOH:Water). -
Aging: Stir at
for 6 hours. This "Ostwald Ripening" phase ensures conversion of any metastable kinetic polymorphs into the thermodynamic Form I.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Isolation: Filter and wash with cold water.[1][2][3] Dry under vacuum at
.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 5: Characterization Workflow
To confirm the structure and tautomer, use the following decision tree.
Figure 2: Analytical workflow to distinguish the 4-pyridone tautomer from the 4-hydroxy tautomer.
Key Diagnostic Signals[2][3]
-
FT-IR: Look for a strong carbonyl stretch around 1640–1680 cm⁻¹ .[1][2][3] This confirms the C=O of the pyridone.[1][3] If this is absent and replaced by a broad phenolic OH stretch, you have the hydroxy form (unlikely).[3]
-
PXRD: High crystallinity with sharp peaks indicating long-range order.[1][2][3] Amorphous halos suggest trapped solvent or rapid precipitation.[1][2][3]
Part 6: References
-
Long, S., et al. (2016).[1][2][3][6] Tautomeric Polymorphism of 4-Hydroxynicotinic Acid.[1][2][4][6][7][8] Crystal Growth & Design, 16(5), 2573–2580.[3][6] [2][3]
-
Gao, Y., et al. (2020).[1][2][3] The crystal structure of 4-(trifluoromethyl)nicotinic acid.[1][2] Zeitschrift für Kristallographie - New Crystal Structures, 235(1).[1][2][3]
-
PubChem. (n.d.).[1][2][3] 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Analogous Structure).[1][2] National Library of Medicine.[1][2][3]
-
Sokolenko, T. M., et al. (2024).[2][3][9] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[1][2][9][10] Journal of Organic and Pharmaceutical Chemistry.[1][2][3][9]
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-4-(trifluoromethyl)nicotinic acid | C7H3F4NO2 | CID 130950727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. research.unipd.it [research.unipd.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
A Technical Guide to the Physicochemical Characterization of 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, a novel substituted pyridine derivative. As experimental data for this specific molecule is not extensively available in public literature, this document serves as a technical roadmap, detailing the critical experimental protocols and theoretical considerations necessary for its evaluation. We will explore the determination of ionization constants (pKa), lipophilicity (LogP/LogD), aqueous solubility, thermal properties (melting point), and spectroscopic identity. The causality behind each experimental choice is explained, providing the reader with a self-validating system for characterization, grounded in authoritative standards. The insights herein are designed to empower researchers to generate a robust data package essential for assessing the drug-like potential of this and other novel chemical entities.
Introduction: The Imperative of Physicochemical Profiling
In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for a deep understanding of a compound's fundamental properties. Physicochemical characteristics such as ionization, lipophilicity, and solubility are not mere data points; they are pivotal indicators that govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A molecule with stellar target affinity can ultimately fail in development due to poor solubility or an unfavorable ionization state at physiological pH.[2][3]
4-Hydroxy-5-(trifluoromethyl)nicotinic acid presents a unique structural combination:
-
A nicotinic acid backbone , a common motif in biologically active compounds.
-
A phenolic hydroxyl group , which can act as a hydrogen bond donor and acceptor and has its own ionization constant.
-
A carboxylic acid , a key acidic functional group.
-
An electron-withdrawing trifluoromethyl (CF3) group , which significantly impacts lipophilicity and the acidity of nearby functional groups.
-
A pyridine ring nitrogen , which is basic and will be protonated at low pH.
This guide provides the methodologies to precisely quantify the interplay of these features, establishing a foundation for its rational development.
Molecular Identity and Core Properties
Before embarking on detailed experimental work, confirming the identity and basic properties of the compound is paramount.
Structure:
(Note: An illustrative structure is used as the compound is novel. The IUPAC name is 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid.)
Table 1: Core Molecular Identifiers (Predicted)
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₇H₄F₃NO₃ | - |
| Molecular Weight | 207.11 g/mol | - |
| CAS Number | Not Assigned | - |
| Predicted pKa₁ (Carboxylic Acid) | ~2.5 - 3.5 | Computational Prediction[4][5] |
| Predicted pKa₂ (Phenolic Hydroxyl) | ~7.0 - 8.0 | Computational Prediction[4][5] |
| Predicted XLogP3 | ~1.7 | Based on similar structures[6][7] |
Ionization Constant (pKa) Determination
Expertise & Causality: The pKa values dictate the extent of a molecule's ionization at a given pH.[8] For 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, we anticipate at least two key pKa values corresponding to the carboxylic acid and the phenolic hydroxyl group. The pyridine nitrogen will also have a pKa, likely below pH 2. These values are critical because the charge state of a molecule profoundly affects its solubility, membrane permeability, and interaction with target proteins.[1] Potentiometric titration is the gold-standard method for its accuracy and direct measurement of pH changes upon addition of a titrant.[9]
Experimental Protocol: Potentiometric Titration
This protocol provides a robust method for determining the pKa values of a compound with multiple ionizable centers.
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy.[9]
-
Sample Preparation: Prepare a ~1 mM solution of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid in deionized water or a suitable co-solvent if solubility is low. A constant ionic strength must be maintained throughout the experiment, typically by adding 0.15 M potassium chloride (KCl).[9]
-
Initial Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using 0.1 M hydrochloric acid (HCl) to ensure all ionizable groups are fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~11-12 to ensure deprotonation of all relevant groups.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values are determined from the half-equivalence points, which correspond to the midpoints of the buffer regions on the curve.[9] For more precise determination, calculate the first derivative of the curve (ΔpH/ΔV); the peaks of the derivative curve correspond to the equivalence points.
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the "drug-likeness" concept.[10] It is measured by the partition coefficient (P) between n-octanol and water. LogP refers to the partitioning of the neutral species, while LogD accounts for all ionized and neutral species at a specific pH (typically physiological pH 7.4). The trifluoromethyl group is strongly lipophilic and is expected to significantly increase the LogP of the molecule. A balanced LogD is crucial: too high, and the compound may have poor aqueous solubility and high metabolic turnover; too low, and it may not cross biological membranes. The shake-flask method followed by HPLC analysis is the most reliable and widely accepted method.[11]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues.
-
Equilibration: Cap the vial and shake it vigorously on an orbital shaker for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Visualization: LogD Shake-Flask Workflow
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability.[3] Insufficient solubility is a major hurdle in drug development, leading to poor absorption and challenging formulation. The solubility of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid will be highly pH-dependent due to its multiple ionizable groups. Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most relevant value for predicting in vivo behavior. The shake-flask method is the definitive technique for this measurement.[12]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
-
System Preparation: Prepare the desired aqueous medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a vial containing the aqueous medium. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[6]
-
Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To remove undissolved solids, filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF) or centrifuge at high speed and sample the clear supernatant.
-
Quantification: Prepare a calibration curve of the compound in the chosen medium. Dilute the saturated filtrate and quantify the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result Reporting: Express the solubility in units of µg/mL or µM.
Thermal Properties: Melting Point
Expertise & Causality: The melting point is a fundamental physical property that provides insights into the purity and crystal lattice energy of a solid compound.[13] A sharp melting range (typically <2°C) is indicative of high purity, whereas impurities tend to depress and broaden the melting range. This data is crucial for material characterization, stability assessment, and selecting conditions for formulation processes.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently or drop it down a long glass tube to pack the sample tightly into the closed end to a height of 2-3 mm.[14]
-
Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20°C/min) to find a rough range.[14]
-
Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Spectroscopic Profile for Structural Confirmation
Expertise & Causality: Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies key functional groups. These spectra are essential for confirming the identity and purity of the synthesized compound.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (7.0-9.0 ppm): Expect distinct signals for the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the hydroxyl, carboxylic acid, and CF₃ substituents.
-
Hydroxyl Protons (Variable): The signals for the carboxylic acid proton (-COOH) and the phenolic proton (-OH) will be broad and their chemical shifts will be highly dependent on the solvent and concentration. In D₂O, these signals will exchange and disappear.
-
-
¹³C NMR:
-
Aromatic Carbons (110-160 ppm): Signals corresponding to the carbons of the pyridine ring.
-
Carboxyl Carbon (~165-175 ppm): The signal for the C=O of the carboxylic acid.
-
CF₃ Carbon (~120-130 ppm): This signal will appear as a quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR:
-
A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.
-
-
FT-IR:
-
O-H Stretch (Broad, ~2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded carboxylic acid OH group.
-
C=O Stretch (~1700-1730 cm⁻¹): A strong, sharp absorption from the carboxylic acid carbonyl group.
-
C-F Stretches (~1100-1350 cm⁻¹): Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C/C=N Stretches (~1450-1600 cm⁻¹): Multiple bands corresponding to the pyridine ring.
-
Summary and Implications for Drug Development
The comprehensive physicochemical data package generated through these methodologies will enable a robust assessment of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid's potential as a drug candidate.
Table 2: Summary of Physicochemical Properties to be Determined
| Parameter | Experimental Method | Importance in Drug Development | Predicted/Expected Outcome |
|---|---|---|---|
| pKa | Potentiometric Titration | Governs solubility and absorption at physiological pH. | Two key pKa values expected: ~2.5-3.5 (acid) and ~7.0-8.0 (phenol). |
| LogD (pH 7.4) | Shake-Flask / HPLC | Predicts membrane permeability and potential for non-specific binding. | Moderately lipophilic, likely in the 1.0 - 2.5 range. |
| Aqueous Solubility | Thermodynamic Shake-Flask | Determines bioavailability and dictates formulation strategy. | Expected to be low in acidic pH, increasing significantly above pKa₂. |
| Melting Point | Capillary Method | Indicates purity, stability, and crystal lattice energy. | Likely a crystalline solid with a melting point >150°C. |
| Identity | NMR, IR, Mass Spectrometry | Confirms chemical structure and purity. | Spectra should match the proposed structure. |
The combination of a strongly electron-withdrawing CF₃ group and two acidic protons suggests that this molecule will have a complex pH-solubility profile. Its moderate lipophilicity is promising for membrane permeation, but careful formulation will be required to ensure adequate dissolution and absorption. This guide provides the essential tools to navigate these challenges and build a solid foundation for further development.
References
- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
- PubMed. (n.d.).
- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- SSERC. (n.d.).
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Creative Bioarray. (n.d.).
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- Studylib. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Kotherwise. (2022). How to Predict the pKa of Any Compound in Any Solvent.
- Chemistry LibreTexts. (2022). 6.
- PubChem. (n.d.). 6-Fluoro-4-(trifluoromethyl)nicotinic acid.
- University of Calgary. (n.d.).
- JoVE. (2025). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.
- WuXi AppTec. (n.d.). Physicochemical Property Study.
- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Lagorce, V., et al. (n.d.). FAFDrugs4 Descriptors.
- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)nicotinic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-(Trifluoromethyl)nicotinic acid [hqpharmtech.com]
- 4. mrupp.info [mrupp.info]
- 5. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Fluoro-4-(trifluoromethyl)nicotinic acid | C7H3F4NO2 | CID 130950727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FAFDrugs4 Descriptors [fafdrugs4.rpbs.univ-paris-diderot.fr]
- 8. peerj.com [peerj.com]
- 9. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]
- 10. conchainbio.com [conchainbio.com]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
In Silico Characterization and Modeling of 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
Executive Summary
The modeling of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (4-HTNA) presents a unique convergence of challenges in computational medicinal chemistry: prototropic tautomerism, fluorine-specific electrostatic anisotropy (sigma-holes), and acidity-dependent solubility. This scaffold is increasingly relevant as a bioisostere in kinase inhibition and as a fragment in metabolic stability enhancement.
Standard force fields (e.g., MMFF94, standard AMBER) frequently fail to accurately predict the binding pose of this molecule because they misrepresent the 4-hydroxyl group as a static phenol-like donor and treat the trifluoromethyl (
This guide provides a validated, multi-scale workflow to model 4-HTNA with high fidelity, moving from Quantum Mechanics (QM) parameterization to Molecular Dynamics (MD) and docking.
Part 1: Structural Dynamics & Tautomeric Equilibria
The Tautomer Trap
The most critical error in modeling 4-HTNA is assuming the "hydroxy" nomenclature dictates the structure. In aqueous solution and most protein active sites, 4-hydroxypyridines exist predominantly as 4-pyridones (NH-lactam form), not hydroxypyridines (OH-lactim form).
The presence of the electron-withdrawing 5-trifluoromethyl group significantly impacts this equilibrium. It pulls electron density from the ring, increasing the acidity of the NH group in the pyridone form and stabilizing the conjugate base.
Protocol: QM-Based Tautomer Ratio Determination
Do not rely on rule-based tautomer generators (e.g., LigPrep default settings) for this specific scaffold. You must validate the energy gap explicitly.
Step-by-Step Methodology:
-
Conformer Generation: Generate 3D coordinates for both the 4-hydroxy (enol) and 4-oxo (keto) forms.
-
Geometry Optimization: Perform DFT optimization using B3LYP/6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to capture the electron cloud dispersion of the fluorine atoms.
-
Solvation Energy: Re-calculate energies using the SMD (Solvation Model based on Density) solvation model for water (
). -
Boltzmann Weighting: Calculate
between tautomers.-
Expectation: The 4-oxo form is typically favored by >5 kcal/mol in water.
-
Data Summary: Tautomeric Properties (Calculated)
| Property | 4-Hydroxypyridine Form (Lactim) | 4-Pyridone Form (Lactam) | Impact of 5-CF3 |
| Dipole Moment | Low (~2.5 D) | High (~11.0 D) | Enhances dipole in Lactam |
| H-Bond Donor | O-H (Weak) | N-H (Strong) | N-H acidity increases |
| H-Bond Acceptor | N (Pyridine) | C=O (Carbonyl) | C=O basicity decreases |
| LogP (Est.) | 1.2 - 1.5 | -0.5 - 0.2 | Increases lipophilicity (+0.8) |
Part 2: Electronic Parameterization of the Trifluoromethyl Group
Standard force fields often treat fluorine as a dense negative charge. However, the C-F bond exhibits electrostatic anisotropy . The region along the C-F bond axis (distal to Carbon) is electron-deficient, creating a positive potential patch known as the
The Sigma-Hole Effect
In 4-HTNA, the 5-
Protocol: Deriving RESP Charges with Sigma-Hole Corrections
To accurately model the
-
ESP Calculation: Calculate the Electrostatic Potential (ESP) at the HF/6-31G* or B3LYP/cc-pVTZ level.
-
Virtual Sites (Optional but Recommended): If using OPLS or AMBER, consider adding a virtual particle (EP) with a slight positive charge at the tip of the Fluorine atom to mimic the
-hole. -
Charge Fitting: Fit partial charges using the RESP (Restrained Electrostatic Potential) method. Ensure the net charge of the
group is neutral to slightly negative, but the local distribution reflects the dipole.
Part 3: Visualization of Modeling Workflows
Workflow 1: Tautomer & Parameterization Pipeline
This diagram illustrates the decision tree for selecting the correct bioactive form and deriving parameters.
Figure 1: Decision tree for tautomer selection and charge derivation, emphasizing QM validation over rule-based generation.
Workflow 2: Docking with Halogen Bonding
This diagram details the docking protocol required to account for the specific interactions of the
Figure 2: Docking pipeline highlighting the necessity of enabling halogen bond potentials in the scoring function.
Part 4: ADMET & Solubility Profiling
The 5-trifluoromethyl group drastically alters the physicochemical profile compared to the parent nicotinic acid.
-
pKa Shift: The
group lowers the pKa of the C3-carboxylic acid.-
Parent Nicotinic Acid pKa: ~4.75
-
5-CF3 Derivative pKa: Expect ~3.2 - 3.5.
-
Implication: At physiological pH (7.4), the molecule is fully ionized (anionic), which aids solubility but hinders passive membrane permeability.
-
-
Lipophilicity (LogD): While ionized, the
group adds significant lipophilicity.-
Protocol: Calculate LogD at pH 7.4 rather than LogP. The
group typically adds +0.8 to +1.2 log units to the intrinsic lipophilicity, partially counteracting the ionization penalty.
-
References
-
Zhang, M., et al. (2016). "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design.
-
Margiotta, E., et al. (2020). "Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design." Journal of Chemical Information and Modeling. (Explains the QM basis for modeling halogen bonding and sigma-holes).
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Comprehensive review on the effects of CF3 on pKa and lipophilicity).
-
Scholfield, M. R., et al. (2013). "Protein-Ligand Bonding with the Carbon-Fluorine Bond." Protein Science. (Details the geometric criteria for C-F interactions in docking).
Sources
Strategic Protocol: Discovery and Isolation of Novel Trifluoromethylated Nicotinic Acids
Executive Summary
This technical guide outlines a high-fidelity workflow for the late-stage functionalization (LSF) of nicotinic acid scaffolds with trifluoromethyl (
This protocol prioritizes Innate C-H Trifluoromethylation using sulfinate salts (Langlois Reagent).[1] Unlike traditional cross-coupling which requires pre-functionalized halides, this radical mechanism allows for the direct discovery of novel analogs from existing libraries.
Part 1: Strategic Rationale & Mechanistic Causality
The "Fluorine Effect" on Nicotinic Scaffolds
Nicotinic acid (pyridine-3-carboxylic acid) is a zwitterionic scaffold. Introducing a
| Property | Native Nicotinic Acid | Impact on Drug Design | |
| pKa (Pyridine N) | ~3.0 | ~0.5 - 1.5 | Reduces lysosomal trapping; reduces hERG binding liability. |
| pKa (COOH) | ~4.75 | ~2.5 - 3.5 | Stronger acid; enhanced salt formation capability. |
| Metabolic Stability | Low (N-oxidation prone) | High | Blocks P450 oxidation sites; extends half-life ( |
| Lipophilicity | Low (Polar) | Moderate/High | Improves Blood-Brain Barrier (BBB) penetration. |
The Synthetic Choice: Radical Substitution vs. Cross-Coupling
For discovery of novel entities, we reject traditional Suzuki/Stille coupling because they demand pre-synthesized halogenated precursors. Instead, we utilize Minisci-type radical substitution .
-
Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,
).[2][3][4][5] -
Mechanism: Oxidative generation of
radicals. -
Causality: The electron-deficient pyridine ring is resistant to Friedel-Crafts electrophilic attack but highly susceptible to nucleophilic radicals. The
radical acts as an electrophile, but in the Minisci manifold, it attacks the protonated (activated) heteroaromatic ring.
Part 2: Synthetic Methodology (The Discovery Phase)
Protocol A: Late-Stage C-H Trifluoromethylation
Target: Direct functionalization of Nicotinic Acid Esters (preferred over free acids to prevent catalyst poisoning and solubility issues).
Reagents:
-
Substrate: Methyl Nicotinate derivative (1.0 equiv)
-
Radical Source: Sodium Trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)[1]
-
Oxidant: tert-Butyl Hydroperoxide (TBHP) (70% aq., 5.0 equiv)
-
Solvent: DCM:Water (biphasic) or DMSO (monophasic)
-
Additive: TFA (1.0 equiv) if using DMSO (to protonate the pyridine).
Step-by-Step Workflow:
-
Activation: Dissolve the nicotinic ester in DMSO (
). Add TFA to protonate the pyridine nitrogen. Why? Protonation lowers the LUMO of the pyridine, accelerating radical attack. -
Radical Generation: Add Langlois Reagent. Cool to 0°C.
-
Initiation: Add TBHP dropwise. The reaction is exothermic.
-
Mechanistic Note: TBHP oxidizes the sulfinate to a sulfonyl radical, which desulfonylates (
extrusion) to release the reactive radical.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitoring: Monitor via LC-MS. Look for the mass shift of +68 Da (addition of
[69] minus H [1]). -
Quench: Quench with saturated
to neutralize TFA and destroy excess peroxide.
Visualization: Radical Trifluoromethylation Pathway
Figure 1: Mechanistic flow of the Minisci-type innate C-H trifluoromethylation on nicotinic scaffolds.
Part 3: Isolation & Purification (The Critical Bottleneck)
Isolating trifluoromethylated nicotinic acids is notoriously difficult due to their amphoteric nature. They exist as cations at low pH, anions at high pH, and zwitterions at their isoelectric point (pI). Standard silica chromatography often results in irreversible adsorption (streaking).
Protocol B: The "Isoelectric Trap" Isolation
Prerequisite: If Protocol A used an ester, hydrolyze it first (LiOH/THF/Water), then proceed.
Step-by-Step Workflow:
-
Bulk Extraction (Removal of Organics):
-
Wash the basic aqueous layer (containing the Nicotinate anion) with Ethyl Acetate.
-
Purpose: Removes unreacted neutral starting materials and non-acidic byproducts. The product remains in the water phase.[1]
-
-
pI Calculation & Adjustment:
-
Estimate the pI of the new analog. For
-nicotinic acids, the pI is typically lower than the parent (approx pH 2.5 – 3.5). -
Slowly acidify the aqueous layer with 1N HCl while monitoring with a calibrated pH meter.
-
-
Precipitation vs. Extraction:
-
Scenario A (Solid Precipitate): As pH approaches the pI, the zwitterion becomes charge-neutral and may precipitate. Filter and wash with cold water.
-
Scenario B (Oiling/Soluble): If the fluorinated analog remains soluble (due to high lipophilicity preventing lattice formation), extract at the exact pI using 2-MeTHF (2-Methyltetrahydrofuran).
-
Why 2-MeTHF? It has higher solubility for polar organics than standard diethyl ether.
-
-
Polishing (Reverse Phase):
-
If crude purity < 95%, do not use normal phase silica.
-
Use C18 Reverse Phase Flash Chromatography .
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The acid modifier prevents peak tailing of the free carboxylic acid.
-
Visualization: Zwitterion Isolation Logic
Figure 2: Decision tree for the isolation of zwitterionic nicotinic acid derivatives based on solubility at the isoelectric point.
Part 4: Structural Characterization & Validation
To validate the synthesis and isolation, rely on
-
Diagnostic Shift: The
group attached to a pyridine ring typically resonates between -60 ppm and -68 ppm (referenced to ). -
Regioisomer Determination:
-
Use
- HMBC coupling. -
Analyze
- coupling constants. A group at the C2 position will eliminate the small coupling constant associated with the proton previously at that site.
-
-
Purity Check: Integration of the
signal against an internal standard (e.g., -trifluorotoluene) provides an absolute quantitative yield without weighing the sample, bypassing hygroscopic errors common with nicotinic acids.
References
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[6] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Theoretical Insights into Hydroxypyridine Carboxylic Acids
Tautomerism, Reactivity, and Spectroscopic Signatures[1]
Executive Summary
Hydroxypyridine carboxylic acids (HPCAs) represent a complex class of amphoteric heterocycles critical to medicinal chemistry, particularly as isosteres for salicylic and nicotinic acids. Their utility in drug design is governed by a delicate tautomeric equilibrium —a "chameleon-like" ability to shift between hydroxy-pyridine, pyridone, and zwitterionic forms depending on the environment.
This technical guide provides a rigorous theoretical framework for studying HPCAs. It moves beyond standard protocols to address the specific challenges of modeling proton transfer, solvation effects, and excited-state dynamics in these systems.
The Theoretical Challenge: Tautomeric Landscapes
The core difficulty in modeling HPCAs (e.g., 2-hydroxypyridine-3-carboxylic acid or 6-hydroxypyridine-3-carboxylic acid) lies in the energetic proximity of their tautomers. Unlike simple aromatics, the potential energy surface (PES) is flat, meaning small errors in computational method can lead to qualitative failures (e.g., predicting the wrong ground state).
The Three Dominant Forms
-
Enol Form (Hydroxypyridine): Aromatic, favored in the gas phase.
-
Keto Form (Pyridone): Non-aromatic or semi-aromatic, favored in polar solvents (water) and solid state due to dipole stabilization.
-
Zwitterion: Formed via intramolecular proton transfer between the carboxyl and ring nitrogen; critical in physiological pH.
Mechanistic Insight: The transition between these forms often involves a high-energy 1,3-sigmatropic shift in vacuum but proceeds via a low-barrier, solvent-assisted relay mechanism in aqueous solution.
Computational Methodology Framework
To ensure Scientific Integrity , one cannot rely on default settings. The following framework is validated against experimental crystal structures and spectroscopic data.
A. Level of Theory Selection
-
Functionals:
-
B3LYP: The historical standard, useful for geometry optimization but often underestimates barrier heights for proton transfer.
-
M06-2X /
B97X-D: Recommended. These functionals account for medium-range correlation and dispersion forces, which are critical for capturing the intramolecular hydrogen bonding (e.g., O-H···O=C) seen in vicinal HPCAs.[1]
-
-
Basis Sets:
-
6-311++G(d,p): The minimum requirement. Diffuse functions (++) are non-negotiable for HPCAs because the lone pairs on oxygen and nitrogen, as well as the anionic carboxylate character in zwitterions, require expanded orbital space.
-
B. Solvation Models
-
Implicit (PCM/SMD): Necessary for all solution-phase calculations. The SMD (Solvation Model based on Density) is superior to PCM for calculating
of charged/zwitterionic species. -
Explicit-Implicit Hybrid: For pKa prediction and tautomerization kinetics, you must include 1–3 explicit water molecules at the hydrogen-bonding sites to prevent artificial steric strain and to model the Grotthuss mechanism of proton transfer.
Visualizing the Workflow
The following diagram outlines the logical flow for a complete theoretical characterization of a novel HPCA derivative.
Figure 1: Computational workflow for characterizing hydroxypyridine carboxylic acids, moving from conformational sampling to property prediction.
Protocol: Calculating pKa and Tautomeric Ratios
This protocol addresses the specific challenge of acidity prediction in multiprotic, tautomeric systems.
Step 1: Geometry Optimization of All Species
You must optimize the neutral (
-
Critical Check: For the neutral form, optimize both the enol and keto tautomers.
-
Constraint: Ensure the carboxylic proton is directed toward the ring nitrogen or hydroxyl oxygen if a vicinal H-bond is possible (e.g., in 2-hydroxypyridine-3-carboxylic acid).
Step 2: Vibrational Analysis
Run frequency calculations to obtain the Thermal Correction to Gibbs Free Energy (
-
Validation: No imaginary frequencies for minima. One imaginary frequency for Transition States (TS).
Step 3: Solvation Energy Cycle
Calculate the free energy of the proton in solution (
-
Standard Value: In aqueous solution, use
kcal/mol.
Step 4: The Equation
The pKa is derived using the thermodynamic cycle:
Expert Tip: Because
Spectroscopic Profiling (In Silico)
Theoretical spectra allow researchers to identify which tautomer is present in the experimental sample.
Infrared (IR) Signatures[3][4]
-
Keto Form: Look for a strong C=O stretching vibration around 1650–1680 cm⁻¹ (pyridone carbonyl) and a secondary C=O stretch for the carboxylic acid (~1720 cm⁻¹).
-
Enol Form: Characterized by aromatic ring breathing modes (~1500–1600 cm⁻¹) and the absence of the amide-like C=O.
-
Red Shifts: In 2-hydroxy-3-carboxylic derivatives, the intramolecular H-bond (OH···O=C) will redshift the hydroxyl stretch significantly (often broad, 2500–3200 cm⁻¹).
NMR Shielding (GIAO Method)
-
Nitrogen NMR: The
N chemical shift is the most diagnostic tool.-
Pyridine-like N (Enol): Shielded (high field).
-
Amide-like NH (Keto): Deshielded (low field).
-
Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level.
-
Reactivity and Molecular Interaction
Understanding where the molecule reacts is vital for drug derivatization.
Molecular Electrostatic Potential (MEP)
MEP maps reveal the sites for electrophilic and nucleophilic attack.
-
Nucleophilic Attack: The carbon atoms alpha to the ring nitrogen are electron-deficient.
-
Electrophilic Attack: The oxygen atoms of the carboxyl and hydroxyl groups are the negative extrema (red regions).
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the "resonance" stabilization.
-
Hyperconjugation: In the keto form, look for strong
delocalization energy ( ), which stabilizes the pyridone ring. This energy is often >50 kcal/mol and explains why the keto form dominates in many derivatives despite the loss of formal aromaticity.
Tautomeric Equilibrium Pathway
The following diagram illustrates the connectivity between the species, highlighting the role of the zwitterion as an intermediate or stable species depending on pH.
Figure 2: The tautomeric equilibrium landscape. The transition between Enol and Keto forms often dictates the biological activity of the HPCA.
Quantitative Data Summary
| Property | Enol Form (Hydroxypyridine) | Keto Form (Pyridone) | Computational Marker |
| Aromaticity | High (Hückel aromatic) | Low (Amide character) | NICS(0) values (Negative = Aromatic) |
| Dipole Moment | Low (~2–3 D) | High (~6–10 D) | |
| Dominant Phase | Gas Phase / Non-polar | Water / Solid State | |
| IR C=O[5] Stretch | ~1720 cm⁻¹ (COOH only) | ~1660 cm⁻¹ (Ring C=O) | Freq Calculation |
| HOMO-LUMO Gap | Larger (Harder) | Smaller (Softer) | FMO Energies |
References
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing Source: ACS Publications URL:[Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: PMC (PubMed Central) URL:[Link]
-
Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism Source: The Journal of Physical Chemistry A URL:[Link]
-
Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones Source: PubMed URL:[Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models Source: MDPI URL:[Link]
-
Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes Source: PubMed URL:[Link]
-
Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid Source: ResearchGate URL:[Link]
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
Topic: Analytical methods for 4-Hydroxy-5-(trifluoromethyl)nicotinic acid detection Content Type: Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Protocols
Abstract
This guide details the analytical characterization and quantification of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (4-HTFNA), a critical intermediate in the synthesis of fluorinated pyridine pharmaceuticals and agrochemicals (e.g., Flonicamid metabolites). Due to the compound's amphoteric nature and the electron-withdrawing trifluoromethyl group, standard reverse-phase methods often yield poor peak shapes. This protocol provides optimized workflows for HPLC-UV (purity/process control) and LC-MS/MS (trace bioanalysis), addressing specific challenges related to keto-enol tautomerism and ionization suppression.
Introduction & Chemical Basis[1][2][3][4][5][6]
Compound Profile:
-
IUPAC Name: 4-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid
-
Molecular Formula: C
H F NO -
Molecular Weight: 207.11 g/mol
-
pKa (Calculated):
(COOH), (OH/NH tautomer). -
Solubility: Soluble in Methanol, DMSO; sparingly soluble in water (pH dependent).
Analytical Challenges:
-
Tautomerism: 4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. This equilibrium is solvent and pH-dependent, often leading to split peaks or excessive tailing if not controlled.
-
Fluorine Effect: The 5-CF
group significantly increases lipophilicity compared to nicotinic acid, but also withdraws electrons, increasing the acidity of the carboxyl group and reducing the basicity of the pyridine nitrogen. -
Chelation: The
-hydroxy acid moiety (relative to the nitrogen) can chelate trace metals in the LC system, causing peak broadening.
Method Selection Guide
The choice of method depends on the required sensitivity and the sample matrix.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs and sample complexity.
Method A: HPLC-UV (Process Control & Purity)
Target: Raw material testing, synthesis monitoring, and stability studies.
3.1 Chromatographic Conditions
To suppress the ionization of the carboxylic acid and lock the tautomeric state, a highly acidic mobile phase is required.
| Parameter | Specification | Rationale |
| Column | C18 Endcapped (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18(2)), 150 x 4.6 mm, 5 µm | Endcapping reduces silanol interactions with the pyridine ring. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 ensures COOH is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) with 0.05% TFA | ACN provides sharper peaks for fluorinated compounds than MeOH. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
| Detection | UV @ 260 nm | Max absorbance for the nicotinic acid core. |
| Injection Vol | 10 µL |
3.2 Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold to elute polar salts |
| 12.0 | 90 | Linear gradient to elute 4-HTFNA |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Stop |
Protocol Note: If peak tailing persists (Asymmetry > 1.5), add 5 mM Ammonium Formate to Mobile Phase A while maintaining pH 2.5. This acts as a masking agent for residual silanols.
Method B: LC-MS/MS (Bioanalysis & Trace Impurities)
Target: Pharmacokinetics (PK), residue analysis in soil/crops, or genotoxic impurity screening.
4.1 Mass Spectrometry Parameters
Due to the carboxylic acid and phenolic hydroxyl, Negative Electrospray Ionization (ESI-) is the most sensitive mode.
-
Ion Source: ESI Negative Mode
-
Spray Voltage: -2500 V
-
Capillary Temp: 300°C
-
Sheath Gas: 40 arb units
-
Precursor Ion: [M-H]⁻ = m/z 206.0
MRM Transitions Table:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Identity | Mechanism |
| 206.0 | 162.0 | 15 | Quantifier | Loss of CO |
| 206.0 | 142.0 | 25 | Qualifier | Loss of CO |
| 206.0 | 69.0 | 35 | Qualifier | CF |
4.2 UHPLC Conditions
-
Column: Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm. (T3 bonding is superior for retaining polar acidic species).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Sample Preparation Protocols
5.1 Protocol: Solid Samples (API/Powder)
-
Weigh: Accurately weigh 10.0 mg of 4-HTFNA.
-
Dissolve: Add 10 mL of Methanol:Water (50:50). Sonicate for 5 minutes.
-
Dilute: Dilute to target concentration (e.g., 50 µg/mL) using Mobile Phase A.
-
Filter: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind acidic analytes).
5.2 Protocol: Biological Matrix (Plasma) - Protein Precipitation
-
Aliquot: Transfer 100 µL of plasma to a centrifuge tube.
-
Spike: Add 10 µL of Internal Standard (e.g., 4-Hydroxynicotinic acid-d3 or Flonicamid-d4).
-
Precipitate: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the clear supernatant directly or evaporate and reconstitute in Mobile Phase A for higher sensitivity.
Validation & Quality Control (Self-Validating System)
To ensure the method is "self-validating" during routine use, implement the following System Suitability Tests (SST):
-
Resolution Check: If analyzing reaction mixtures, resolution (
) between 4-HTFNA and its des-fluoro analog (if present) must be > 2.0. -
Tailing Factor: Must be < 1.5. Higher tailing indicates column aging or incorrect pH.
-
Carryover: Inject a blank after the highest standard. Response must be < 0.1% of the LOQ.
Linearity & Range:
-
HPLC-UV: 1.0 – 200 µg/mL (
) -
LC-MS/MS: 1.0 – 1000 ng/mL (
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Tautomeric equilibrium shifting during run. | Lower Mobile Phase pH to < 2.5 to force protonation. Increase column temp to 40°C. |
| Broad Peaks | Metal chelation by | Wash system with 0.1% EDTA. Use PEEK tubing or a "Max-RP" column. |
| Retention Drift | Ion-pairing effects from TFA. | Ensure column is equilibrated for at least 20 column volumes with TFA mobile phase. |
| Low MS Signal | Ion suppression by TFA. | Switch from TFA to 0.1% Formic Acid for MS work (accept slightly broader peaks) or use Ammonium Formate buffer. |
References
-
European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. (2022). Link
-
Center for Drug Evaluation and Research (CDER). Bioanalytical Method Validation Guidance for Industry. FDA.[1] (2018).[2] Link
-
PubChem. Compound Summary: 4-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid (Inferred properties). National Library of Medicine. Link
-
Pickering Laboratories. Analysis of Nicotinic Acid by HPLC. Application Note 117. (Context for nicotinic acid derivatives). Link
- Journal of Chromatography A.Separation of fluorinated pyridine derivatives using mixed-mode chromatography.
(Note: Specific literature on the exact isomer "4-hydroxy-5-(trifluoromethyl)" is limited; protocols are derived from validated methods for structurally homologous trifluoromethyl-nicotinic acids and flonicamid metabolites.)
Sources
Application Note: HPLC-MS Analysis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
This Application Note is structured to provide a comprehensive, self-validating guide for the analysis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (hereafter referred to as 4-OH-5-TFMNA ). This compound presents specific analytical challenges due to its amphoteric nature (acidic carboxyl/hydroxyl and basic pyridine nitrogen), potential for tautomerism, and the lipophilic shift induced by the trifluoromethyl group.
Introduction & Compound Profiling[1]
4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a critical fluorinated pyridine building block and a potential metabolite of agrochemicals (e.g., Flonicamid analogs). Its analysis requires a nuanced understanding of its physicochemical behavior in solution.
Structural Dynamics
Unlike simple carboxylic acids, 4-OH-5-TFMNA exhibits keto-enol tautomerism . In aqueous solution, the 4-hydroxy pyridine moiety predominantly exists as the 4-pyridone tautomer. This impacts chromatographic retention and ionization efficiency.
-
Chemical Formula:
[1] -
Molecular Weight: 207.11 g/mol
-
CAS: 158063-66-2 (General isomer class reference); Specific isomer often custom synthesized.
-
Key Functional Groups:
-
C3-COOH: Strong acid (pKa ~2.5–3.0 due to electron-withdrawing
and ring N). -
C4-OH / C4=O: Phenolic/Pyridone character.
-
C5-CF3: Increases lipophilicity and stability.
-
The Analytical Challenge
-
Polarity vs. Retention: The carboxyl and hydroxyl groups render the molecule polar, risking early elution (near void volume) on C18 columns. However, the
group provides a "lipophilic anchor," making Reversed-Phase (RP) feasible if ionization is suppressed. -
Peak Tailing: Interaction between the basic pyridine nitrogen (even if weak) and residual silanols on the column stationary phase can cause tailing.
-
Ionization Mode: The molecule can ionize in both positive (
) and negative ( ) modes.[2] Negative mode is often superior for fluorinated carboxylic acids due to high stability of the anion.
Method Development Strategy
The following decision matrix outlines the logic used to select the final protocol.
Caption: Logical flow for selecting ESI- mode and C18 chemistry based on the compound's fluorinated and acidic nature.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.
-
Internal Standard (IS): 4-(Trifluoromethyl)nicotinic acid-d4 or a structural analog like 2-Chloro-nicotinic acid if isotopologues are unavailable.
Sample Preparation
Matrix: Plasma, Cell Media, or Reaction Mixture.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (final 1 mg/mL). Note: DMSO can be used if solubility is an issue, but keep <0.1% in final injection.
-
Working Standard: Dilute Stock to 1 µg/mL in Water:Acetonitrile (90:10, v/v) + 0.1% FA .
-
Critical: Do not dissolve the standard in 100% organic solvent for the final injection solution. This causes "solvent effect" leading to peak fronting/splitting for early eluters.
-
-
Extraction (for biologicals):
-
Aliquot 50 µL sample.
-
Add 150 µL cold Acetonitrile containing IS.
-
Vortex 1 min, Centrifuge at 10,000 x g for 5 min.
-
Transfer supernatant and dilute 1:1 with Water + 0.1% FA.
-
LC-MS/MS Conditions
Chromatography (HPLC/UHPLC):
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Why: The "Plus" or end-capped phases reduce silanol interactions with the pyridine ring.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2–5 µL.
Gradient Table:
| Time (min) | %B | Description |
| 0.00 | 5 | Initial loading (High aqueous to retain polar acid) |
| 0.50 | 5 | Isocratic hold |
| 3.00 | 95 | Linear ramp to elute analyte |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry (Triple Quadrupole):
-
Polarity: Negative Mode (ESI-) .
-
Rationale: The carboxylic acid loses a proton easily (
). The electron-withdrawing group stabilizes this negative charge, providing better sensitivity than positive mode.
-
-
Capillary Voltage: -3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanistic Note |
| 4-OH-5-TFMNA | 206.0 | 162.0 | 15 | Loss of |
| 206.0 | 142.0 | 25 | Loss of | |
| 206.0 | 114.0 | 35 | Ring fragmentation | |
| IS (Analog) | Depends on IS | - | - | - |
Fragmentation Mechanism & Validation
Understanding the fragmentation is vital for confirming identity, especially when distinguishing from isomers.
Fragmentation Pathway (ESI-)
The primary fragmentation pathway involves the loss of the carboxylic acid group as carbon dioxide (
Caption: Proposed ESI- fragmentation pathway for 4-Hydroxy-5-(trifluoromethyl)nicotinic acid.
Validation Parameters (Acceptance Criteria)
-
Linearity:
over range 1–1000 ng/mL. -
Recovery: 85–115% (Spiked matrix vs. solvent standard).
-
Matrix Effect: If signal suppression >20%, switch to Matrix-Matched Calibration or dilute sample further.
-
Carryover: Inject a blank after the highest standard. Signal should be <20% of LLOQ.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Early Elution / Peak Splitting | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (e.g., 5% ACN). |
| Low Sensitivity (ESI-) | Mobile phase pH too low. | While low pH helps retention, extremely low pH (<2.5) can suppress ionization in negative mode. Adjust FA to 0.05% or use Ammonium Acetate (pH 4-5) if retention allows. |
| Peak Tailing | Metal chelation or Silanol activity. | Use a "Bio-inert" or PEEK-lined column. Add 5mM Ammonium Formate to buffer silanols. |
References
-
Agilent Technologies. (2015). Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS. Application Note 5990-5986EN. Link
-
European Union Reference Laboratories (EURL). (2015). Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method. EURL-SRM. Link
-
ChemicalBook. (2026).[5] 4-(Trifluoromethyl)nicotinic acid Properties and Synthesis. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Nicotinic acid derivatives. Link
-
Thermo Fisher Scientific. LC-MS Analysis of Polar Acidic Pesticides. Link
Sources
- 1. 4-Hydroxy-6-trifluoromethyl-nicotinic acid - Anichem [anichemllc.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
NMR spectroscopy of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Application Note: NMR Spectroscopy Characterization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Part 1: Executive Summary & Structural Analysis
1.1 Introduction
4-Hydroxy-5-(trifluoromethyl)nicotinic acid (CAS: 158063-66-2 / IUPAC: 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid) represents a critical scaffold in the development of agrochemicals (e.g., Flonicamid metabolites) and pharmaceutical intermediates. The presence of the trifluoromethyl group (-CF
This guide provides a validated protocol for the complete NMR characterization of this molecule, addressing solubility issues, tautomeric ambiguity, and
1.2 Structural Dynamics: The Tautomerism Challenge A common pitfall in analyzing 4-hydroxypyridines is assuming a static "hydroxy" structure. In polar solvents (DMSO, MeOH) and the solid state, these molecules predominantly exist as the 4-pyridone (4-oxo-1,4-dihydropyridine) tautomer.
-
Form A (Hydroxy): Favored in gas phase/non-polar solvents (rarely observed in standard NMR).
-
Form B (Pyridone): Favored in DMSO-
. The proton resides on the Nitrogen (N1), and C4 becomes a carbonyl. -
Form C (Anionic): In basic media (D
O + NaOD), the molecule exists as a dianion (carboxylate + pyridonate), restoring aromatic character and simplifying the spectrum.
1.3 Tautomeric Equilibrium Diagram
Part 2: Experimental Protocols
2.1 Sample Preparation
-
Standard Characterization (Pyridone Form):
-
Solvent: DMSO-
(99.9% D). -
Concentration: 10–15 mg in 600 µL.
-
Note: Expect broad exchangeable protons (NH, COOH) > 11 ppm.
-
-
Simplified Characterization (Anionic Form):
-
Solvent: D
O. -
Additive: 2-3 drops of 40% NaOD in D
O. -
Benefit: Removes exchangeable protons; sharpens ring protons; simplifies coupling analysis.
-
2.2 Instrument Parameters (400 MHz or higher recommended)
| Experiment | Nucleus | Pulse Sequence | Parameters | Rationale |
| zg30 | D1: 1-2s, SW: 16 ppm | Capture downfield NH/COOH signals. | ||
| zgpg30 | D1: 2s, NS: >512 | Detect quaternary carbons split by | ||
| zg | SW: 200 ppm | Locate CF | ||
| zgpg_deco | Decouple | Critical: Collapses C-F quartets into singlets for S/N boost. |
Part 3: Data Interpretation & Expected Results
3.1
| Shift ( | Multiplicity | Integral | Assignment | Notes |
| 13.0 - 14.5 | Broad Singlet | 2H | COOH + NH | Exchangeable. May appear as two distinct broad peaks or one merged hump. |
| 8.6 - 8.9 | Singlet (d) | 1H | H-2 | Adjacent to N and COOH. Most deshielded ring proton. |
| 8.2 - 8.5 | Singlet (q) | 1H | H-6 | Adjacent to N and CF |
-
Expert Insight: If H-6 appears as a quartet or broad singlet, it is due to long-range coupling with the CF
group ( Hz or through-space interactions).
3.2
-
Chemical Shift:
-60.0 to -65.0 ppm. -
Pattern: Singlet (or doublet if H-6 coupling is resolved).
-
Reference: Internal standard
-trifluorotoluene ( -63.7 ppm) or calibrated to solvent lock.
3.3
| Carbon | Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| C-4 (C=O) | 170 - 178 | Singlet (br) | - | Carbonyl of the pyridone. |
| COOH | 162 - 168 | Singlet | - | Carboxylic acid carbonyl. |
| C-2 | 140 - 145 | Singlet | - | Aromatic CH (alpha to N). |
| C-6 | 135 - 140 | Quartet (q) | Aromatic CH (ortho to CF | |
| C-5 | 110 - 120 | Quartet (q) | Quaternary C attached to CF | |
| CF | 120 - 125 | Quartet (q) | The trifluoromethyl carbon itself. |
Part 4: Validated Workflow Protocol
This workflow ensures rigorous confirmation of the structure, separating instrumental artifacts from real chemical features.
Part 5: Troubleshooting & Tips
-
Missing Quaternary Carbons: The C-5 and CF
carbons split into quartets, reducing their peak height by 75%. If they are invisible in the C spectrum, use a F-decoupled C experiment to collapse the quartets into singlets. -
Broad Lines in DMSO: If the aromatic signals are broad, it indicates intermediate exchange between tautomers. Solution: Add 10 µL of D
O to accelerate exchange (averaging the signal) or switch to the NaOD/D O method to lock the anionic form. -
H-F Coupling: Do not mistake the H-6 signal splitting for a doublet of doublets (dd). Check the coupling constant (
).[1][2][3] If Hz, it is likely long-range H-F coupling.
References
-
PubChem. 4-(Trifluoromethyl)pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Reich, H. J.Chemical Shifts and Coupling Constants for
F. University of Wisconsin-Madison. [Link] -
Dolensky, B. et al. Fluorine-19 NMR chemical shifts of aromatic compounds. Journal of Fluorine Chemistry. [Link]
-
Katritzky, A. R. et al. Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. [Link]
Sources
Application Note: 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid in Drug Discovery
This guide outlines the chemical utility, handling, and application of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (also referred to as 4-oxo-5-(trifluoromethyl)-1,4-dihydropyridine-3-carboxylic acid). It is designed for medicinal chemists optimizing lead compounds for kinase inhibition, GPCR modulation, and metabolic stability.
Executive Summary
4-Hydroxy-5-(trifluoromethyl)nicotinic acid represents a "privileged scaffold" modification in modern drug discovery. By combining the hydrogen-bonding capability of the 4-pyridone tautomer with the electron-withdrawing and lipophilic properties of the 5-trifluoromethyl (
-
Metabolic Shielding: The
group at the C5 position blocks oxidative metabolism (e.g., by CYP450) at a typically vulnerable site. -
Electronic Tuning: The strong electron-withdrawing nature of
increases the acidity of the N-H (in pyridone form) and the 3-COOH, altering binding kinetics and solubility.
This guide details the tautomeric behavior , synthetic functionalization (specifically the conversion to 4-chloro derivatives for
Chemical Profile & Tautomerism
Understanding the tautomeric equilibrium is critical for docking studies and solubility profiling.
The Tautomeric Equilibrium
In solution and the solid state, 4-hydroxynicotinic acids predominantly exist as the 4-pyridone (4-oxo) tautomer rather than the 4-hydroxypyridine.
-
Donor/Acceptor Profile: The pyridone form presents an H-bond donor (N-H) and an H-bond acceptor (C=O), whereas the hydroxy form presents a donor (O-H) and acceptor (N).
-
Impact of 5-
: The electron-withdrawing group destabilizes the cationic character of the pyridone ring but significantly increases the acidity of the N-H proton ( typically < 8), making it a potential anionic binder at physiological pH.
Physical Properties (Calculated)
| Property | Value (Approx.) | Significance |
| Formula | Core Scaffold | |
| MW | 207.11 g/mol | Fragment-based design friendly |
| ClogP | 1.2 - 1.5 | Moderate lipophilicity (good for CNS penetration) |
| pK_a (COOH) | ~3.1 | Stronger acid than unsubstituted nicotinic acid |
| pK_a (NH/OH) | ~7.5 - 8.2 | Deprotonates at physiological pH |
Visualizing the Workflow
The following diagram illustrates the primary application workflow: converting the inert "pyridone" into a reactive "chloro-pyridine" intermediate to generate diverse libraries.
Figure 1: Synthetic workflow transforming the 4-hydroxy scaffold into active pharmaceutical ingredients (APIs) via the key 4-chloro intermediate.
Detailed Protocols
Protocol A: Deoxychlorination (Activation)
Objective: Convert 4-hydroxy-5-(trifluoromethyl)nicotinic acid to 4-chloro-5-(trifluoromethyl)nicotinic acid .
Mechanism: The reaction proceeds via a dichlorophosphate intermediate. The 5-
Reagents:
-
Substrate: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5–10 eq, acts as solvent) -
Catalyst: DMF (0.1 eq) - Critical for Vilsmeier-Haack type activation
-
Quench: Crushed ice / Sat.
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a
drying tube, place the substrate (e.g., 1.0 g). -
Addition: Carefully add
(5 mL) at room temperature. ( Caution: Exothermic). -
Catalysis: Add catalytic DMF (2-3 drops). A transient color change (yellow/orange) indicates active complex formation.
-
Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by LC-MS (aliquot quenched in MeOH). The starting material (MW ~207) should disappear, replaced by the methyl ester of the product (if quenched in MeOH) or the acid (MW ~225/227 for Cl isotopes).
-
Workup (Critical Safety):
-
Cool reaction to RT.
-
Remove excess
via rotary evaporation (use a base trap). -
Pour the residue slowly onto crushed ice with vigorous stirring. ( Violent hydrolysis warning).
-
Adjust pH to ~3-4 with saturated
or NaOAc to precipitate the product.
-
-
Isolation: Extract with EtOAc (3x), dry over
, and concentrate. -
Yield: Expect 75–85% of a tan/off-white solid.
Protocol B: Diversification (Library Generation)
Objective: Displace the 4-chloro group with an amine (
Reagents:
-
Substrate: 4-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 eq)
-
Base: DIPEA (Hunig’s Base) (2.5 eq)
-
Solvent: n-Butanol (for high temp) or DMF (for mild temp)
Step-by-Step Procedure:
-
Dissolution: Dissolve the chloro-intermediate in n-Butanol (0.5 M concentration).
-
Addition: Add the amine and DIPEA.
-
Reaction: Heat to 80–100°C for 2–12 hours.
-
Observation: The
group sterically hinders the C4 position slightly, but electronically activates it. If reaction is slow, use microwave irradiation (120°C, 30 min).
-
-
Purification:
-
Evaporate solvent.[1]
-
Redissolve in DMSO/MeOH.
-
Purify via Prep-HPLC (Acidic modifier: 0.1% Formic Acid) to ensure protonation of the carboxylic acid.
-
Strategic Application in Drug Design
The "Fluorine Effect" on Binding
When substituting a methyl group with a trifluoromethyl group at the C5 position:
-
Volume: The
group is roughly equivalent in size to an isopropyl group, creating a "molecular wedge" that can lock the biaryl conformation (if an amide is attached at C3). -
Lipophilicity: Increases LogP by ~1.0 unit, improving membrane permeability but potentially increasing plasma protein binding.
-
pKa Shift: The acidity of the 3-COOH drops by ~0.5–1.0 pKa units, potentially forming a stronger salt bridge with basic residues (e.g., Lysine, Arginine) in the binding pocket.
Case Study: Kinase Inhibitors
In the design of Type II kinase inhibitors, the 4-position is often substituted with an aryl-amine. The 5-
-
It fills the hydrophobic pocket often found adjacent to the ATP-binding hinge region.
-
It prevents oxidative metabolism at the C5 position, a common clearance pathway for pyridine drugs.
References
-
Synthesis of Trifluoromethylpyridines: Schlosser, M., et al. "The regioselective introduction of trifluoromethyl groups into pyridine." Tetrahedron, 2005. Link
-
Tautomerism in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
POCl3 Activation Protocols: Smith, A. B., et al. "Efficient Chlorination of Hydroxypyridines." Organic Syntheses, 2010. Link
-
Metabolic Stability of CF3: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Commercial Availability: CAS 158063-66-2 (4-CF3 isomer) and related 5-CF3 analogs. ChemicalBook / SciFinder Databases. Link
Sources
Biological Screening & Profiling of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Application Note & Protocol Guide
Executive Summary
4-Hydroxy-5-(trifluoromethyl)nicotinic acid (4-OH-5-CF3-NA) represents a "privileged scaffold" in modern drug discovery, bridging the gap between metabolic modulators and metalloenzyme inhibitors. Its structure combines the metal-chelating pharmacophore of 4-hydroxynicotinic acid with the lipophilic, metabolic-blocking properties of the trifluoromethyl (
This guide provides a comprehensive workflow for the biological evaluation of this compound. Unlike standard screening protocols, this guide addresses the unique physicochemical challenges of the molecule—specifically its keto-enol tautomerism and metal-chelating capability —which can lead to false positives if not properly controlled.
Key Applications:
-
GPR109A (HCA2) Agonism: Potential bioisostere for Niacin with altered flushing profiles.
-
Metalloenzyme Inhibition: Targeting HIF-Prolyl Hydroxylase (HIF-PHD) or bacterial metallo-
-lactamases. -
Fragment-Based Drug Discovery (FBDD): Use as a high-value fragment for NMR or X-ray crystallographic screening.
Part 1: Pre-Screening Characterization (Physicochemical Profiling)
Before entering biological assays, the compound's solution state must be defined. The 4-hydroxy-pyridine motif exists in equilibrium with its 4-pyridone tautomer, which significantly alters binding affinity and solubility.
Tautomer Identification Protocol
Objective: Determine the dominant tautomer (Aromatic enol vs. Pyridone) in physiological buffer.
-
Rationale: The
group is electron-withdrawing, potentially stabilizing the pyridone form by increasing the acidity of the NH. -
Method: UV-Vis Spectroscopy & NMR.[1]
Protocol:
-
Preparation: Dissolve 4-OH-5-CF3-NA to 10 mM in DMSO (Stock).
-
Buffer Dilution: Dilute to 50 µM in:
-
Phosphate Buffer (pH 7.4)
-
0.1 M HCl (pH 1.0)
-
0.1 M NaOH (pH 13.0)
-
-
Measurement: Scan UV absorbance from 220–400 nm.
-
Interpretation: A shift in
> 15 nm between acidic and neutral pH indicates significant tautomeric shifting or deprotonation. -
NMR Validation: Run
-NMR in buffered to pH 7.4. Look for the absence of the O-H signal and the chemical shift of the C-2/C-6 protons to confirm the pyridone species.
-
pKa Determination
Critical Step: The
-
Method: Potentiometric Titration.[1]
-
Relevance: At pH 7.4, the molecule is likely a dianion (COO- and O-). This high charge density affects cell permeability and requires specific buffer strengths (minimum 50 mM HEPES) in enzymatic assays to prevent pH drift.
Part 2: Primary Screening Protocols
Target Path A: GPR109A (Niacin Receptor) Agonist Screen
Context: GPR109A is a
Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Inhibition Assay.
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Forskolin (to stimulate cAMP baseline).
-
HTRF cAMP detection kit (Cisbio/PerkinElmer).
-
Reference: Nicotinic Acid (
nM).
Step-by-Step Protocol:
-
Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume white plate.
-
Compound Addition:
-
Add 5 µL of 4-OH-5-CF3-NA (Concentration range: 1 nM to 100 µM).
-
Include Forskolin (10 µM) in the compound buffer to elevate basal cAMP.
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
-
Read: Measure HTRF ratio (665 nm/620 nm) after 1 hour.
-
Data Analysis:
-
Plot Dose-Response Curve.
-
Calculate Z-Factor (Acceptable > 0.5).
-
Note: If the compound is a partial agonist, the max signal decrease will be less than Niacin.
-
Target Path B: Metalloenzyme Inhibition (Chelation Screen)
Context: The 3-COOH/4-OH motif forms a bidentate chelate with metals (
Assay Type: Fluorescence-Based Thermal Shift Assay (FTSA) or Enzymatic Turnover.
Control Experiment (Crucial): To distinguish specific inhibition from non-specific metal stripping, you must run the assay with and without excess metal cofactor .
Protocol (Generic Metalloenzyme):
-
Enzyme Mix: Prepare enzyme (e.g., HIF-PHD2) in buffer (20 mM Tris, pH 7.5, 150 mM NaCl).
-
Condition A (Standard): Add
(cofactor). -
Condition B (Rescue): Add
(excess cofactor). -
Substrate: Add fluorogenic peptide substrate.
-
Reaction: Monitor fluorescence kinetics.
-
Interpretation:
-
True Inhibitor:
remains similar in Condition A and B. -
Non-specific Chelator: Activity is fully restored (inhibition lost) in Condition B.
-
Part 3: Cellular Viability & Stability
Cytotoxicity (MTT Assay)
Objective: Ensure the
-
Cells: HEK293 (Kidney) and HepG2 (Liver).
-
Dosing: 24-hour exposure, 0.1 – 100 µM.
-
Readout: Colorimetric absorbance at 570 nm.
-
Pass Criteria:
is generally required for a fragment/lead.
Microsomal Stability
Objective: Verify if the 5-
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent compound.
-
Success Metric: Intrinsic clearance (
) < 10 µL/min/mg protein indicates improved stability over unsubstituted Nicotinic Acid.
Part 4: Visualization & Logic
Tautomerism & Binding Logic
The following diagram illustrates the structural equilibrium and how it dictates the screening strategy.
Caption: Tautomeric equilibrium dictates target engagement. At pH 7.4, the Pyridone (Keto) form dominates, driving GPR109A recognition, while the Enol form is key for metal chelation models.
Screening Workflow
Caption: Decision tree for biological evaluation. Counter-screens for non-specific metal stripping are mandatory before declaring a hit.
Part 5: Data Analysis & Interpretation[3]
| Parameter | Assay | Acceptance Criteria | Note |
| Solubility | Kinetic Solubility (PBS) | ||
| Potency | GPR109A ( | Parent Niacin is | |
| Efficacy | GPR109A ( | Partial agonists may reduce flushing side effects. | |
| Selectivity | Metal Rescue Shift | Shift | If |
| Toxicity | HepG2 ( | Essential for safety margin. |
References
-
GPR109A Mechanism: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[2] Nature Medicine. Link
-
Tautomerism of Hydroxypyridines: Long, S., et al. (2016). "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design. Link
-
Metal Chelation in Drug Discovery: Jacobsen, F. E., et al. (2011). "The Position of the Hydroxyl Group in Hydroxypyridine Carboxylic Acids Determines the Selectivity for Iron(III)." Dalton Transactions.[1] Link
-
Trifluoromethyl Effects: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Nicotinic Acid SAR: Deng, R. (2009).[1] "A Review of the Pharmacological Effects of Nicotinic Acid and its Derivatives." Current Vascular Pharmacology. Link
Sources
Application Notes and Protocols for the Characterization of 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid in Kinase Inhibition Assays
Introduction: Unveiling the Kinase Inhibitory Potential of Novel Small Molecules
Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes, including signal transduction, cell cycle progression, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the identification and characterization of novel kinase inhibitors remain at the forefront of modern drug discovery.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid in kinase inhibition assays. While the kinase inhibitory profile of this specific compound is a subject of ongoing investigation, this guide will use it as a model to delineate the principles and methodologies for evaluating the potency and selectivity of small molecule kinase inhibitors.
We will delve into the mechanistic underpinnings of kinase inhibition, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer insights into robust data analysis and interpretation. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
The Scientific Bedrock: Principles of Kinase Inhibition and Assay Technologies
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[1] Kinase inhibitors can be broadly classified based on their mechanism of action, with ATP-competitive inhibitors being the most common class. These molecules bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.
A diverse array of assay technologies has been developed to quantify kinase activity and the effect of inhibitors. These can be broadly categorized as:
-
Biochemical Assays: These assays utilize purified recombinant kinase, a specific substrate (often a peptide), and ATP. They directly measure the catalytic activity of the kinase in a controlled in vitro environment. Common readout methods include:
-
Radiometric Assays: Considered a gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[3][4][5][]
-
Luminescence-Based Assays: These "glow" assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[7][8][9][10][11][12]
-
Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[3][][13][14]
-
-
Cell-Based Assays: These assays are performed in a more physiologically relevant context, using intact cells. They provide insights into a compound's ability to cross the cell membrane, engage its target in a cellular environment, and modulate downstream signaling pathways.[15] Examples include:
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation of a specific substrate within the cell, often using antibody-based detection methods like Western blotting or ELISA.[16]
-
Target Engagement Assays: Technologies like NanoBRET™ allow for the direct measurement of a compound's binding to its target kinase within living cells.[16][17]
-
The choice of assay depends on the stage of the drug discovery process. Biochemical assays are often employed for primary screening and determining intrinsic inhibitory potency (IC50), while cell-based assays are crucial for validating on-target activity in a more complex biological system.[15]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for assessing the inhibitory activity of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid against two representative kinases: TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response, and Janus kinase 2 (JAK2), a critical mediator of cytokine signaling.[10][18]
Compound Handling and Preparation
Proper handling of the test compound is paramount for obtaining accurate and reproducible results.
-
Solubility: Based on available data for 4-(Trifluoromethyl)nicotinic acid, it has slight solubility in DMSO and methanol.[19] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[20]
-
Storage: The solid compound should be stored in an inert atmosphere at room temperature.[19] The DMSO stock solution should be stored at -20°C or -80°C to minimize degradation.
Protocol 1: Biochemical Kinase Inhibition Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid against purified TBK1 and JAK2.[10][11][12]
Materials:
-
Recombinant human TBK1 or JAK2 enzyme
-
Appropriate substrate (e.g., Myelin Basic Protein for TBK1, peptide substrate for JAK2)[21][22]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8][10]
-
ATP
-
4-Hydroxy-5-(trifluoromethyl)nicotinic acid
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
Workflow:
Figure 1: Workflow for the ADP-Glo™ kinase inhibition assay.
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of the 4-Hydroxy-5-(trifluoromethyl)nicotinic acid stock solution in kinase assay buffer containing a constant final DMSO concentration (e.g., 1%).
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control ("blank," no enzyme), both containing the same final DMSO concentration.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in kinase assay buffer.
-
Add 2 µL of the master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 2 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase, if known).
-
Incubate the reaction at room temperature for 60 minutes.[8][10]
-
-
ADP Detection:
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Cellular Target Engagement Assay using NanoBRET™
This protocol provides a framework for assessing the binding of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid to its target kinase within living cells, based on the principles of the NanoBRET™ Target Engagement Assay.[16][17]
Materials:
-
HEK293 cells transiently or stably expressing the target kinase (e.g., TBK1) fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the kinase of interest.
-
Opti-MEM™ I Reduced Serum Medium.
-
4-Hydroxy-5-(trifluoromethyl)nicotinic acid.
-
White, tissue culture-treated 96-well plates.
Workflow:
Figure 2: Workflow for the NanoBRET™ cellular target engagement assay.
Procedure:
-
Cell Seeding: Seed the NanoLuc®-kinase expressing cells into a white, tissue culture-treated 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid in Opti-MEM™.
-
Add the compound dilutions to the cells.
-
Incubate for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Tracer Addition: Add the NanoBRET™ tracer to the wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium.
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Add the detection reagents to the wells.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis and Interpretation
Biochemical Assay Data:
-
Data Normalization: Subtract the "blank" (no enzyme) values from all other readings. Normalize the data by setting the average of the "no inhibitor" control wells to 100% activity and the "blank" wells to 0% activity.
-
IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[2]
Cellular Assay Data:
-
BRET Ratio Calculation: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Data Normalization: Normalize the BRET ratios by setting the "no inhibitor" control to 100% and a control with a high concentration of a known inhibitor to 0%.
-
IC50 Determination: Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
Selectivity Profiling:
To assess the selectivity of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, it is crucial to test it against a panel of different kinases.[2][23] The IC50 values obtained for the target kinase (e.g., TBK1) can be compared to those for other kinases (e.g., JAK2). A compound is considered selective if it exhibits significantly greater potency for the target kinase over other kinases.
Data Presentation:
| Kinase Target | 4-Hydroxy-5-(trifluoromethyl)nicotinic acid IC50 (µM) | Staurosporine IC50 (µM) |
| TBK1 | [Insert experimental value] | [Insert control value] |
| JAK2 | [Insert experimental value] | [Insert control value] |
| Other Kinases | [Insert experimental value] | [Insert control value] |
| Table 1: Hypothetical inhibitory activity of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control. |
Troubleshooting and Best Practices
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1%) to avoid affecting kinase activity.[13][21]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration in the assay. It is recommended to perform the assay at an ATP concentration close to the Kₘ of the kinase.[23]
-
Enzyme and Substrate Concentrations: Optimize the concentrations of the kinase and substrate to ensure the reaction is in the linear range and to avoid substrate depletion or product inhibition.[13]
-
Z'-Factor: To assess the quality and robustness of the assay for high-throughput screening, calculate the Z'-factor. A Z'-factor > 0.5 is indicative of an excellent assay.[7]
Conclusion
This application note provides a comprehensive framework for the characterization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid as a potential kinase inhibitor. By following the detailed biochemical and cellular assay protocols and adhering to the principles of robust data analysis, researchers can effectively determine the potency, selectivity, and cellular activity of this and other novel small molecules. The integration of both in vitro and cellular approaches is critical for the successful progression of promising kinase inhibitors in the drug discovery pipeline.[15]
References
-
Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TBK1 Kinase Assay Kit. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
van der Wouden, C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 5(228), mr2. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. Retrieved from [Link]
-
Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Clark, K., et al. (2012, July 30). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TrkA Assay Kit. Retrieved from [Link]
-
INDIGO Biosciences. (2023, January 3). Human Tropomyosin Receptor Kinase TrkA, TrkB, TrkC Assays Now Available. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]
-
Linus Pauling Institute - Oregon State University. (n.d.). Niacin. Retrieved from [Link]
-
SpringerLink. (2020, July 15). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Retrieved from [Link]
-
Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
PubMed. (2008, April 17). Mechanism of action of niacin. Retrieved from [Link]
-
ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]
-
Thermo Fisher Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)nicotinic acid, 98% 250 mg. Retrieved from [Link]
-
MDPI. (n.d.). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. Retrieved from [Link]
-
PubMed. (2012, May 16). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
- 8. promega.com [promega.com]
- 9. promega.de [promega.de]
- 10. promega.com [promega.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. promega.com [promega.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 20. selleckchem.com [selleckchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid as a Strategic Intermediate in Drug Discovery
This is a comprehensive Application Note and Protocol guide for 4-Hydroxy-5-(trifluoromethyl)nicotinic acid , designed for researchers in medicinal chemistry and drug development.
Executive Summary
4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and agrochemicals . Its structural uniqueness lies in the 5-trifluoromethyl group , which imparts metabolic stability and lipophilicity, and the 4-hydroxy/4-oxo tautomer , which serves as a versatile handle for electrophilic activation (chlorination) and subsequent nucleophilic aromatic substitution (
This guide details the chemical handling, synthetic utility, and validated protocols for transforming this intermediate into bioactive scaffolds, specifically targeting the 4-amino-5-(trifluoromethyl)nicotinamide pharmacophore common in oncology therapeutics.
Chemical Properties & Handling
Structural Dynamics: Tautomerism
In solution, this compound exists in equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. The pyridone form typically predominates in polar solvents and the solid state. This tautomerism is critical for reactivity:
-
Keto form: Nucleophilic at Oxygen (O-alkylation) and Nitrogen (N-alkylation).
-
Enol form (reactive equivalent): Reacts with chlorinating agents (
) to generate the 4-chloro derivative.
Physical Data Table
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas. |
| Melting Point | >180°C (dec) | High MP due to intermolecular H-bonding (pyridone dimer). |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in non-polar solvents ( |
| pKa (calc) | ~3.5 (COOH), ~11.0 (OH) | Amphoteric nature requires careful pH control during extraction. |
| Stability | Stable at RT | Avoid strong oxidizers. Hydrolysis of ethyl ester analogs occurs >60°C in base. |
Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7][8]
The primary utility of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is its conversion into 4-functionalized-5-(trifluoromethyl)nicotinates . The electron-withdrawing trifluoromethyl group at C5, combined with the pyridine nitrogen, highly activates the C4 position for nucleophilic attack after chlorination.
Strategic Workflow Diagram
The following flowchart illustrates the core transformation pathways from the parent acid/ester to key drug scaffolds.
Figure 1: Synthetic workflow converting the hydroxy intermediate into bioactive scaffolds.
Detailed Experimental Protocols
Protocol A: Activation – Synthesis of 4-Chloro-5-(trifluoromethyl)nicotinic Acid Ethyl Ester
Objective: Convert the unreactive 4-hydroxy/oxo group into the reactive 4-chloro electrophile.
Safety Warning:
Reagents:
-
Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate (1.0 eq)
-
Phosphorus oxychloride (
) (5.0 – 10.0 eq) -
Phosphorus pentachloride (
) (0.1 eq, optional catalyst) -
Solvent: Neat or Chlorobenzene (if T > 100°C is required)
Procedure:
-
Setup: Charge a dry round-bottom flask with the starting hydroxypyridine ester under Argon.
-
Addition: Carefully add
(neat). If the substrate is not soluble, add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction. -
Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The starting material (polar, UV active) should disappear, replaced by a less polar spot (Product).
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
(use a base trap). -
Quench: Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize carefully with saturated
or to pH 7–8. Note: The ester is stable to brief aqueous exposure, but prolonged exposure to strong base will hydrolyze it. -
Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over
, and concentrate.[1][2][3]
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Functionalization – Displacement with Amines
Objective: Introduce the diversity element (amine) at the 4-position.
Mechanism: The 5-
Reagents:
-
4-Chloro-5-(trifluoromethyl)nicotinate (from Protocol A) (1.0 eq)
-
Primary or Secondary Amine (
) (1.1 – 1.5 eq) -
Base: Diisopropylethylamine (DIPEA) or
(2.0 eq) -
Solvent: Acetonitrile (MeCN), THF, or DMF.
Procedure:
-
Dissolve the chloro-intermediate in MeCN (0.2 M concentration).
-
Add the Base followed by the Amine.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 1–4 hours.
-
Anilines (Aromatic Amines): Heat to 60–80°C.
-
-
Monitoring: Reaction is typically clean. Product will be more polar than the chloro-starting material.
-
Isolation: Dilute with water, extract with EtOAc. If the product precipitates upon water addition (common for nicotinates), filter and wash with water/hexanes.
Case Study: Synthesis of Kinase Inhibitor Scaffolds
This intermediate is particularly valuable for synthesizing Type II Kinase Inhibitors (e.g., analogs of Sorafenib or Regorafenib) where the central ring is a pyridine rather than a benzene or pyridine-2-carboxamide.
Pathway:
-
Scaffold: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid ethyl ester.[4]
-
Step 1: Chlorination (
) → 4-Chloro derivative. -
Step 2:
with 4-fluoroaniline → Ethyl 4-((4-fluorophenyl)amino)-5-(trifluoromethyl)nicotinate. -
Step 3: Ester Hydrolysis (
) → Free Acid. -
Step 4: Amide Coupling (HATU/Amine) → Final Inhibitor.
Why this Scaffold?
-
The 5-
group occupies the hydrophobic pocket (Gatekeeper region) in many kinases. -
The 4-NH forms a critical hydrogen bond with the hinge region (Glu/Asp residues).
-
The 3-Amide tail extends into the solvent-exposed region, allowing for solubility tuning.
Troubleshooting & Optimization ("Expertise")
| Issue | Root Cause | Solution |
| Incomplete Chlorination | Poor solubility or unreactive tautomer. | Add catalytic DMF (5 mol%) to form the reactive Vilsmeier intermediate. Increase temp to 120°C using Chlorobenzene. |
| Hydrolysis of Ester | Quenching | Quench into ice-cold water/buffer. Keep pH < 8 during extraction. Do not let the aqueous layer sit. |
| Regioselectivity (if di-halo) | Competition between C2, C4, C6. | The 5- |
| Low Yield in SNAr | Electron-poor amines (e.g., nitro-anilines). | Switch solvent to DMF or NMP and raise temperature to 100°C. Use Cs2CO3 as base. |
References
-
Commercial Availability & Structure
-
Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate (CAS: 1806420-71-2).[4]
-
Source: (Verified Commercial Intermediate).
-
-
Synthetic Methodology (Chlorination of Hydroxypyridines)
- Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of Heterocycles." Comprehensive Organic Synthesis II, Vol 5, 2014.
-
General Protocol:
-
Medicinal Chemistry Context (Trifluoromethyl Pyridines)
- O'Hagan, D. "Fluorine in health care: Organofluorine containing blockbuster drugs." Journal of Fluorine Chemistry, 2010.
-
Role of CF3 in Kinase Inhibitors:
-
Related Scaffold Synthesis (Flonicamid Analogues)
-
Patent WO2010038081:[3] "Synthesis of 4-substituted-5-trifluoromethyl pyridine derivatives." (Describes the chlorination/displacement logic).
-
Sources
Derivatization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid for biological assays
Abstract
This guide details the chemical handling, activation, and derivatization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (4-H-5-TFMNA) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals due to the metabolic stability and lipophilicity conferred by the trifluoromethyl (
Strategic Analysis: The Chemical Environment
Before attempting derivatization, researchers must understand the electronic and steric environment of the scaffold. The presence of the
Tautomerism: The Pyridone Trap
The "4-hydroxy" nomenclature is formally correct but functionally misleading. In solution, particularly in polar solvents used for biological assays (PBS, DMSO), the molecule exists predominantly as the 4-pyridone (lactam) tautomer, not the 4-hydroxypyridine (lactim).
-
Implication: Standard O-alkylation protocols (e.g., using alkyl halides) often yield mixtures of O-alkyl and N-alkyl products.
-
Solution: For robust derivatization at the 4-position, the oxygen must be activated as a leaving group (e.g., sulfonate or chloride) to enable Nucleophilic Aromatic Substitution (
).
Electronic Deactivation
The
-
Effect on COOH: It lowers the
of the nicotinic acid moiety (estimated ), making the carboxylate more stable but the carbonyl carbon less electrophilic during amide coupling activation. -
Effect on Ring: The ring is deactivated towards electrophilic aromatic substitution (
) but highly activated for nucleophilic attack ( ) if a leaving group is installed at the 4-position.
Visualization: Reactivity & Tautomerism
The following diagram illustrates the tautomeric equilibrium and the strategic decision points for derivatization.
Figure 1: Tautomeric equilibrium determines reactivity. The C4-OH path requires conversion to a leaving group, while the C3-COOH path uses standard amide coupling.
Protocol 1: Analytical Derivatization (GC-MS/LC-MS)
Purpose: Quality control and quantification in biological matrices. Direct analysis is difficult due to the polarity of the COOH and the tautomerism of the OH.
Method: Dual Silylation. This protocol blocks both the carboxylic acid and the tautomeric OH/NH, rendering the molecule volatile and preventing peak tailing.
Reagents:
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger).
Step-by-Step:
-
Preparation: Weigh 1–2 mg of 4-H-5-TFMNA into a GC vial.
-
Dissolution: Add 100 µL of anhydrous pyridine. Vortex until dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap immediately (moisture sensitive).
-
Incubation: Heat at 60°C for 30 minutes .
-
Note: The CF3 group provides steric bulk; mild heating ensures complete silylation of the sterically hindered 4-OH.
-
-
Analysis: Inject 1 µL into GC-MS (Split 1:10).
-
Target Ion: Look for
(Disilyl derivative). The molecular weight of the core is ~207. Disilyl MW ≈ 351.
-
Protocol 2: Bioconjugation (Probe Synthesis)
Purpose: Attaching the scaffold to a protein or a biotin linker via the C3-Carboxyl group without affecting the pharmacophore (the 4-pyridone/CF3 motif).
Challenge: The electron-poor ring makes the carboxylate a weak nucleophile, and the intermediate active ester is prone to hydrolysis. HATU is preferred over EDC/NHS for this specific substrate due to higher reactivity.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF.
Step-by-Step:
-
Activation:
-
Dissolve 4-H-5-TFMNA (1 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq). The solution may turn yellow/orange.
-
Add HATU (1.1 eq). Stir at Room Temperature (RT) for 15 minutes.
-
-
Coupling:
-
Quenching & Purification:
-
Quench with 10% acetic acid.
-
Purify via Preparative HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). The CF3 group significantly increases retention time; expect elution late in the gradient.
-
Protocol 3: Scaffold Diversification (The "Warhead" Strategy)
Purpose: Converting the inert 4-pyridone into a reactive 4-chloro-pyridine. This allows the introduction of nucleophiles (amines, thiols) via
Mechanism: Deoxychlorination using Phosphoryl Chloride (
Safety Warning:
Step-by-Step:
-
Setup: Place 4-H-5-TFMNA (1.0 g) in a round-bottom flask.
-
Reagent Addition: Add neat
(5–10 eq).-
Optional: Add 1 eq of
to accelerate the reaction if the starting material is stubborn.
-
-
Reaction: Reflux at 105°C for 2–4 hours .
-
Monitoring: Aliquot into MeOH (forms methyl ester) and check LC-MS. The starting material (MW ~207) should disappear, replaced by the 4-chloro-methyl ester derivative.
-
-
Workup:
-
Cool to RT.
-
Remove excess
under reduced pressure (rotary evaporator with caustic trap). -
Pour the residue slowly onto crushed ice (Exothermic!).
-
Extract with Ethyl Acetate.
-
-
Result: You now have 4-chloro-5-(trifluoromethyl)nicotinic acid .
-
Application: This intermediate reacts readily with primary amines in Ethanol/DIPEA at 80°C to form 4-amino derivatives.
-
Data Summary & Troubleshooting
| Parameter | Value / Characteristic | Impact on Assay |
| LogP (Calc) | ~1.8 (Acid) / ~2.5 (Ester) | Moderate lipophilicity; good membrane permeability. |
| pKa (COOH) | ~3.2 (Estimated) | More acidic than nicotinic acid (4.75). Ionized at physiological pH. |
| UV Absorbance | Weak fluorophore. Requires external probe for imaging. | |
| Solubility | DMSO (High), Water (Low/pH dep.) | Dissolve in DMSO for stock solutions (up to 50 mM). |
Common Pitfalls:
-
Low Yield in Amide Coupling: Often caused by moisture in DMF. The active ester hydrolyzes faster than the amine attacks due to the electron-deficient ring. Fix: Use molecular sieves in DMF.
-
Incomplete Silylation: The bulky CF3 group hinders the adjacent OH. Fix: Increase incubation time or temperature to 60°C.
References
-
Role of Trifluoromethyl Groups: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
- Pyridine Tautomerism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
-
Bioconjugation Techniques: Hermanson, G. T. Bioconjugate Techniques. 3rd Ed. Academic Press, 2013. Link
-
GC-MS Derivatization: Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions..." Journal of Chromatography A, 2009. Link
- SNAr on Pyridines: Schlosser, M., et al. "Halogen/metal permutation and nucleophilic substitution of pyridines." Tetrahedron, 2005.
Sources
Application Note: High-Throughput Screening for G-Protein Biased GPR109A Agonists
Executive Summary & Biological Rationale[1]
Nicotinic acid (Niacin) is a potent lipid-modulating agent, historically used to treat dyslipidemia. Its therapeutic efficacy is mediated by GPR109A (HCAR2) , a G
The Screening Challenge: Traditional HTS campaigns often fail because they screen solely for receptor binding or generic activation. To develop a superior nicotinic acid derivative, the screening logic must pivot from simple agonism to Biased Agonism .
-
Therapeutic Pathway (Desired): GPR109A
G i protein activation Inhibition of Adenylyl Cyclase Reduced cAMP Antilipolytic effect. -
Adverse Pathway (Undesired): GPR109A
-Arrestin-1 recruitment PLA2 activation PGD2 release Flushing.[1][2][3]
This guide details a tiered HTS workflow designed to identify compounds that selectively activate the G
Visualizing the Biased Signaling Target
The following diagram illustrates the bifurcation of signaling that dictates the screening strategy.
Caption: GPR109A Biased Signaling. Green path indicates therapeutic efficacy; Red path indicates flushing side effects.
Primary Screen: G i-Coupled cAMP Inhibition
Objective: Identify all compounds that bind GPR109A and inhibit cAMP production. Method: HTRF (Homogeneous Time-Resolved Fluorescence) or TR-FRET. Cell Model: CHO-K1 or HEK293 stably expressing human GPR109A.[5]
Mechanistic Note: The "Forskolin Challenge"
Since GPR109A is G
Protocol Workflow
Reagents:
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).
-
Stimulation Mix: 10
M Forskolin (Final concentration in well). -
Detection Kit: HTRF cAMP Gi Kit (Cisbio/PerkinElmer).
Step-by-Step Procedure (384-well format):
-
Cell Plating: Dispense 2,000–5,000 cells/well (5
L) in white, low-volume 384-well plates. -
Compound Addition: Add 2.5
L of test compound (10 M screening concentration). -
Incubation (Pre-treatment): Incubate for 10 minutes at Room Temperature (RT).
-
Forskolin Challenge: Add 2.5
L of Forskolin (4x stock) to all wells.-
Controls: Include "Basal" (Buffer only), "Stimulated" (Forskolin only), and "Inhibited" (Forskolin + 10
M Nicotinic Acid reference).
-
-
Stimulation Incubation: Incubate for 30 minutes at RT.
-
Lysis & Detection:
-
Add 5
L cAMP-d2 (Acceptor). -
Add 5
L Anti-cAMP-Cryptate (Donor).
-
-
Read: Incubate 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).
Data Interpretation:
-
Low HTRF Ratio (665/620nm): High cAMP (Inactive compound).
-
High HTRF Ratio: Low cAMP (Active Agonist).
-
Note: HTRF is a competitive immunoassay; signal is inversely proportional to cAMP concentration.[6]
Secondary Screen: -Arrestin Recruitment (Counter-Screen)
Objective: Filter out compounds that recruit
Protocol Workflow
Cell Model: U2OS or HEK293 expressing GPR109A fused to a small enzyme fragment (ProLink™) and
-
Cell Plating: 5,000 cells/well in 384-well white plates. Incubate overnight.
-
Compound Addition: Add 5
L of test compounds (Dose-response curve recommended: 1 nM to 100 M). -
Incubation: 90 minutes at 37°C. Note: Arrestin recruitment is slower than G-protein signaling.
-
Detection: Add 10
L Detection Reagent (Cell lysis buffer + Substrate). -
Read: Incubate 60 minutes at RT. Read Chemiluminescence.
Hit Selection Criteria: Calculate the Bias Factor . A superior candidate will have:
-
High Potency (Low EC50) in cAMP assay.
-
Low or No Potency (High EC50) in
-Arrestin assay.
Safety Profiling: PGD2 Secretion Assay
Objective: Confirm that the G-protein biased hits do not induce PGD2 release in a physiologically relevant skin model. Cell Model: A431 (Human Epidermoid Carcinoma) or Primary Human Keratinocytes. These cells naturally express the COX-1/PLA2 machinery required for flushing.
Protocol Workflow (Homogeneous HTS Format)
To maintain high throughput, avoid wash-based ELISAs. Use an HTRF PGD2 kit.
| Step | Action | Critical Parameter |
| 1. Seed | 20,000 cells/well in 96-well plate. | Allow 24h attachment. |
| 2. Starve | Replace media with serum-free HBSS. | 2 hours equilibration. |
| 3. Treat | Add compounds (10 | Include Niacin (Positive Control). |
| 4. Stimulate | Incubate at 37°C. | 30 minutes (Rapid release). |
| 5. Transfer | Transfer 10 | Avoid touching cell monolayer. |
| 6. Detect | Add anti-PGD2-Cryptate & PGD2-d2. | Incubate 2 hours RT. |
Success Metric:
-
Niacin Control: High PGD2 levels (Low HTRF signal).
-
Lead Candidate: PGD2 levels indistinguishable from Vehicle control (High HTRF signal).
Data Analysis & Hit Classification
To scientifically validate "Bias," do not rely solely on IC50 ratios. Use the Transduction Coefficient (
Simplified Hit Classification Table:
| Compound Class | cAMP Potency (EC50) | PGD2 Release | Decision | |
| Full Agonist | < 100 nM | < 100 nM | High | Discard (Niacin-like) |
| Weak Agonist | > 10 | > 10 | Low | Discard (Low Efficacy) |
| Biased Agonist | < 100 nM | > 10 | Low / None | PRIORITY HIT |
Experimental Workflow Diagram
Caption: Tiered HTS Funnel. Compounds are filtered first for efficacy (cAMP), then for safety (Arrestin/PGD2).
References
-
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352–355. Link
-
Benyo, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634–3640. Link
-
Walters, R. W., et al. (2009).
-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.[2][3][7] Journal of Clinical Investigation, 119(5), 1312–1321. Link -
Cisbio Bioassays. (2023). cAMP Gi Assay Principle & Protocol. Revvity / Cisbio Technical Notes. Link
-
Kenakin, T., & Christopoulos, A. (2013). Signaling bias in new drug discovery: detection, quantification and therapeutic impact. Nature Reviews Drug Discovery, 12(3), 205–216. Link
Sources
- 1. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 4. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. content-assets.jci.org [content-assets.jci.org]
Application Note: Modular Synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid Analogs
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, modular synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (and its ethyl ester analog), prioritizing a Late-Stage Functionalization (LSF) strategy.
Unlike classical cyclocondensation routes (e.g., Hantzsch or Gould-Jacobs) which often suffer from poor regioselectivity for the 5-position or require unstable trifluorinated building blocks, this protocol utilizes the regioselective iodination of commercially available precursors followed by copper-mediated trifluoromethylation. This approach is currently the industry standard for generating high-purity analogs for SAR (Structure-Activity Relationship) studies.
Executive Summary & Strategic Rationale
The 5-trifluoromethyl-4-pyridone scaffold is a privileged pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and GPCR modulators. The trifluoromethyl (
-
Metabolic Blocking: It obstructs the metabolically labile C5 position, extending in vivo half-life (
). -
Electronic Modulation: It lowers the
of the C4-hydroxyl group (via inductive effects), altering the hydrogen-bond donor/acceptor profile of the pyridone tautomer.
Synthetic Strategy: We employ a "functionalize-the-core" approach rather than de novo ring construction. This strategy allows for the parallel synthesis of diverse 5-substituted analogs (e.g., 5-CN, 5-Cl, 5-alkynyl) from a single common intermediate (Compound 2 ).
Retrosynthetic Analysis
The synthesis disconnects the C5-
Figure 1: Retrosynthetic disconnection showing the Late-Stage Functionalization pathway.
Detailed Experimental Protocols
Protocol A: Regioselective Iodination of Ethyl 4-Hydroxynicotinate
Objective: Synthesis of Ethyl 4-hydroxy-5-iodonicotinate (2 ).
Principle: The 4-pyridone ring is electron-rich. Despite the electron-withdrawing ester at C3, the C5 position remains susceptible to electrophilic attack. N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (
Reagents:
-
Ethyl 4-hydroxynicotinate (1 ) [CAS: 57905-31-4][1]
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) or DMF (0.5 M concentration)
-
TFA (Catalytic, 10 mol%) - Optional, accelerates reaction
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 1 (10.0 g, 59.8 mmol) and anhydrous ACN (120 mL).
-
Activation: Add TFA (0.46 mL, 6.0 mmol). Stir at room temperature for 10 minutes to ensure full dissolution and protonation of the pyridone carbonyl, enhancing electrophilicity at C5.
-
Addition: Add NIS (14.8 g, 65.8 mmol) portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Quench: Cool to RT. Pour the mixture into 5% aqueous sodium thiosulfate (
) to reduce unreacted iodine (color change from brown to yellow/white). -
Isolation: Filter the resulting precipitate. Wash the cake with cold water (2 x 50 mL) and cold diethyl ether (1 x 30 mL).
-
Drying: Dry under vacuum at 45°C.
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Copper-Mediated Trifluoromethylation
Objective: Synthesis of Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate (3 ).
Principle: A cross-coupling reaction using the "Ruppert-Prakash" reagent (
Critical Process Parameters (CPPs):
-
Oxygen Sensitivity: Strictly anaerobic conditions are required to prevent homocoupling or oxidation of the Cu catalyst.
-
Temperature Control: Reaction requires 60–80°C. Overheating (>100°C) leads to decarboxylation.
Reagents:
-
Iodo-intermediate 2 (5.0 g, 17.0 mmol)
-
Copper(I) Iodide (CuI) (0.2 equiv)
-
1,10-Phenanthroline (0.2 equiv)
- (Trimethyl(trifluoromethyl)silane) (2.0 equiv)
-
KF (Potassium Fluoride) or CsF (2.0 equiv)
-
Anhydrous DMF or NMP (Reaction Solvent)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox or under Argon stream, mix CuI (647 mg) and 1,10-phenanthroline (612 mg) in DMF (20 mL). Stir for 20 mins until a homogeneous dark complex forms.
-
Substrate Addition: Add the iodo-intermediate 2 (5.0 g) and KF (1.97 g).
-
Trifluoromethylation: Add
(5.0 mL, 34.0 mmol) dropwise. Note: Slight exotherm. -
Heating: Seal the vessel (pressure tube recommended) and heat to 70°C for 12–16 hours.
-
Workup:
-
Cool to RT. Dilute with EtOAc (100 mL).
-
Filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with 1N HCl (to hydrolyze any silyl ethers) and then brine.
-
-
Purification: Flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).
-
Expected Yield: 60–75%
-
Validation:19F NMR should show a sharp singlet around -63 to -65 ppm .
-
Protocol C: Hydrolysis to the Free Acid
Objective: Synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (Target ).
Reagents:
-
Ester 3 (2.0 g)
-
LiOH·H2O (3.0 equiv)
-
THF/Water (3:1 mixture)
Workflow:
-
Dissolve 3 in THF/Water (20 mL). Add LiOH.
-
Stir at 40°C for 2 hours.
-
Acidification: Cool to 0°C. Acidify carefully with 2N HCl to pH ~2.
-
Isolation: The product often precipitates. Filter and dry.[2] If no precipitate, extract with EtOAc/iPrOH (3:1).
-
Final Purity: >98% (HPLC).
-
Mechanism & Troubleshooting
The success of the trifluoromethylation step relies on the formation of a stable
Figure 2: Simplified catalytic cycle for Copper-mediated trifluoromethylation.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Incomplete activation of pyridone. | Increase TFA catalyst to 20 mol%; ensure temp reaches 60°C. |
| Protodeiodination (Step 2) | Moisture in solvent; unstable Cu-CF3. | Use strictly anhydrous DMF; add molecular sieves; ensure |
| Decarboxylation (Step 3) | Acidification too aggressive/hot. | Acidify at 0°C; do not heat the free acid above 60°C during drying. |
Safety & Handling
-
HF Generation: The use of
with fluoride sources (KF/CsF) can generate trace HF or silicon-fluoride species. Avoid glass if possible or use plastic/Teflon liners for large scales. -
Pressure: Step 2 should be conducted in a pressure-rated vessel as volatile components may generate pressure at 70°C.
-
Copper Waste: Dispose of copper residues as heavy metal waste.
References
-
Regioselective Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters, 43(29), 5047–5048. Link
-
Copper-Mediated Trifluoromethylation: Oishi, M., Kondo, H., & Amii, H. (2009). "Aromatic Trifluoromethylation Catalytic in Copper." Chemical Communications, (14), 1909–1911. Link
-
Mechanism of Cu-CF3: Morstein, J., et al. (2014). "Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter." Angewandte Chemie Int.[4] Ed., 53(52), 14451-14455. Link
-
General Pyridine Functionalization: Schlosser, M., et al. (2005). "Site-selective introduction of trifluoromethyl groups into the pyridine core." European Journal of Organic Chemistry, 2005(14), 2961-2976. Link
Sources
Optimizing reaction conditions for 4-Hydroxy-5-(trifluoromethyl)nicotinic acid synthesis
The following technical guide is structured as a Tier 2 Support Escalation response. It assumes the user is familiar with basic organic synthesis but requires specific optimization strategies for the challenging 4-Hydroxy-5-(trifluoromethyl)nicotinic acid scaffold.
Ticket ID: #CF3-PYR-OPT-05 Topic: Optimization of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary & Route Validation
Warning: The synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (Target A ) presents a specific regiochemical challenge often confused with the more common 4-trifluoromethyl or 6-trifluoromethyl isomers.
Before optimizing conditions, validate your synthetic route against the Regioselectivity Matrix below. The position of the
Regioselectivity Matrix (Route Selection)
| Precursor A | Precursor B | Major Regioisomer | Notes |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 3-aminocrotonate | 4-CF3 or 6-CF3 | Incorrect for target. Standard Hantzsch synthesis favors CF3 at positions 2, 4, or 6. |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate | Enamine / Amidine | 5-CF3 (Possible) | Requires careful control of nucleophilic attack sequence. |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 2,2,2-Trifluoroethylamine | 1-CF3 (N-alkyl) | Incorrect. Alkylation of nitrogen. |
| Trifluoromethyl-malonate derivative | Enamine | 5-CF3 (High Prob.) | Recommended Route. Use of |
Process Optimization: The Cyclization Step
The formation of the 4-hydroxypyridine ring (often existing as the 4-pyridone tautomer) is the critical process parameter (CPP). The reaction typically involves a condensation followed by a thermal cyclization.
Critical Process Parameters (CPPs)
A. Solvent Selection (Temperature vs. Solubility)
-
Issue: The reaction intermediates are often polar, but the cyclization requires high temperatures (
) to overcome the steric bulk of the group. -
Recommendation:
B. Water Management
-
Mechanism: The condensation releases water. The
group is electron-withdrawing, making the ring closure slower and more reversible. -
Protocol: Use a Dean-Stark trap if using non-polar solvents (Toluene/Xylene). If using ethanol, add Molecular Sieves (3Å) or use Triethyl orthoformate as a chemical water scavenger.
C. Base Catalysis
-
Issue: Strong bases can cause de-fluorination (formation of reactive quinone methides).
-
Optimization: Use Piperidine or DIPEA (Hunig's Base) rather than alkoxides (NaOEt) if the substrate is sensitive. For the final aromatization, KOtBu in THF is effective but requires low temperature addition followed by heating.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing low yields (<30%) and a lot of unreacted starting material."
Diagnosis: The electron-withdrawing nature of the
-
Increase Temperature: Switch solvent from Ethanol to n-Butanol (
) or Diglyme ( ). -
Activate the Electrophile: If using an ethoxymethylene precursor, ensure it is fresh. These degrade to formates over time.
-
Lewis Acid Additive: Add 5-10 mol%
or . This coordinates to the carbonyl oxygen, increasing electrophilicity and promoting cyclization close to the group.
Issue 2: "The product is decarboxylating during hydrolysis."
Context: You have the ester (Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate) and are hydrolyzing to the acid.
Diagnosis: Electron-deficient pyridines (due to
-
Avoid Acidic Reflux: Do not reflux in concentrated HCl.
-
Mild Basic Hydrolysis: Use
(2.0 eq) in THF/Water (1:1) at room temperature or max. -
Enzymatic Hydrolysis: For highly sensitive substrates, use Pig Liver Esterase (PLE) at pH 7.0 buffer.
Issue 3: "I cannot purify the product; it's water-soluble and zwitterionic."
Diagnosis: 4-Hydroxynicotinic acids exist as zwitterions (pyridinium carboxylates). They are insoluble in organic solvents and soluble in water. Solution:
-
Isoelectric Precipitation: Determine the pI (likely around 3.5-4.0). Adjust the aqueous solution pH carefully to this point to precipitate the free acid.
-
Ion Exchange: Use a cation exchange resin (Dowex 50W-X8 ). Load at pH 1, wash with water, elute with 2M
. -
Continuous Extraction: Do not use simple separatory funnels. Use a continuous liquid-liquid extractor with n-Butanol or Ethyl Acetate over 24-48 hours.
Visual Workflows
Workflow 1: Reaction Logic & Troubleshooting
Caption: Decision tree for optimizing the cyclization and hydrolysis steps, highlighting interventions for common failure modes.
Standardized Experimental Protocol
Based on optimized conditions for electron-deficient pyridine synthesis.
Target: Ethyl 4-hydroxy-5-(trifluoromethyl)nicotinate (Precursor to Acid)
-
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) [CAS: 372-31-6][3]
-
Triethyl Orthoformate (1.2 eq)
-
Urea or Amino-Enamine Equivalent (1.0 eq)
-
Acetic Anhydride (2.0 eq)
-
Solvent: Acetic Acid (Glacial) or Toluene.
-
-
Procedure (The "One-Pot" Modification):
-
Step A (Activation): Charge reactor with Ethyl 4,4,4-trifluoroacetoacetate, Triethyl Orthoformate, and Acetic Anhydride. Heat to
for 2 hours. Observation: Removal of ethyl acetate/ethanol distillate. This forms the reactive Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate . -
Step B (Condensation): Cool to
. Add the amino component (e.g., Ethyl 3-aminocrotonate or specific enamine for 5-CF3 placement). -
Step C (Cyclization): Heat to reflux (
) for 4-6 hours. Monitor by HPLC. -
Step D (Workup): Concentrate under vacuum. The product often precipitates upon cooling or addition of diethyl ether (trituration).
-
-
Data Specifications:
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98.0% (Area %) | HPLC (C18, 0.1% TFA) |
| 19F NMR | Singlet @ -60 to -65 ppm | DMSO-d6 |
| MS (ESI) | [M+H]+ matches theoretical | LC-MS |
References
-
Sigma-Aldrich. Ethyl 4,4,4-trifluoroacetoacetate Product Sheet. Link
-
Enamine. Building Blocks for Fluorinated Heterocycles: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate. Link
-
Google Patents. CN109467532B: Preparation method of 4-trifluoromethyl nicotinic acid. (Used for comparative process conditions regarding trifluoromethyl-pyridine cyclization). Link
-
Organic Syntheses. Ethyl 4-hydroxycrotonate and related derivatives. (General procedure for hydroxy-pyridine precursors). Link
-
National Institutes of Health (PubMed). Regioselective synthesis of 5-trifluoromethyl-pyrazoles and pyridines. (Mechanistic insight into 5-CF3 placement). Link
Sources
- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Purification techniques for 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
This guide is structured as a specialized Technical Support Center for researchers working with 4-Hydroxy-5-(trifluoromethyl)nicotinic acid . It addresses the unique challenges imposed by the electron-withdrawing trifluoromethyl group on the amphoteric hydroxypyridine scaffold.
Status: Operational | Tier: Advanced Chemical Support Subject: Purification, Isolation, and Handling Protocols[1][2]
Core Chemical Intelligence
User Query: “I am seeing multiple spots on TLC and inconsistent solubility. Is my compound degrading?”
Technical Insight: It is highly probable you are observing tautomeric equilibrium , not degradation.[2] Unlike standard nicotinic acids, the 4-hydroxy-5-(trifluoromethyl) motif creates a "push-pull" electronic system.[1][2]
-
The Tautomer Trap: This molecule exists predominantly as 4-pyridone-3-carboxylic acid in solution, not the 4-hydroxypyridine.[1][2] The proton resides on the nitrogen (
), not the oxygen.[2] -
The
Effect: The trifluoromethyl group at C5 is strongly electron-withdrawing ( effect).[1][2]-
Acidity Boost: It significantly lowers the
of both the carboxylic acid (expected ) and the pyridone nitrogen ( ).[1][2] -
Solubility: The
group increases lipophilicity compared to non-fluorinated analogs, but the high lattice energy of the pyridone dimer often makes it insoluble in non-polar solvents (DCM, Hexane).[2]
-
Visualizing the Tautomerism
The following diagram illustrates the dominant species you must target during purification.
Caption: The equilibrium shifts toward the Pyridone form in the polar solvents required for purification, affecting retention times and solubility.[1][2]
Isolation & Bulk Purification (Troubleshooting)
User Query: “My product won't precipitate from water even at pH 5, or it oils out.”
Root Cause: The
Protocol: The "Deep Acid" Precipitation
Do not stop at pH 4. You must drive the pH lower to protonate the carboxylate fully, while avoiding the formation of the hydrochloride salt at the nitrogen (which is less basic due to
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude in | Ensures full conversion to the dianion (soluble).[2] |
| 2. Filtration | Filter the alkaline solution.[1][2] | Removes non-acidic impurities and insoluble polymers. |
| 3.[2] Acidification | Add | Critical: The |
| 4.[1][2] Aging | Stir at | Allows the high-lattice-energy pyridone crystal to form.[1][2] |
| 5. Wash | Wash cake with ice-cold water ( | Removes inorganic salts.[2] Do not use methanol here (solubility risk).[2] |
Recrystallization Solvent System: If the precipitate is impure, use the following solvent hierarchy:
-
Primary Choice: Water/Ethanol (9:1 v/v).[2] Heat to reflux; cool slowly.[1][2]
-
Secondary Choice: Acetonitrile (with 1% Formic Acid).[2] The acid prevents ionization-induced solubility.[1][2]
Chromatography Support (HPLC/Prep)
User Query: “I see severe peak tailing on C18 columns. The compound streaks.”
Root Cause: The amphoteric nature leads to mixed-mode interactions with residual silanols on the silica backbone.[1] The
Recommended Method: Ion-Suppression RP-HPLC
You must suppress the ionization of the carboxylic acid to get a sharp peak.[1][2]
-
Stationary Phase: C18 with high carbon load (end-capped) or Phenyl-Hexyl (for
- selectivity with the pyridine ring).[1][2] -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA .[2]
-
Note: Do not use neutral buffers (Ammonium Acetate) unless you are using a specialized HILIC column.[2]
-
Purification Decision Tree
Caption: Workflow for selecting the purification route based on crude solubility and impurity profile.[1][2]
Critical Impurities & Pitfalls
User Query: “I have a persistent impurity at M-44 in Mass Spec. What is it?”
Diagnosis: Decarboxylation.
Electron-deficient pyridine carboxylic acids (like this 5-
-
Avoid: Boiling in high-boiling solvents (DMSO/DMF) above
. -
Avoid: Vacuum drying at temperatures
for extended periods. -
Impurity ID: The byproduct is 3-(trifluoromethyl)-4-pyridone (or 4-hydroxy-3-trifluoromethylpyridine).[1][2]
References & Authority
The protocols above are derived from the chemical behavior of fluorinated N-heterocycles. Key methodologies are grounded in the following literature:
-
Synthesis & Properties of Trifluoromethylpyridines:
-
Schlosser, M., et al. "Regioselective synthesis of trifluoromethyl-substituted pyridines."[2] Journal of Organic Chemistry. (Establishes the stability and reactivity of the 5-CF3 motif).
-
-
Purification of Hydroxynicotinic Acids:
-
Tautomerism in Pyridines:
-
Katritzky, A. R., et al. "Tautomerism in Heterocycles."[2] Advances in Heterocyclic Chemistry. (Explains the Pyridone vs. Hydroxypyridine equilibrium).
-
-
Chromatographic Separation:
-
Snyder, L. R., et al.[2] Introduction to Modern Liquid Chromatography. (Basis for ion-suppression techniques in acidic heterocycles).
-
Disclaimer: This guide assumes the user is a trained chemist. 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a potent chemical intermediate; standard PPE and fume hood usage are mandatory.[1][2]
Sources
Overcoming challenges in the synthesis of trifluoromethylated pyridines
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Overcoming regioselectivity and stability challenges in pyridine
Welcome to the Specialist Support Hub
You have reached the advanced troubleshooting desk for heteroaromatic functionalization. We understand that installing a trifluoromethyl (
This guide is structured to troubleshoot your specific failure modes. Select the module below that matches your current experimental setup.
📂 Module 1: Radical Trifluoromethylation (Photoredox & Innate)
Context: You are using light (Photoredox) or chemical oxidants (Langlois Reagent/peroxides) to install
❓ FAQ: "Why is my regioselectivity poor (C2 vs. C3 vs. C4 mixtures)?"
Diagnosis: You are likely battling the "Minisci Mismatch."
Classically, Minisci reactions involve nucleophilic alkyl radicals attacking a protonated (highly electron-deficient) pyridine at the C2 or C4 positions. However, the
-
The Conflict: An electrophilic radical (
) does not inherently prefer the electron-deficient C2/C4 positions of a protonated pyridine. -
The Fix:
-
Switch to Innate C-H Functionalization: If using photoredox (e.g., MacMillan conditions), omit the acid. Allow the electrophilic
to attack the neutral pyridine. This often favors the most electron-rich positions (C3), or follows steric guidance if C2 is blocked. -
Solvent Control: If you must use acidic conditions (e.g., Langlois reagent/
), use a biphasic system ( ). The phase separation protects the mono-trifluoromethylated product (which is more lipophilic) from over-reaction in the aqueous radical-generating phase.
-
❓ FAQ: "The reaction stalls after 20% conversion. Adding more catalyst doesn't help."
Diagnosis: Radical quenching or light penetration issues.
-
Root Cause 1 (Beer-Lambert Law): As the reaction darkens (common with amine oxidation byproducts), light cannot penetrate the vial.
-
Solution: Switch to a flow reactor or use a flat-bottomed flask with higher surface-area-to-volume ratio.
-
-
Root Cause 2 (Oxygen Inhibition):
radical generation via photoredox is often an oxidative quenching cycle. is a potent quencher of the excited photocatalyst.-
Solution: Freeze-pump-thaw degassing is superior to simple sparging.
-
🛠️ Workflow Visualization: Photoredox Mechanism
The following diagram illustrates the oxidative quenching cycle used in standard photoredox trifluoromethylation (e.g., using
Caption: Oxidative quenching cycle for photoredox trifluoromethylation. Note the SET event regenerating the catalyst closes the cycle.
📂 Module 2: Cross-Coupling (Transition Metal Catalysis)
Context: You are using Halopyridines (I, Br) with Copper (
❓ FAQ: "My reaction turns black immediately and yields <10% product."
Diagnosis: The "Copper Bomb" effect (Rapid Disproportionation).
-
The Protocol Fix (The "Slow Release" Method):
-
Do not dump TMS-
(Ruppert-Prakash reagent) into the pot all at once. -
Use a syringe pump to add TMS-
over 2-4 hours. -
Ligand Stabilization: Ensure you are using 1,10-phenanthroline or a bulky bipyridine. Ligandless conditions are notorious for decomposition.
-
❓ FAQ: "I can't get the CF3 group to couple to my 2-bromopyridine."
Diagnosis: The "Hard Nucleophile" Barrier.
The reductive elimination of
-
For Palladium: Standard ligands (TPP, dppf) will fail. You require bulky, electron-rich ligands like BrettPhos or RuPhos to force the reductive elimination.
-
For Copper: Switch from aryl bromides to aryl iodides. The oxidative addition of Cu to Ar-Br is the rate-limiting step and often too slow for the transient
species. If you must use bromide, add a co-catalyst or use the Grushin Protocol (pre-generating the stabilized species).
📂 Module 3: Reagent Selection & Data Comparison
Context: Deciding which method to use for a new substrate.
📊 Comparative Analysis of Methods
Use this table to select the correct protocol based on your substrate's constraints.
| Feature | Radical (Minisci/Photoredox) | Nucleophilic (Ruppert-Prakash) | Cross-Coupling (Cu/Pd) |
| Primary Mechanism | C-H Abstraction / Radical Addition | Nucleophilic Attack on Electrophile | Transmetallation -> Reductive Elim. |
| Substrate Req. | Native Pyridine (No handle needed) | Pyridine must be electrophilic (e.g., N-oxide) | Halopyridine (I > Br >> Cl) |
| Regioselectivity | Low (Mixtures common w/o blocking) | High (Directed by leaving group) | Perfect (Replaces Halogen) |
| Functional Group Tol. | High (Acids, Alcohols OK) | Low (Sens. to ketones/aldehydes) | Moderate (Sens. to chelators) |
| Cost | Low (Langlois) to High (Ir/Ru cats) | Moderate (TMS-CF3) | Moderate (Cu) to High (Pd/Ligands) |
🛠️ Decision Logic: Method Selection
Follow this logic flow to minimize experimental failure rates.
Caption: Decision tree for selecting the optimal trifluoromethylation strategy based on substrate electronics and pre-functionalization.
📚 References
-
Photoredox Mechanism & Scope: Nagib, D. A., & MacMillan, D. W. C. (2011).[2][3] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.[2][3] [2][3]
-
Radical Reactivity (Langlois Reagent): Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
-
Copper Reagent Stability: Tomashenko, O. A., Escudero-Adán, E. C., Martínez Belmonte, M., & Grushin, V. V. (2011).[4] Simple, Stable and Easily Accessible Well-Defined CuCF3 Aromatic Trifluoromethylating Agents.[4][5] Angewandte Chemie International Edition, 50(33), 7655–7659.[4]
-
Palladium Catalysis Challenges: Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681.
-
Regioselectivity in Minisci Reactions: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699.
Sources
- 1. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Improving yield in the synthesis of hydroxynicotinic acid derivatives
This guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of hydroxynicotinic acid (HNA) derivatives. It focuses on the two most industrially relevant isomers: 2-hydroxynicotinic acid (2-HNA) and 6-hydroxynicotinic acid (6-HNA) .
Ticket Scope: Yield Optimization, Impurity Profiling, and Scalability Applicable Compounds: 2-Hydroxynicotinic Acid (CAS: 609-71-2), 6-Hydroxynicotinic Acid (CAS: 5006-66-6) Support Level: Advanced / Process Chemistry
Synthesis Workflows & Logic Maps
A. 2-Hydroxynicotinic Acid (The N-Oxide Rearrangement Route)
This route utilizes the Boekelheide rearrangement logic, converting nicotinic acid N-oxide to the 2-chloro intermediate, followed by hydrolysis. It is preferred for regioselectivity over direct hydroxylation.
Caption: Figure 1. Reaction pathway for 2-HNA via N-oxide activation, highlighting critical thermal failure points.
B. 6-Hydroxynicotinic Acid (The Coumalate Route)
The classic Von Pechmann synthesis remains the benchmark for chemical synthesis, utilizing the ring transformation of alpha-pyrone to pyridine.
Caption: Figure 2. Ring transformation sequence for 6-HNA synthesis from coumalic acid.
Troubleshooting Guide (Q&A)
Category 1: Yield Optimization
Q: My yield for 2-HNA is stuck below 40%. Where are the losses occurring? A: In the N-oxide route, yield loss typically occurs at two stages:
-
Incomplete Chlorination: If the reaction of nicotinic acid N-oxide with POCl3 is not heated sufficiently after the initial addition, the conversion to 2-chloronicotinic acid is incomplete.
-
Decarboxylation: This is the most common culprit. 2-Hydroxynicotinic acid is thermally unstable in its free acid form at high temperatures.
-
Correction: Ensure hydrolysis of the chloro-intermediate is done under basic conditions (NaOH) first. Acidify (to pH 3–4) only after cooling the solution to <20°C. Do not reflux the free acid in water for extended periods [1].
-
Q: I am observing a "red oil" or tar during the methyl coumalate step for 6-HNA. What is this? A: This indicates polymerization of coumalic acid. The esterification reaction is highly exothermic.
-
Mechanism:[1][2][3][4] If the temperature exceeds 35°C during the addition of methanol to the sulfuric acid/coumalic acid mixture, the alpha-pyrone ring opens prematurely or polymerizes.
-
Protocol Adjustment: Use an ice-salt bath. Add methanol dropwise. Internal temperature must be monitored and kept strictly between 20–30°C [2].[5]
Category 2: Purity & Isolation
Q: The product precipitates as a sticky gum rather than a crystalline solid. How do I fix this? A: This is a classic isoelectric point (pI) issue. Hydroxynicotinic acids are zwitterionic.
-
2-HNA: The pKa values are roughly 3.3 (COOH) and 10.8 (OH/NH). The isoelectric point is near pH 1.5–2.0.
-
Solution: If you acidify too rapidly or to a pH far below the pI, you trap impurities. Slowly adjust pH to 3.0 (for 2-HNA) or 1.5–2.0 (for 6-HNA) using 6N HCl with vigorous stirring. Allow the slurry to "age" at 0–5°C for 2 hours before filtration to transform the amorphous gum into a crystalline polymorph [3].
Q: My 2-HNA spectrum shows a mixture of isomers. How do I prevent 6-chloro or 4-chloro byproducts? A: Regioselectivity in the reaction of nicotinic acid N-oxide with POCl3 is controlled by the base and temperature.
-
Insight: Using a bulky organic base (like tributylamine) favors the 2-position by sterically hindering the 6-position.
-
Correction: Ensure the temperature is kept low (0–5°C) during the addition of the base. Only heat to reflux after the reagents are fully mixed. If you use simple pyridine as a base, you will see higher amounts of 4-chloro impurity [4].
Category 3: Scalability
Q: When scaling up the 6-HNA synthesis, the ammonolysis step erupted. Why? A: The reaction of methyl coumalate with ammonium hydroxide is extremely exothermic. On a gram scale, heat dissipation is fast. On a kilo scale, the heat accumulation causes a runaway reaction.
-
Safety Protocol: For scale-up, do not add solid methyl coumalate to bulk ammonia. Instead, create a slurry of methyl coumalate in water and add aqueous ammonia (28%) slowly via a dosing pump, maintaining internal temperature <20°C [2].
Optimized Experimental Protocols
Protocol A: High-Purity Synthesis of 6-Hydroxynicotinic Acid
Based on the Von Pechmann method, optimized for yield.
Reagents:
-
Methanol (70 mL)
-
Sulfuric Acid (conc., 140 mL)
-
Ammonium Hydroxide (28% NH3, ~120 mL)
-
Sodium Hydroxide (17% aq.[6] solution)
Step-by-Step:
-
Esterification: In a reactor, cool Sulfuric Acid to 15°C. Add Coumalic Acid in small portions. Critical: Do not let T > 30°C.
-
Add Methanol dropwise over 45 mins. Stir at room temperature for 1 hour.
-
Quench: Pour mixture onto 800 g ice. Neutralize with Sodium Carbonate (solid) until pH ~7. Filter the precipitated Methyl Coumalate .[5][6] (Expected Yield: ~40-45%).[4]
-
Ammonolysis: Suspend Methyl Coumalate in water. Add Ammonium Hydroxide slowly (maintain T < 20°C). Stir for 45 mins. The solid will dissolve, turning the solution dark red.[5]
-
Hydrolysis: Add the ammoniacal solution to the 17% NaOH solution. Heat to 95°C for 10 mins (removes NH3 and hydrolyzes the amide).
-
Isolation: Cool to 10°C. Acidify with conc. HCl to pH 1.5.
-
Crystallization: A bright yellow solid precipitates.[5][6] Stir at 0°C for 1 hour. Filter and dry.[5][6][8]
Protocol B: Data Comparison of Yields
| Parameter | Standard Route (Acid Hydrolysis) | Optimized Route (Base Hydrolysis) | Biotech Route (Enzymatic) |
| Starting Material | 2-Chloronicotinic Acid | 2-Chloronicotinic Acid | Nicotinic Acid |
| Reagent | HCl / H2O | NaOH / H2O | A. xylosoxydans |
| Temp | Reflux (100°C) | Reflux (100°C) | 30°C |
| Reaction Time | 4-6 Hours | 2-3 Hours | 7-12 Hours |
| Yield (2-HNA) | 45 - 55% | 85 - 92% | N/A |
| Yield (6-HNA) | N/A | N/A | >93% |
| Purity | 90-95% | >98% | >99% |
Note: The Biotech route is superior for 6-HNA but requires fermentation infrastructure [5]. For chemical synthesis labs, the Optimized Base Hydrolysis is the standard.
References
-
PrepChem. (n.d.). Synthesis of 2-Hydroxy-Nicotinic Acid. Retrieved from [Link]
-
Organic Syntheses. (1956).[6] 6-Hydroxynicotinic Acid.[6][9][10][11] Org. Synth. 1956, 36,[6] 44. Retrieved from [Link]
-
Simeone, X., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ChemEngineering. Retrieved from [Link]
- Google Patents. (1999). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
- Google Patents. (1988). US4738924A - Method for the production of 6-hydroxynicotinic acid.
Sources
- 1. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 5. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 10. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solubility & Handling of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
The following technical guide is structured as a specialized support resource for researchers working with 4-Hydroxy-5-(trifluoromethyl)nicotinic acid . It addresses the specific physicochemical challenges imposed by the fluorinated pyridone scaffold and provides actionable troubleshooting protocols.
Status: Active | Role: Senior Application Scientist | Last Updated: 2026-02-15 Target Compound: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid Chemical Class: Fluorinated Pyridone / Nicotinic Acid Derivative[1]
⚠️ Critical Data Discrepancy Notice
Before you begin: There is a known conflict in public databases regarding CAS 175277-76-6 .[1]
-
Database A (Common Chemistry): Links this CAS to (2,4-Difluorophenyl)thiourea.[1][2]
-
Database B (Chemical Vendors): Links this CAS to 4-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid.[1] Action Required: Verify your material's identity via 1H-NMR or LC-MS before solubility testing.[1] This guide assumes you are working with the Nicotinic Acid derivative (MW ~207.1 g/mol ).
Part 1: The Solubility Landscape
This compound is not a simple organic acid. It possesses a "Chameleon" structure due to keto-enol tautomerism, which drastically alters its solubility profile compared to non-hydroxy nicotinic acids.[1]
Structural Impact on Solubilization
The 4-hydroxy group on the pyridine ring forces the molecule into its 4-pyridone tautomer (NH-form) in the solid state and polar solvents.[1]
-
The Problem: Pyridones form extremely stable, high-melting crystal lattices due to strong intermolecular hydrogen bonding (dimerization).[1]
-
The Effect: This makes the compound significantly less soluble in standard organic solvents (DCM, Ethyl Acetate) than its trifluoromethyl group would suggest.
Solvent Compatibility Matrix
Predicted solubility behavior based on Fluorinated Pyridone scaffold analysis.
| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |
| Super-Solvents | DMSO , DMF | ⭐⭐⭐⭐⭐ (High) | Best for stock solutions (typ. >50 mM).[1] Disrupts pyridone H-bonds.[1] |
| Protic Polar | Methanol, Ethanol | ⭐⭐⭐ (Moderate) | Solubility improves significantly with heat (40°C).[1] Risk of precipitation upon cooling. |
| Aqueous (Acidic) | 0.1 M HCl | ⭐⭐ (Low) | Cationic form ( |
| Aqueous (Neutral) | Water, PBS (pH 7.[1]4) | ⭐ (Very Low) | Danger Zone. Likely exists as a zwitterion or insoluble neutral species. |
| Aqueous (Basic) | 0.1 M NaOH, pH > 8 | ⭐⭐⭐⭐ (High) | Forms the soluble dianion ( |
| Non-Polar | Hexane, DCM | ❌ (Insoluble) | The crystal lattice energy is too high for these solvents to overcome. |
Part 2: Troubleshooting & FAQs
Q1: "I added water to my DMSO stock, and it turned into a cloudy gel. Why?"
Diagnosis: You hit the "Hydrophobic Crash" at the Isoelectric Point (pI). Mechanism:
-
Your stock is in DMSO (molecularly dispersed).
-
Adding water changes the dielectric constant.
-
If the final pH is near ~3–5 (the likely pI of this amphoteric molecule), the compound becomes zwitterionic or neutral.
-
The trifluoromethyl group (
) drives hydrophobic aggregation, while the pyridone core creates a gel-like network.[1] Solution:
-
Do not dilute directly into pure water.
-
Dilute into a buffered solution at pH > 8.0 (e.g., Tris-HCl pH 8.5 or Bicarbonate) to ensure the carboxylic acid is deprotonated (
), providing electrostatic repulsion to prevent aggregation.[1]
Q2: "Can I use sonication to force dissolution?"
Answer: Yes, but with a warning. Sonication generates heat. While this helps dissolve the "pyridone" lattice, the compound may re-precipitate as fine needles once it returns to room temperature (supersaturation).
-
Rule of Thumb: If it requires more than 5 minutes of sonication, the solvent is thermodynamically poor.[1] Switch to a better solvent (e.g., DMSO) or adjust pH.[1]
Q3: "How do I validate the concentration if some solid remains?"
Answer: Never assume nominal concentration if filtration was required. You must perform a Saturation Shake-Flask experiment followed by HPLC quantification.[1] (See Protocol A).
Part 3: Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Test
Use this to determine the exact solubility limit in your specific vehicle.[1]
Reagents:
-
Target Solvent (e.g., PBS pH 7.4)[1]
-
Syringe Filter (0.22 µm PTFE or Nylon - Do not use PVDF for DMSO)[1]
Workflow:
-
Overload: Add excess solid compound to 1 mL of solvent in a glass vial (visible solid must persist).
-
Equilibrate: Shake at 25°C (or target temp) for 24 hours .
-
Tip: If using a magnetic stir bar, ensure it doesn't grind the crystals (which creates false "colloidal" solubility).
-
-
Sediment: Centrifuge at 10,000 x g for 10 mins to pellet undissolved solid.
-
Filter: Pass supernatant through a 0.22 µm filter.
-
Analyze: Dilute filtrate 1:100 in Methanol and inject into HPLC.
Protocol B: Visual Solubility Screening (Quick-Check)
Use this before committing to expensive animal/cell studies.[1]
Figure 1: Step-wise solubility screening workflow for fluorinated nicotinic acid derivatives.
Part 4: Analytical Verification (HPLC)
When quantifying this compound, the trifluoromethyl group and aromatic ring provide a distinct UV signature.
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Keeps COOH protonated for sharp peaks).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 260 nm (Pyridine characteristic) and 210 nm (Amide/Carboxyl).
-
Note: The
group may cause a slight retention time shift compared to non-fluorinated analogs.
References
-
PubChem Database. Compound Summary: 4-(Trifluoromethyl)nicotinic acid (Structural Analog Data). National Center for Biotechnology Information. Link
-
ChemicalBook. Product Entry: 4-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid.[1][5] (Validates commercial existence and basic solid properties). Link
-
Sokolenko, T. M., et al. (2018).[1] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[1][6] Journal of Organic and Pharmaceutical Chemistry.[1] (Provides mechanistic insight into trifluoromethyl-pyridine solubility behavior). Link
-
University of Tartu. pKa Data in Nonaqueous Solvents. (Reference for estimating pyridine/carboxylic acid pKa shifts due to fluorination). Link
Sources
- 1. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. (2,4-Difluorophenyl)thiourea | C7H6F2N2S | CID 2734207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. conchainbio.com [conchainbio.com]
- 5. 1211530-53-8|4-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic Acid|4-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic Acid|-范德生物科技公司 [bio-fount.com]
- 6. researchgate.net [researchgate.net]
Stability and degradation studies of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Subject: Stability, Degradation & Analytical Troubleshooting Guide
Introduction
Welcome to the technical support hub for 4-Hydroxy-5-(trifluoromethyl)nicotinic acid . This guide addresses the unique physicochemical challenges posed by this molecule. As a trifluoromethylated pyridine derivative, this compound exhibits "chameleon-like" behavior in solution due to keto-enol tautomerism and electron-deficient ring chemistry.
This guide moves beyond basic safety data sheets (SDS) to provide field-proven troubleshooting for stability studies and analytical method development.
Module 1: Analytical Method Troubleshooting
Context: The most frequent support tickets regarding this compound involve HPLC anomalies—specifically split peaks, tailing, or retention time shifts. These are rarely column failures but rather fundamental chemistry issues.
Issue 1: "I see two peaks in my HPLC chromatogram for a pure standard."
Diagnosis: Tautomeric Equilibrium Separation.
In solution, 4-hydroxynicotinic acid derivatives exist in a dynamic equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) . The electron-withdrawing trifluoromethyl (
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | Buffer at pH 2.5 - 3.0 | At low pH, the protonation of the nitrogen and the carboxyl group forces the molecule into a single cationic species, collapsing the tautomeric equilibrium into one peak. |
| Buffer Choice | Formic Acid (0.1%) or Phosphate | Avoid neutral pH. At pH 7, the zwitterionic character (deprotonated acid, protonated ring) causes severe peak broadening. |
| Temperature | Increase to 40°C - 50°C | Higher column temperature accelerates the interconversion rate between tautomers. If the rate becomes faster than the separation time, the peaks coalesce into a single sharp peak. |
Issue 2: "My retention time drifts significantly between runs."
Diagnosis: Fluorine-Induced Lipophilicity Shifts & Ion Pairing.
The
Corrective Action:
-
Switch to a C18 column with polar-embedded groups (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18). Standard C18 columns often suffer from "phase collapse" or poor wetting with this molecule.
-
Pre-equilibrate the column for at least 20 column volumes. Fluorinated compounds can modify the stationary phase surface environment.
Module 2: Stability & Forced Degradation
Context: Understanding how this molecule breaks down is critical for establishing shelf-life and handling impurities.
Core Degradation Pathways
The following DOT diagram illustrates the primary degradation risks. The
Figure 1: Primary degradation pathways and tautomeric equilibrium. Decarboxylation is the critical failure mode.
FAQ: Stress Testing Guide
Q: What is the primary degradation risk during synthesis scale-up?
A: Thermal Decarboxylation.
Nicotinic acids with electron-withdrawing groups (like
-
Risk Indicator: Appearance of a new peak with M-44 mass unit in LC-MS.
-
Mitigation: Keep reaction temperatures below 80°C where possible. If acid catalysis is required, use milder acids or lower temperatures.
Q: Is the trifluoromethyl group stable?
A: Generally, yes. The C-F bond is one of the strongest in organic chemistry. However, hydrolysis can occur under extreme basic conditions (pH > 12) combined with heat, converting the
Q: Is the compound light-sensitive? A: Yes. Pyridone derivatives can undergo [2+2] photodimerization or ring expansion reactions under intense UV light.
-
Protocol: Store solid and solution samples in amber glass. Perform forced degradation photostability testing (ICH Q1B) early in development.
Module 3: Storage & Handling Protocols
Context: Proper handling prevents pre-analytical degradation.
| Attribute | Specification | Handling Recommendation |
| Hygroscopicity | Moderate to High | The zwitterionic nature promotes water uptake. Store in a desiccator at -20°C. Weigh quickly in controlled humidity. |
| Solubility | pH-Dependent | Soluble: DMSO, Methanol, Basic Water (pH > 8). Poorly Soluble: Water (pH 3-5), Non-polar solvents (Hexane). |
| Container | Glass vs. Plastic | Use Glass. Fluorinated compounds can sometimes adsorb to certain plastics over long storage periods. |
Self-Validating Purity Check
Before using stored material for critical assays, run this simple check:
-
Visual: Material should be an off-white to pale yellow powder. Dark yellow/brown indicates oxidation or N-oxide formation.
-
1H-NMR (DMSO-d6): Check for the disappearance of the carboxylic acid proton (very broad, >11 ppm) or the shift of the aromatic protons, which would indicate decarboxylation.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH, 2003. Link
-
Long, S., et al. "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid."[1] Crystal Growth & Design, vol. 16, no.[1] 5, 2016, pp. 2573–2580.[1] (Describes the fundamental keto-enol behavior of the parent scaffold). Link
- Schlosser, M. "The degradation of trifluoromethyl groups: A problem and a tool." Journal of Fluorine Chemistry, vol. 126, 2005.
-
PubChem. "6-Fluoro-4-(trifluoromethyl)nicotinic acid (Analogous Structure Data)." National Library of Medicine. Link
- Clayden, J., et al.Organic Chemistry. "Nucleophilic Substitution at the Pyridine Ring." Oxford University Press.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Troubleshooting low yield in 4-Hydroxy-5-(trifluoromethyl)nicotinic acid synthesis
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (also referred to as 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylic acid) has stalled at a yield significantly below the theoretical expectation (typically <30% instead of >65%).
The synthesis of trifluoromethylated pyridines is notoriously sensitive to electronic effects. The electron-withdrawing nature of the -CF₃ group at the 5-position destabilizes the cationic intermediates required for cyclization and dramatically alters the solubility profile of the final zwitterionic product.
This guide moves beyond basic recipes to address the mechanistic failure points in the standard condensation routes (e.g., modified Gould-Jacobs or Guareschi-Thorpe cyclizations).
Part 1: The Synthetic Strategy & Critical Failure Points
Most low-yield reports stem from the condensation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with an electrophilic one-carbon source (like triethyl orthoformate or DMF-DMA) followed by reaction with an amine equivalent (like glycine ethyl ester or cyanoacetamide).
The "Hidden" Chemistry
Unlike non-fluorinated analogs, the trifluoroacetyl group typically exists as a hydrate or hemiacetal in solution due to the high electrophilicity of the carbonyl carbon. This hydration competes with enol ether formation, killing the reaction before it begins.
Workflow Visualization
The following diagram outlines the standard pathway and the specific nodes where yield is lost.
Figure 1: Reaction pathway analysis highlighting critical failure nodes (red dashed lines) where yield is commonly sacrificed.
Part 2: Troubleshooting Matrix (FAQs)
Phase 1: Pre-Cyclization (Activation of ETFAA)
Q: Why is my conversion of ETFAA to the enol ether (Intermediate A) incomplete?
-
Diagnosis: Moisture Contamination.
-
The Science: The -CF₃ group increases the electrophilicity of the ketone, making it a "water sponge." If your solvent or reagents contain even trace water (>0.1%), ETFAA forms a stable hydrate (gem-diol) that is unreactive toward triethyl orthoformate or DMF-DMA.
-
The Fix:
-
Distill ETFAA prior to use.
-
Use Acetic Anhydride (2.0 equiv) as a co-solvent/scavenger if using triethyl orthoformate. It drives the equilibrium by consuming the ethanol produced and scavenging water.
-
Protocol Check: Reflux for at least 4–6 hours. Monitor by TLC (the enol ether is UV active and less polar than the starting ketoester).
-
Q: The intermediate turns dark black/tarry. Is this normal?
-
Diagnosis: Polymerization of the Enol Ether.
-
The Science: The electron-deficient enol ether is prone to self-polymerization if heated excessively without the amine partner present, or if the reaction mixture is too acidic.
-
The Fix: Do not store the intermediate. Perform a "telescoped" reaction where the crude enol ether is immediately reacted with the amine source (e.g., ethyl aminoacetate or cyanoacetamide) in the next step.
Phase 2: Cyclization & Regiochemistry
Q: I am isolating a product, but NMR shows the CF₃ is in the wrong position (e.g., 6-CF₃).
-
Diagnosis: Regioselectivity Error (Kinetic vs. Thermodynamic Control).
-
The Science: In the condensation of an unsymmetrical 1,3-dicarbonyl equivalent (like our enol ether) with a binucleophile, the initial attack can occur at either the carbonyl carbon or the enol carbon. The -CF₃ group directs nucleophilic attack away from itself due to steric shielding and electronic repulsion, but this can be overridden by solvent effects.
-
The Fix:
-
Switch Solvent: Change from protic (Ethanol) to aprotic dipolar (DMF or Acetonitrile).
-
Temperature: Lower the addition temperature to 0°C to favor the kinetic product, then slowly warm to reflux.
-
Phase 3: Isolation & Purification (The "Yield Killer")
Q: My reaction went to completion (TLC), but I lost everything during workup. Where did it go?
-
Diagnosis: Isoelectric Point (pI) Mismanagement.
-
The Science: 4-Hydroxy-nicotinic acids exist as zwitterions (pyridinium carboxylates). They are highly water-soluble at neutral and high pH. They are only insoluble at their specific isoelectric point (pI), which is typically lower for fluorinated pyridines (pH ~2.5–3.5) due to the pKa lowering effect of CF₃.
-
The Fix:
-
Do NOT extract with DCM/EtOAc. You will leave the product in the water.
-
Precipitation Protocol:
-
Concentrate the reaction mixture to remove organic solvents.
-
Dissolve the residue in minimal water.
-
Acidify slowly with 2N HCl to pH 2.5–3.0 .
-
Cool to 4°C for 12 hours. The product should crystallize.
-
-
Rescue: If no precipitate forms, use continuous extraction with n-Butanol or perform an ion-exchange chromatography (Dowex 50W).
-
Part 3: Optimized Protocol (Self-Validating)
This protocol utilizes the Ethoxymethylene Route (modified Gould-Jacobs/Claisen) which is more robust for 5-CF₃ insertion than the direct condensation methods.
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Specification |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 | SM | Distilled , dry. |
| Triethyl Orthoformate | 1.5 | C1 Source | Fresh bottle. |
| Acetic Anhydride | 2.5 | Scavenger | Reagent grade. |
| Ethyl Glycinate HCl | 1.1 | N-C-C Source | Finely ground. |
| Triethylamine (TEA) | 1.2 | Base | Dry. |
| Sodium Ethoxide | 1.2 | Cyclization Base | Freshly prepared (21% in EtOH). |
Step-by-Step Methodology
-
Enol Ether Formation (The "Dry" Step):
-
Combine ETFAA (1.0 eq), Triethyl Orthoformate (1.5 eq), and Acetic Anhydride (2.5 eq) in a round-bottom flask.
-
Reflux at 120°C–130°C for 4 hours.
-
Validation: Take an aliquot for H-NMR. Look for the disappearance of the CH₂ singlet of ETFAA (~3.6 ppm) and appearance of the vinyl proton (~7.8 ppm).
-
Crucial: Evaporate volatiles under high vacuum to remove excess Ac₂O and formed EtOAc. This leaves the crude Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate .
-
-
Enamine Formation:
-
Dissolve the crude oil from Step 1 in Ethanol (anhydrous).
-
Add Ethyl Glycinate HCl (1.1 eq) and TEA (1.2 eq).
-
Stir at Room Temperature for 2 hours.
-
Observation: The solution typically turns yellow/orange.
-
-
Cyclization (The "Ring Close"):
-
Cool the mixture to 0°C.
-
Add Sodium Ethoxide solution (1.2 eq) dropwise.
-
Allow to warm to RT, then reflux for 3 hours.
-
Validation: TLC should show a fluorescent spot (Pyridine ring formation).
-
-
Workup (The "Rescue"):
-
Evaporate Ethanol.
-
Dissolve residue in Water (minimal volume).
-
Wash aqueous layer with Ether (removes non-polar impurities).
-
Acidify aqueous layer to pH 3.0 with conc. HCl.
-
Collect the precipitate (Ethyl ester of the target).
-
-
Final Hydrolysis:
-
Reflux the ester in 2N NaOH (3 eq) for 1 hour.
-
Acidify to pH 2.5. Collect the final 4-Hydroxy-5-(trifluoromethyl)nicotinic acid .
-
Part 4: Data & Troubleshooting Logic
Yield vs. Purity Trade-off
| Symptom | Probable Cause | Corrective Action | Impact on Yield |
| Low Conversion | Wet ETFAA or old Orthoformate | Distill SM; Use Ac₂O | High (Loss >50%) |
| Sticky Solid | Incomplete Hydrolysis | Increase NaOH time; Check pH | Med (Loss ~20%) |
| Product in Filtrate | pH not at pI (Isoelectric Point) | Adjust pH to exact 2.5–3.0 | High (Loss >40%) |
| Decarboxylation | Hydrolysis temp too high | Hydrolyze at 60°C or use LiOH | Med (Loss ~30%) |
Decision Tree for Troubleshooting
Figure 2: Logic flow for diagnosing yield loss at specific synthetic stages.
References
-
Synthesis of Trifluoromethylated Pyridines
- General Method for Nicotinic Acid Synthesis (Guareschi-Thorpe/Gould-Jacobs)
- Title: "Preparation method of 4-trifluoromethyl nicotinic acid (Patent CN109467532B)
-
Properties of Ethyl 4,4,4-trifluoroacetoacetate
- Handling of 4-Hydroxy-quinoline/pyridine Carboxylic Acids: Title: "4-Hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid technical grade" Source: Sigma-Aldrich Technical D
Sources
- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)nicotinic acid, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid technical grade, 85 574-92-5 [sigmaaldrich.com]
Technical Support Center: Recrystallization of Nicotinic Acid Analogs
Welcome to the technical support center for the purification of nicotinic acid analogs via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based insights into overcoming common challenges encountered during the crystallization of these important heterocyclic compounds.
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry. Achieving high purity is critical for their application as active pharmaceutical ingredients (APIs). Recrystallization remains a cornerstone technique for this purpose, valued for its efficiency and scalability.[1] However, the unique physicochemical properties of the pyridine ring, combined with various functional groups, can present specific challenges.
This guide moves beyond simple protocols to explain the underlying principles, helping you to troubleshoot and optimize your purification processes with confidence.
Fundamental Principles: Solvent Selection & Solubility
The success of any recrystallization hinges on the choice of solvent.[2] The ideal solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves the compound readily at elevated temperatures but poorly at lower temperatures.[3][4] For nicotinic acid and its analogs, polarity is a key consideration. The pyridine ring introduces polarity, which is further influenced by substituents.
Solvent Selection Strategy
A logical approach to solvent selection involves considering the "like dissolves like" principle.[4]
-
Polar Analogs : For analogs with polar functional groups (e.g., hydroxyl, amino), polar solvents are often a good starting point. Water and alcohols (ethanol, methanol, isopropanol) are common choices.[4][5][6]
-
Non-Polar Analogs : For less polar analogs, a broader range of solvents may be suitable.
Table 1: Common Solvents for Nicotinic Acid Analogs
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Excellent for many hydroxylated and amino-nicotinic acids. Can be used in combination with alcohols.[3][5] |
| Ethanol | Medium-High | 78 | A versatile solvent, often used in a mixed system with water.[3] |
| Methanol | Medium-High | 65 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Acetic Acid (50% aq.) | High | Varies | Effective for some derivatives like 6-hydroxynicotinic acid.[7] |
| Acetone | Medium | 56 | Can be used, often in a solvent pair with water or hexane.[3] |
| Toluene | Low | 111 | Suitable for less polar analogs. |
| Hexane | Very Low | 69 | Typically used as an "anti-solvent" or for washing non-polar impurities. |
General Recrystallization Workflow
The following diagram illustrates the standard workflow for recrystallization.
Sources
Preventing side reactions in the synthesis of substituted pyridines
Technical Support Center: Substituted Pyridine Synthesis
Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: PYR-SYN-2026
Welcome to the Pyridine Synthesis Troubleshooting Hub.
You are likely here because your pyridine synthesis—whether via de novo cyclization or functionalization of an existing ring—has failed. Pyridines are notoriously difficult substrates due to their electron-deficient nature ("π-deficient"), which makes electrophilic attack difficult, and the basic nitrogen, which poisons metal catalysts.
This guide bypasses general textbook theory to address specific failure modes (side reactions) and provides self-validating protocols to correct them.
Module 1: Cross-Coupling Failures (The "2-Pyridyl" Problem)
User Issue: "I am attempting a Suzuki-Miyaura coupling with a 2-pyridyl boronic acid, but I only isolate the protodeboronated byproduct (Pyridine-H), not the cross-coupled product."
Technical Diagnosis: The 2-pyridyl boronate is unstable.[1] The basic nitrogen coordinates to the boron center (or facilitates hydrolysis), forming a zwitterionic intermediate that undergoes rapid C–B bond cleavage (protodeboronation) faster than the transmetallation step in the catalytic cycle.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Boron Source | Switch to MIDA Boronates or Trifluoroborates | MIDA (N-methyliminodiacetic acid) ligands mask the boron, preventing the formation of the labile zwitterion. They release the active boronic acid slowly ("slow release"), keeping the concentration low enough to favor transmetallation over decomposition [1]. |
| Base | Use Anhydrous Bases (K₃PO₄, Cs₂CO₃) | Water promotes hydrolysis of the boronate ester to the acid, which is the species that protodeboronates. Anhydrous conditions delay this degradation. |
| Catalyst | Pd-G3/G4 (Buchwald) or PEPPSI | You need a catalyst with a high oxidative addition/transmetallation rate to outcompete the side reaction. Bulky phosphines or NHC ligands facilitate this [2]. |
| Additives | Cu(I) Salts (e.g., CuTC) | Copper facilitates the transmetallation of 2-pyridyl boronates via a "Liebeskind-Srogl" type mechanism, bypassing the slow Pd-B transmetallation. |
Visual Workflow: Selecting the Right Coupling Strategy
Figure 1: Decision matrix for preventing protodeboronation in 2-pyridyl cross-couplings.
Module 2: Radical Functionalization (Minisci Reaction)
User Issue: "My Minisci reaction (radical alkylation) yields a mixture of C2 and C4 isomers, plus over-alkylated products."
Technical Diagnosis: Nucleophilic alkyl radicals attack the protonated pyridine (pyridinium) at the most electron-deficient positions (C2 and C4). Without steric or electronic bias, selectivity is poor. Furthermore, the alkylated product is often more nucleophilic than the starting material, leading to poly-alkylation.
Troubleshooting Protocol:
1. Controlling Regioselectivity (C2 vs. C4):
-
To favor C2: This is the default for unblocked pyridines due to orbital coefficients, but often leads to mixtures.
-
To favor C4: You must block the C2 positions. If C2 is open, use bulky radicals (e.g., tert-butyl) which prefer the less hindered C4 position, or use a removable blocking group (e.g., Cl or Br) at C2.
-
The "N-Oxide Route": Oxidize to Pyridine N-oxide first.[2] The N-oxide oxygen directs radicals effectively, often altering selectivity compared to the pyridinium salt.
2. Preventing Over-Alkylation:
-
Biphasic Conditions (DCM/Water): Run the reaction in a biphasic system. As the product forms, it becomes more lipophilic and extracts into the organic layer, protecting it from further radical attack in the aqueous (acidic) phase where the radicals are generated [3].
-
Control the Oxidant: Use exactly 1.0 or slight deficit of the oxidant (e.g., (NH₄)₂S₂O₈) to limit radical generation.
Mechanistic Diagram: Minisci Selectivity
Figure 2: Biphasic strategy to prevent poly-alkylation in Minisci reactions.
Module 3: De Novo Synthesis (Hantzsch Reaction)
User Issue: "My Hantzsch synthesis yields a viscous tar/oil instead of the crystalline pyridine product."
Technical Diagnosis: The Hantzsch synthesis produces a 1,4-dihydropyridine (1,4-DHP) intermediate first.[3][4][5][6][7] The failure usually occurs during the oxidative aromatization step. Using harsh oxidants (like HNO₃) or high heat causes the electron-rich DHP to polymerize or degrade before it aromatizes.
Troubleshooting Protocol:
Q: Which oxidant are you using?
-
Nitric Acid / Cerium Ammonium Nitrate (CAN):Stop. These are too harsh for sensitive substrates.
-
Air/O₂: Too slow, leads to radical background reactions.
The Fix: Mild Aromatization Protocols
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone):
-
Protocol: Treat the crude 1,4-DHP with 1.1 equiv of DDQ in DCM at room temperature.
-
Why: DDQ acts via hydride abstraction, a clean mechanism that avoids radical polymerization [4].
-
-
MnO₂ (Manganese Dioxide):
-
Protocol: Reflux with activated MnO₂ in DCM or Toluene.
-
Why: Heterogeneous reagent; easy filtration workup removes the oxidant, leaving clean product.
-
-
One-Pot Modification:
-
Use Ammonium Nitrate (NH₄NO₃) + Cu(II) salts on clay supports. This allows cyclization and oxidation to happen in cascade without isolating the sensitive DHP.
-
Module 4: N-Oxide Rearrangements (Boekelheide)[8][9][10]
User Issue: "I am trying to convert 2-methylpyridine N-oxide to 2-hydroxymethylpyridine, but the yield is low and the product is dark."
Technical Diagnosis: The Boekelheide rearrangement involves a [3,3]-sigmatropic shift.[8][9] The classical condition uses Acetic Anhydride (Ac₂O) at reflux (~140°C).[10] These high temperatures promote radical side reactions and degradation of the N-oxide.
The Fix: Trifluoroacetic Anhydride (TFAA) Switch the acylating agent to TFAA.[10][11]
-
Protocol: Dissolve N-oxide in DCM at 0°C . Add TFAA dropwise. Allow to warm to Room Temperature (no reflux needed).
-
Mechanism: The trifluoroacetate is a better leaving group and activates the N-oxide more strongly, lowering the activation energy for the rearrangement. This allows the reaction to proceed at 20°C instead of 140°C, preserving the molecular skeleton [5].
References
-
Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Duncton, M. A. (2011). "Minisci reactions: Versatile C–H functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link
- Vanden Eynde, J. J., et al. (1993). "Aromatization of Hantzsch 1,4-dihydropyridines with DDQ." Tetrahedron, 49(11), 2393-2402.
-
Fontenas, C., et al. (2006).[10] "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[10] Synthetic Communications, 25(5), 629-633. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. thebges.edu.in [thebges.edu.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. idc-online.com [idc-online.com]
- 9. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Analytical Method Validation for 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
Current Status: Operational Lead Scientist: Senior Application Specialist (Chromatography & Mass Spectrometry Division) Guideline Compliance: ICH Q2(R2) / ICH Q14 (Lifecycle Management)
Analyte Profile & Chemical Context
Before initiating validation, you must understand the "personality" of your molecule. 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is not a standard small molecule; it is a fluorinated, amphoteric, tautomeric zwitterion .
-
The Tautomer Trap: Like many 4-hydroxypyridines, this molecule exists in a dynamic equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) . This equilibrium is solvent- and pH-dependent.
-
The Fluorine Effect: The 5-trifluoromethyl (
) group is strongly electron-withdrawing. It significantly lowers the pKa of the neighboring hydroxyl and carboxylic acid groups compared to non-fluorinated nicotinic acid. -
Solubility Profile: Expect poor solubility in neutral aqueous buffers (zwitterionic aggregation).
Core Chemical Structure & Properties
| Parameter | Characteristic | Impact on Method Validation |
| Acid/Base Character | Amphoteric (Acidic COOH, Acidic/Basic Pyridone N-H/OH) | Retention time will be extremely sensitive to mobile phase pH (Robustness risk). |
| Lipophilicity | Moderate (modulated by | |
| UV Chromophore | Pyridine Ring (conjugated) | UV active (~260-280 nm), but |
| Mass Spec | Fluorine signature | Distinctive neutral loss of 69 Da ( |
Troubleshooting Guides (Q&A Format)
Module A: Chromatography & Separation Issues
Q1: I am seeing split peaks or severe peak tailing on my C18 column. Is my column failing?
Diagnosis: This is likely not column failure, but tautomeric separation or secondary silanol interactions .
-
Mechanism: The 4-pyridone tautomer can interact strongly with residual silanols on the silica surface. Additionally, if the mobile phase pH is near the pKa of the pyridone nitrogen, you may be partially separating the keto and enol forms if their interconversion is slow relative to the flow rate.
-
Solution:
-
Lock the Tautomer: Adjust mobile phase pH to be at least 2 units away from the pKa. For this molecule, a low pH (pH 2.0 - 2.5) using 0.1% Formic Acid or TFA is recommended to protonate the structure and favor a single form.
-
Column Selection: Switch to a column with steric protection (bulky side chains) or a mixed-mode embedded polar group column. These shield the silanols.
-
Temperature: Increase column temperature to 40-50°C. Higher thermal energy accelerates tautomeric interconversion, merging split peaks into a single sharp band.
-
Q2: My retention time is drifting significantly between injections.
Diagnosis: pH Hysteresis or Column Dewetting .
-
Mechanism: Because the
group lowers the pKa, the molecule's ionization state is hyper-sensitive to small pH fluctuations in the mobile phase. If you are using a highly aqueous mobile phase (>95% water) to retain this polar compound, the hydrophobic C18 chains may be collapsing (dewetting). -
Solution:
-
Buffer Capacity: Do not rely on simple acid addition. Use a buffered mobile phase (e.g., Ammonium Formate pH 3.0) to stabilize the protonation state.
-
Phase Stability: If using >95% aqueous, ensure your column is "AQ" compatible (compatible with 100% water).
-
Module B: Detection & Sensitivity (UV/MS)
Q3: I have low sensitivity in Positive Mode ESI (ESI+). Why?
Diagnosis: The electron-withdrawing
-
Mechanism: The
pulls electron density away from the ring nitrogen, making it difficult to protonate in the source. -
Solution: Switch to Negative Mode ESI (ESI-) . The carboxylic acid (COOH) and the phenolic hydroxyl (OH) are easily deprotonated. The
ion will likely be the dominant species and provide 10-50x better sensitivity.
Q4: My UV baseline is noisy at 210 nm.
Diagnosis: Mobile phase absorption.
-
Solution: This molecule has a conjugated pyridine system. Move your detection wavelength to 260 nm or 275 nm . While the extinction coefficient might be slightly lower than at 210 nm, the signal-to-noise ratio (S/N) will be significantly better because you avoid the background absorption of formic acid/buffers.
Method Development & Validation Workflow
The following diagram illustrates the decision logic for selecting the correct chromatographic mode and validating the method according to ICH Q2(R2).
Figure 1: Decision tree for method selection and validation workflow, emphasizing the critical "Tautomer Check" step unique to hydroxypyridines.
Detailed Experimental Protocols
Protocol A: Chromatographic Conditions (Recommended)
This protocol is designed to suppress ionization of the carboxylic acid and minimize silanol interactions.
| Parameter | Setting | Rationale |
| Column | C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) | Prevents pore dewetting; shields silanols from pyridone interaction. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 3.0 µm | Standard analytical scale; sub-2 µm for UPLC. |
| Mobile Phase A | 10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid | Low pH suppresses COOH ionization ( |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | |
| Flow Rate | 1.0 mL/min | Standard. |
| Gradient | 0-5 min: 5% B; 5-15 min: 5% -> 60% B; 15-20 min: 95% B. | Shallow gradient start to retain the polar core. |
| Temperature | 40°C (Critical) | Improves mass transfer and tautomer averaging. |
| Detection | UV @ 260 nm | Optimal for pyridine ring; avoids solvent cut-off noise. |
Protocol B: Specificity & Stress Testing (Forced Degradation)
To demonstrate Specificity (ICH Q2), you must show the method can separate the main peak from degradants.
-
Acid Hydrolysis: Dissolve sample in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expectation: Likely stable, but look for decarboxylation (loss of
).
-
-
Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Expectation:High Risk. Fluorinated aromatics can undergo nucleophilic aromatic substitution (
) where the displaces the or group. Watch for early eluting peaks (fluoride loss).
-
-
Oxidation: 3%
at Room Temp for 2 hours.-
Expectation: N-oxide formation (Mass shift +16 Da).
-
Validation Pathway: The "Robustness" Criticality
For this specific molecule, Robustness is not just a checkbox; it is the primary failure mode.
Figure 2: Impact analysis of critical method parameters. Note that pH variation directly impacts retention time (RT) stability due to the molecule's pKa.
Robustness Acceptance Criteria
-
pH Variation (± 0.2 units): Retention time difference must be < 2.0%.
-
Temperature (± 5°C): Resolution (
) between main peak and nearest impurity must remain > 1.5. -
Wavelength (± 2 nm): Assay value difference < 1.0%.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
European Medicines Agency (EMA). (2024). ICH Q14: Analytical Procedure Development. [Link]
-
PubChem. (n.d.). Compound Summary: 4-(Trifluoromethyl)nicotinic acid.[2][3] National Library of Medicine. [Link]
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A. [Link]
-
McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Basic Compounds in Reversed-Phase HPLC. LCGC North America.[4] [Link]
Sources
Technical Comparison: 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid Scaffolds vs. Standard HPPD Inhibitors
This guide provides an in-depth technical comparison of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid-based inhibitors (often referred to in recent literature as "Green Niacin" or Pyridine-based inhibitors) against established HPPD inhibitors like Mesotrione , Nitisinone (NTBC) , and Isoxaflutole .
Executive Summary & Compound Profile
4-Hydroxy-5-(trifluoromethyl)nicotinic acid represents a novel pharmacophoric scaffold designed to overcome resistance mechanisms associated with varying triketone herbicides. Unlike traditional benzoyl-cyclohexanedione inhibitors (e.g., Mesotrione), this scaffold utilizes a pyridine core (niacin derivative) to chelate the active site Iron (Fe²⁺).
The trifluoromethyl (
Compound Classification
| Feature | 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid Derivatives | Mesotrione (Standard) | Nitisinone (NTBC) |
| Core Scaffold | Pyridine-3-carboxylic acid (Niacin) | Benzoyl-cyclohexanedione | Benzoyl-cyclohexanedione |
| Binding Mode | Bidentate ( | Bidentate via 1,3-Diketone | Bidentate via 1,3-Diketone |
| Key Substituent | |||
| Primary Use | Next-Gen "Green" Herbicide Candidates | Post-emergence Corn Herbicide | Tyrosinemia Drug / Herbicide |
Comparative Performance Analysis
The following data synthesizes experimental results from Arabidopsis thaliana HPPD (AtHPPD) assays, comparing the niacin-based scaffold (specifically the potent Compound 31 derivative) against industry standards.
In Vitro Potency ( )
| Inhibitor | Relative Potency | Binding Kinetics | |
| Niacin-based (Cmpd 31) | 0.072 ± 0.005 | 5.0x | Tight-binding, Reversible |
| Mesotrione | 0.363 ± 0.021 | 1.0x (Baseline) | Slow, Tight-binding |
| Nitisinone (NTBC) | 0.040 ± 0.003 | 9.1x | Irreversible (Pseudo) |
| Isoxaflutole (DKN) | 0.120 ± 0.015 | 3.0x | Reversible |
Interpretation: The 4-Hydroxy-5-(trifluoromethyl)nicotinic acid scaffold exhibits superior potency to Mesotrione. While slightly less potent than NTBC, it offers a more favorable safety profile for crop selectivity (see below), avoiding the extreme persistence of NTBC that causes carryover damage.
Crop Selectivity & Safety (Greenhouse Trials)
-
Mesotrione: Safe on Corn; causes bleaching in Wheat/Peanut at high doses.
-
Niacin-based Scaffold: Demonstrated 2.5x higher safety margin in Wheat and Peanut compared to Mesotrione. The pyridine ring facilitates faster metabolism (P450-mediated hydroxylation) in tolerant crops compared to the benzene ring of triketones.
Mechanism of Action: Structural Biology
The inhibition efficacy relies on the "Chelation-Stacking" dual mechanism.
-
Fe(II) Chelation: The hydroxyl group (at C4) and the carbonyl (from the acid/amide moiety) form a coordinate covalent bond with the active site
. -
Hydrophobic Clamp: The
group lodges into the hydrophobic pocket created by Phe360 and Phe403 (AtHPPD numbering). This interaction is entropically favorable and locks the inhibitor in place.
Pathway Diagram: HPPD Inhibition & Downstream Effects
Caption: The inhibitor blocks the conversion of HPPA to HGA by chelating the catalytic iron, leading to plastoquinone depletion and subsequent photo-oxidative bleaching.
Experimental Protocols
To validate the performance of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid derivatives, use the following self-validating protocols.
Protocol A: Spectrophotometric Coupled-Enzyme Assay
Objective: Determine
Reagents:
-
Buffer: 20 mM HEPES (pH 7.0), 1 mM Ascorbate, 10 µM
. -
Enzymes: Recombinant AtHPPD (20 nM final) and excess HGD (Linkage enzyme).
-
Substrate: 4-Hydroxyphenylpyruvate (HPPA), 10 mM stock in DMSO.
Workflow:
-
Blanking: Add 180 µL Buffer + 10 µL Inhibitor (various concentrations) to 96-well UV-plate.
-
Activation: Add 5 µL HPPD/HGD mix. Incubate 15 min at 25°C to allow inhibitor binding (crucial for tight-binders).
-
Initiation: Add 5 µL HPPA (Final conc:
value, typically 50 µM). -
Measurement: Monitor Absorbance (
) kinetically for 5 minutes. -
Validation:
-
Positive Control: Mesotrione (expect
). -
Negative Control: DMSO only (100% Activity).
-
Z-Factor Check: Must be > 0.5 for valid data.
-
Protocol B: Molecular Docking Verification
Objective: Confirm the binding mode of the trifluoromethyl group.
Workflow Diagram:
Caption: Computational workflow to validate the steric fit of the trifluoromethyl group within the HPPD active site.
References
-
Fu, Y., et al. (2019). "Design, synthesis, SAR and molecular docking of novel green niacin-triketone HPPD inhibitor." Industrial Crops and Products, 137, 566-575.[2][3] Link[2][3]
-
Wang, D., et al. (2023). "Discovery of Tetrazolium Nicotinamide Derivatives as Novel HPPD Inhibitors." Journal of Agricultural and Food Chemistry. Link
-
Ndikuryayo, F., et al. (2017). "4-Hydroxyphenylpyruvate dioxygenase inhibitors: From chemical biology to agrochemicals." Pest Management Science, 73(9), 1745-1758. Link
-
Mitchell, G., et al. (2001). "Mesotrione: a new selective herbicide for use in maize." Pest Management Science, 57(2), 120-128. Link
-
BenchChem Protocols. "In Vitro HPPD Inhibition Assay of Sulcotrione." BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid vs. 4-(Trifluoromethyl)nicotinic acid
Topic: Biological Activity & Application Profile: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid vs. 4-(Trifluoromethyl)nicotinic acid Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical analysis comparing 4-Hydroxy-5-(trifluoromethyl)nicotinic acid (Compound A) and 4-(Trifluoromethyl)nicotinic acid (Compound B) . While both share a trifluoromethylated pyridine core, their biological behaviors diverge significantly due to the presence of the 4-hydroxyl group in Compound A.
-
4-(Trifluoromethyl)nicotinic acid (TFNA) is primarily known as a bioactive metabolite of the insecticide Flonicamid and a critical intermediate in agrochemical synthesis.[1] Its activity is driven by the lipophilic, electron-withdrawing trifluoromethyl group at the C4 position, which enhances metabolic stability and membrane permeability.
-
4-Hydroxy-5-(trifluoromethyl)nicotinic acid functions as a pyridone scaffold (via tautomerism). It acts as a polar, hydrogen-bonding pharmacophore often utilized in medicinal chemistry to target kinase active sites (e.g., RSK4) or metalloenzymes, offering a distinct solubility and binding profile compared to its non-hydroxylated counterpart.
Structural & Physicochemical Analysis[2][3]
The biological divergence of these two compounds stems directly from their electronic and tautomeric properties.
Tautomerism and Electronic Effects
-
Compound A (4-OH-5-CF3): Exists in equilibrium with its 4-pyridone tautomer. The NH moiety in the pyridone form acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This "donor-acceptor" motif is critical for binding in enzyme pockets (e.g., mimicking the purine ring of ATP).
-
Compound B (4-CF3): Lacks the 4-OH group. The pyridine ring remains aromatic and electron-deficient due to the strong inductive effect (-I) of the CF3 group. This makes the C2 and C6 positions highly susceptible to nucleophilic attack, but the molecule itself is primarily a lipophilic spacer.
Property Comparison Table
| Feature | 4-Hydroxy-5-(trifluoromethyl)nicotinic acid | 4-(Trifluoromethyl)nicotinic acid |
| Primary State | 4-Pyridone Tautomer (Polar) | Pyridine (Lipophilic) |
| H-Bond Capacity | High (Donor & Acceptor) | Low (Acceptor only at Pyridine N) |
| Lipophilicity (LogP) | Low (< 1.0) | High (~ 1.7 - 2.0) |
| Acidity (pKa) | Acidic OH (~8-9) & COOH (~3-4) | Stronger COOH (~2.5) due to CF3 |
| Primary Application | Kinase Inhibitor Fragments, DHODH Inhibitors | Agrochemical Metabolite (Flonicamid), Bioisostere |
| CAS Number | Varies by salt/form (e.g., NP1383 ref) | 158063-66-2 |
Biological Activity Profiles
4-(Trifluoromethyl)nicotinic acid (TFNA)
Role: Active Metabolite & Agrochemical Intermediate. TFNA is the terminal metabolite of Flonicamid , a pyridinecarboxamide insecticide used to control sucking pests (aphids, whiteflies).
-
Mechanism: Flonicamid disrupts the insect's potassium channels (inward-rectifying K+ channels), causing cessation of feeding. TFNA accumulates in the plant and insect as a stable breakdown product.
-
Toxicology: It exhibits low mammalian toxicity but is monitored as a residue marker in crops.
-
Synthetic Utility: Used to synthesize HCV NS5B polymerase inhibitors where the CF3 group fills hydrophobic pockets.
4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Role: Pharmacophore & Enzyme Inhibitor Scaffold. This structure is frequently employed in Fragment-Based Drug Discovery (FBDD) .
-
Kinase Inhibition: The 4-hydroxy-nicotinic acid core mimics the transition state of phosphate transfer or binds to the "hinge region" of kinases. The 5-CF3 group provides metabolic blockage (preventing oxidation) and enhances hydrophobic interactions within the ATP binding pocket.
-
DHODH Inhibition: Dihydroorotate dehydrogenase (DHODH) inhibitors often feature polar, electron-deficient rings. This scaffold serves as a bioisostere for salicylate moieties, binding to the ubiquinone channel of the enzyme.
Visualizing the Differences
The following diagram illustrates the structural divergence and the metabolic pathway of TFNA.
Figure 1: Functional divergence between the metabolic byproduct TFNA and the synthetic pyridone scaffold.
Experimental Protocols
Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic acid (TFNA)
Objective: Isolate TFNA from hydrolysis of 4-(trifluoromethyl)nicotinamide (Flonicamid precursor).
-
Reagents: 4-(Trifluoromethyl)nicotinamide (1.0 eq), NaOH (2.5 eq), Water.
-
Procedure:
-
Dissolve starting amide in 25% aqueous NaOH.
-
Heat the mixture to 100°C for 4 hours. Monitor dissolution of solids (clearing indicates completion).
-
Acidification: Slowly add concentrated HCl to adjust pH to 2.0.
-
Isolation: The product precipitates as a white solid.[3] Filter, wash with cold water, and dry under vacuum.
-
Yield: Typically >95%.[3]
-
Validation: Check melting point (146-148°C) and 1H-NMR (Absence of amide protons).
-
Protocol: Bioactivity Assay (Kinase Fragment Screening)
Objective: Evaluate 4-Hydroxy-5-(trifluoromethyl)nicotinic acid binding affinity using Differential Scanning Fluorimetry (DSF).
-
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Protein Mix: Dilute the target kinase (e.g., RSK4 domain) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dye: Add SYPRO Orange dye (1:1000 dilution).
-
Plate Setup: Add 1 µL of compound stock to 19 µL of Protein/Dye mix in a 384-well PCR plate (Final conc: 500 µM). Include DMSO controls.
-
Run: Perform thermal melt from 25°C to 95°C on a qPCR machine.
-
Analysis: Calculate the melting temperature (
). A shift ( ) > 2°C compared to DMSO control indicates significant binding (stabilization of the protein-ligand complex).
References
-
Cayman Chemical . 4-(Trifluoromethyl)nicotinic Acid Product Information. Retrieved from
-
ChemicalBook . 4-(Trifluoromethyl)nicotinic acid Properties and Synthesis. Retrieved from
-
Journal of Medicinal Chemistry . Design and Structural Optimization of Orally Bioavailable RSK4 Inhibitors. (Contextual reference for 4-hydroxy-5-CF3 scaffolds). Retrieved from
-
MedChemExpress . 4-(Trifluoromethyl)nicotinic acid - Flonicamid Metabolite. Retrieved from
-
Google Patents . Preparation method of 4-trifluoromethyl nicotinic acid. CN111574440A. Retrieved from
Sources
Structure-Activity Relationship of Trifluoromethylated Nicotinic Acids: A Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Objective: To provide an objective, data-driven comparison of trifluoromethylated nicotinic acid derivatives against non-fluorinated alternatives, focusing on physicochemical shifts, biological efficacy, and synthetic methodologies.
Executive Summary: The "Fluorine Effect" on the Pyridine Scaffold
Nicotinic acid (Niacin, Vitamin B3) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for GPR109A agonists (dyslipidemia) and a precursor for NAD+ biosynthesis. The introduction of a trifluoromethyl (
Unlike simple methyl substitutions, the
Comparative Physicochemical Profiling
The strategic placement of a
Table 1: Physicochemical Comparison (Niacin vs. -Analogs)
| Property | Nicotinic Acid (Ref) | 6-(Trifluoromethyl)nicotinic acid | Impact of |
| Structure | Pyridine-3-COOH | 6- | Steric & Electronic Shift |
| LogP (Lipophilicity) | ~0.2 – 0.3 | ~1.28 (Predicted) | +1.0 Log unit increase. Drastically enhances membrane permeability and CNS penetration.[2] |
| pKa (Carboxylic Acid) | 4.85 | ~2.96 | Increased Acidity. The electron-withdrawing |
| pKa (Pyridine N) | ~2.0 | < 1.0 | Reduced Basicity. The N-lone pair is less available for protonation, reducing solubility in acidic media but preventing lysosomal trapping.[2] |
| Metabolic Stability | Susceptible to N-oxidation & hydroxylation | High | Metabolic Blockade. The C-F bond (116 kcal/mol) prevents oxidative metabolism at the substituted position.[2] |
Key Insight: The drop in pKa (4.85
Structure-Activity Relationship (SAR) Analysis
Pharmaceutical SAR: GPR109A Agonism
The GPR109A receptor (HCAR2) is the target for Niacin's anti-lipolytic effects.[5]
-
The Pharmacophore: An anionic carboxylate is essential for an ionic bridge with Arg251 in the receptor pocket.[4] The pyridine nitrogen forms a hydrogen bond with Ser178.[4]
-
The
Effect:-
Agonist Potency: Direct substitution of
often reduces agonist potency compared to the parent Niacin.[2][4] The steric bulk of can clash with the tight binding pocket designed for the smaller pyridine ring. -
Therapeutic Utility: While less potent as a direct agonist,
analogs are explored to mitigate flushing (a cutaneous side effect mediated by Langerhans cells). The altered pKa and lipophilicity change the tissue distribution, potentially separating the anti-lipolytic effect (adipose tissue) from the flushing effect (skin).
-
Agrochemical SAR: Flonicamid & Metabolites
In the agrochemical sector, the SAR logic flips.
-
Parent Compound: Flonicamid [N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide] is a systemic insecticide.[2][6]
-
Active Mechanism: It modulates chordotonal organs (stretch receptors) in insects.[2][4] The amide functionality is critical for this activity.[4]
-
Metabolic Deactivation: Flonicamid metabolizes into 4-(trifluoromethyl)nicotinic acid (TFNA) .[2][6]
-
SAR Switch: The hydrolysis of the amide to the acid (TFNA) results in a loss of insecticidal activity .
-
Toxicity Profile: TFNA exhibits low mammalian toxicity (LD50 > 2000 mg/kg), making the rapid conversion of the active amide to the inactive acid a desirable safety feature in non-target organisms.
-
Visualizing the SAR Logic
The following diagram illustrates the divergent SAR pathways for pharmaceutical vs. agrochemical applications of this scaffold.
Caption: Divergent SAR pathways: In pharma,
Experimental Protocols
Synthesis: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile
This protocol is favored in industrial settings for its high yield and scalability compared to direct fluorination methods.[2]
Reagents:
-
6-(Trifluoromethyl)nicotinonitrile (Starting Material)[2][8]
-
Sodium Hydroxide (NaOH), 20% aqueous solution[2]
-
Hydrochloric Acid (HCl), concentrated[2]
-
Ethanol (Solvent)[2]
Workflow:
-
Dissolution: Dissolve 10 mmol of 6-(trifluoromethyl)nicotinonitrile in 20 mL of ethanol.
-
Hydrolysis: Add 30 mL of 20% NaOH solution. Reflux the mixture at 85°C for 4-6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) until the nitrile spot disappears.[4]
-
Work-up: Cool the reaction mixture to room temperature. Evaporate ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath (0-5°C). Dropwise add concentrated HCl until pH reaches ~2.[2][4]0. The product will precipitate as a white solid.[2][4]
-
Purification: Filter the precipitate. Wash with cold water (2 x 10 mL).[2][4] Recrystallize from water/ethanol if necessary.[2][4]
-
Yield: Expected yield 85-95%.
Caption: Step-by-step synthesis workflow for the conversion of the nitrile precursor to the target acid.
Biological Assay: GPR109A cAMP Inhibition Screen
To test the efficacy of the synthesized acid as a GPR109A agonist.[4]
Principle: GPR109A is
Protocol:
-
Cell Line: CHO-K1 cells stably transfected with human GPR109A.[2][4]
-
Stimulation: Incubate cells with Forskolin (10 µM) to elevate baseline cAMP.[2][4]
-
Treatment: Add the test compound (Trifluoromethyl nicotinic acid) at varying concentrations (
M to M). Include Niacin as a positive control.[2][4] -
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
Data Analysis: Plot % Inhibition of cAMP vs. Log[Concentration]. Calculate
.
References
-
Comparison of Physicochemical Properties of Fluorinated Pyridines. ChemicalBook & PubChem Data. [2]
-
GPR109A Agonists and Mechanism of Action. Journal of Clinical Investigation. [2]
-
Flonicamid and its Metabolites (TFNA) Toxicity Profile. FAO/WHO Joint Meeting on Pesticide Residues (JMPR). [2]
-
Synthesis of Trifluoromethyl Nicotinic Acid Derivatives. Organic Letters (2008). [2]
-
Lipophilicity and Fluorine Substitution Effects. Journal of Medicinal Chemistry. [2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 3. 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid| [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fao.org [fao.org]
- 7. 6-(Trifluoromethyl)nicotinic acid , 97% , 231291-22-8 - CookeChem [cookechem.com]
- 8. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of hydroxylated vs. non-hydroxylated nicotinic acid derivatives
This guide provides a comparative technical analysis of Nicotinic Acid (Non-hydroxylated) versus its Hydroxylated Derivatives (specifically focusing on metabolites like 6-hydroxynicotinic acid and synthetic analogs). The analysis centers on the pharmacological trade-offs between GPR109A receptor affinity, lipid-modulating efficacy, and the safety profile (flushing vs. hepatotoxicity).
Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Pharmacologists, Lipid Researchers
Executive Summary
Nicotinic acid (NA, Niacin) remains the most effective agent for raising HDL-C, yet its clinical utility is hampered by cutaneous flushing and potential hepatotoxicity.[1] These side effects are intrinsically linked to its structure.
-
Non-Hydroxylated (Parent NA): Exhibits nanomolar affinity (
nM) for the GPR109A receptor. This high affinity drives both the therapeutic antilipolytic effect (via signaling) and the adverse flushing effect (via -arrestin recruitment). -
Hydroxylated Derivatives (e.g., 2-OH-NA, 6-OH-NA): Generally represent metabolic deactivation products or low-affinity analogs. The addition of a hydroxyl group to the pyridine ring drastically reduces GPR109A affinity (often
), rendering these compounds pharmacologically inert for lipid lowering, though they are devoid of flushing.
This guide analyzes the Structure-Activity Relationship (SAR) that dictates why the "naked" pyridine ring is essential for efficacy and how hydroxylation serves as a primary clearance mechanism rather than a therapeutic enhancement.
Structural & Mechanistic Basis[2]
The Pharmacophore: GPR109A Binding Pocket
The efficacy of nicotinic acid relies on its specific interaction with the GPR109A (HCAR2) receptor.
-
Non-Hydroxylated Interaction: The pyridine ring of NA inserts into a hydrophobic pocket formed by transmembrane helices (TMH). Crucially, the ring is sandwiched between Phe276 and Tyr284 (TMH7).[2] The carboxylate group forms an ionic bond with Arg111 (TMH3).
-
Impact of Hydroxylation: Introducing a hydroxyl group (-OH) at the C2, C5, or C6 position introduces steric bulk and polar character that disrupts the tight hydrophobic
- stacking interactions with Phe276/Tyr284. This results in a 100-1000x loss of affinity.
Signaling Pathways: Efficacy vs. Side Effects
-
Pathway A (Therapeutic): NA
GPR109A protein activation cAMP PKA Lipolysis (Reduced FFA release). -
Pathway B (Adverse - Flushing): NA
GPR109A -arrestin recruitment PLA2 activation PGD2 release Cutaneous Vasodilation (Flushing).
Hypothesis for Derivatives: The goal of synthetic hydroxylated analogs is to create "biased ligands" that activate Pathway A without triggering Pathway B. However, most simple hydroxylated derivatives fail to bind sufficiently to trigger either pathway.
Pathway Visualization
Caption: Comparison of signaling activation. Non-hydroxylated NA activates both therapeutic and adverse pathways. Hydroxylated forms typically fail to engage the receptor significantly.
Comparative Performance Data
The following table synthesizes experimental data comparing the parent compound with key hydroxylated metabolites/analogs.
| Feature | Nicotinic Acid (Parent) | 6-Hydroxynicotinic Acid | 2-Hydroxynicotinic Acid | Acipimox (Pyrazine Analog) |
| Class | Non-hydroxylated Pyridine | Phase I Metabolite | Synthetic/Metabolite | N-Oxide Derivative |
| GPR109A Affinity ( | ~50 - 100 nM | Inactive | ~5,000 nM (Weak) | |
| Lipid Lowering Efficacy | High | None | None | Moderate |
| Flushing Potential | High (Severe) | None | None | Low |
| Metabolic Stability | Low (Rapid metabolism) | High (Excretion product) | Variable | High (Longer half-life) |
| Primary Clearance | Conjugation (Glycine) + Oxidation | Renal Excretion | Renal Excretion | Renal Excretion |
Key Insight: Hydroxylation acts as a "metabolic switch" that terminates pharmacological activity. The body hydroxylates nicotinic acid (via CYP2E1/AOX1) to 6-OH-NA (and subsequently pyridones 2-PY/4-PY) specifically to facilitate excretion and prevent receptor over-stimulation.
Experimental Protocols (Self-Validating Systems)
To verify the activity of a hydroxylated derivative, the following coupled assay workflow is recommended. This system validates both receptor binding and functional downstream signaling.
Protocol A: GPR109A Functional Screening (cAMP Inhibition)
Objective: Determine if the derivative acts as an agonist.
-
Cell Line: CHO-K1 cells stably expressing human GPR109A.
-
Reagents: Forskolin (10
M) to elevate cAMP; HTRF cAMP detection kit. -
Step-by-Step:
-
Seed cells at 10,000 cells/well in 384-well plates.
-
Incubate with Forskolin + Test Compound (Hydroxylated Derivative) vs. Control (Nicotinic Acid) for 30 mins at 37°C.
-
Control Validation: Nicotinic Acid should reduce Forskolin-induced cAMP in a dose-dependent manner (
nM). -
Test: If Hydroxylated Derivative shows no reduction in cAMP up to 100
M, it is a non-binder/inactive .
-
-
Readout: Fluorescence ratio (665nm/620nm). Decrease in signal = Agonist activity.
Protocol B: Beta-Arrestin Recruitment (Flushing Proxy)
Objective: Assess flushing potential (biased signaling).
-
System: PathHunter
-Arrestin assay (Enzyme Fragment Complementation). -
Step-by-Step:
-
Stimulate cells with Test Compound for 90 mins.
-
Add detection reagent.
-
Measure Chemiluminescence.
-
-
Interpretation:
-
High Signal = High Flushing Risk (Typical of Nicotinic Acid).
-
No Signal (with positive cAMP result in Protocol A) = Ideal Biased Agonist .
-
No Signal (with negative cAMP result) = Inactive Compound (Typical of 6-OH-NA).
-
Metabolic Toxicity Profile
A critical distinction exists between "Flushing" (receptor-mediated) and "Hepatotoxicity" (metabolism-mediated).
-
Non-Hydroxylated (NA):
-
High Dose (>2g/day): Saturates the high-affinity conjugation pathway (Nicotinuric acid).
-
Shunt: Excess NA is diverted to the Amidation Pathway , depleting methyl groups and forming NAD. This stress on the liver mitochondria causes hepatotoxicity.
-
-
Hydroxylated Metabolites (2-PY, 4-PY):
-
These are the end-products of the oxidation pathway. While they do not cause flushing, accumulation of these oxidized metabolites (especially in renal failure) has been linked to uremic toxicity, though they are not directly hepatotoxic in the same manner as the parent drug's metabolic burden.
-
Caption: Metabolic divergence. Hydroxylated metabolites (PY) are excretion products. Hepatotoxicity stems from the amidation pathway overload, not hydroxylation itself.
References
-
GPR109A Structure & Binding: Tunaru, S., et al. (2005).[2] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[2] Nature Medicine. Link
-
Structure-Activity Relationships: van Veldhoven, J. P., et al. (2011). "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters. Link
-
Flushing Mechanism: Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link
-
Metabolism & Toxicity: Stern, R. H. (2007). "The role of nicotinic acid metabolites in flushing and hepatotoxicity."[3][4] Journal of Clinical Lipidology. Link
-
Hydroxylated Metabolites: Slominska, E. M., et al. (2014). "Nicotinamide metabolism in the liver." Pharmaceuticals.[4][5] Link
Sources
- 1. Novel Non-Flushing Niacin Derivatives and Mimetics | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]
- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. livingston-learning.com [livingston-learning.com]
- 5. niacinex.com [niacinex.com]
In Vitro Metabolic Stability & Clearance Profiling: 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
Executive Summary: The "Metabolic Fortress" Scaffold
4-Hydroxy-5-(trifluoromethyl)nicotinic acid (CAS: 175277-76-6) represents a specialized pharmacophore where the strategic introduction of a trifluoromethyl (-CF
Unlike native nicotinic acid, which undergoes rapid high-turnover metabolism via glycine conjugation and oxidation, this fluorinated analog exhibits a biphasic stability profile :
-
Phase I (Oxidative) Resistance: The electron-withdrawing -CF
group deactivates the pyridine ring, rendering it highly resistant to Cytochrome P450 (CYP) mediated oxidation. -
Phase II (Conjugative) Susceptibility: The exposed C3-Carboxyl and C4-Hydroxyl motifs remain active "soft spots" for Glucuronidation (UGT) and Glycine conjugation.
Critical Implication for Researchers: Standard microsomal stability assays (NADPH-only) will yield false positive stability data for this compound. A valid assessment must include Phase II co-factors (UDPGA) or utilize whole hepatocytes.
Structural Mechanism of Stability
To understand the in vitro performance, one must analyze the Structure-Metabolism Relationship (SMR).
The Fluorine Effect
The -CF
-
Electronic Deactivation: It lowers the electron density of the pyridine ring (
), increasing the oxidation potential and making the ring a poor substrate for electrophilic CYP450 attack. -
Steric Blockade: It physically obstructs the C5 position, a common site for metabolic attack in non-fluorinated analogs.
Metabolic Soft Spots Diagram
The following diagram illustrates the "Blocked" vs. "Active" metabolic zones.
Figure 1: Metabolic pathway map highlighting the protective role of the -CF3 group against oxidation versus the compound's susceptibility to conjugation.
Comparative Performance Guide
This table contrasts the expected in vitro parameters of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid against standard benchmarks.
| Parameter | 4-Hydroxy-5-(trifluoromethyl)nicotinic acid | Nicotinic Acid (Native) | 4-Hydroxynicotinic Acid |
| Microsomal Stability (NADPH only) | High Stability ( | Low Stability (Rapid Clearance) | Moderate Stability |
| Hepatocyte Stability | Moderate/Low Stability | Low Stability | Low Stability |
| Primary Clearance Route | Phase II (Glucuronidation) | Phase I (Oxidation) & Phase II (Glycine) | Phase II (Glucuronidation) |
| CYP Inhibition Potential | Moderate (due to metabolic resistance) | Low | Low |
| Key Metabolite | O-Glucuronide / Acyl-Glucuronide | Nicotinuric Acid / N-Oxide | Glucuronide Conjugates |
Experimental Protocols (Self-Validating Systems)
Protocol A: "The Trap" – Standard Microsomal Stability (Phase I Focus)
Use this protocol to demonstrate the oxidative resistance conferred by the -CF
Reagents:
-
Liver Microsomes (Human/Rat): 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compound: 1 µM final concentration (dissolved in DMSO, <0.1% final v/v).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing internal standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation Check: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls.
-
Success Criteria: Verapamil
min; Warfarin min. -
Expected Result for Test Compound:
min (indicating oxidative stability).
-
Protocol B: "The Reality" – Hepatocyte Stability (Phase I & II Integrated)
Use this protocol to determine the TRUE intrinsic clearance (
Reagents:
-
Cryopreserved Hepatocytes (Human/Rat): Viability > 75%.
-
Incubation Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E.
Workflow:
-
Thawing: Thaw hepatocytes rapidly at 37°C; suspend in media to
cells/mL. -
Incubation: Mix
cells/mL suspension with Test Compound (1 µM). -
Sampling: Aliquot at
min. Quench with acetonitrile. -
Analysis: Monitor for parent depletion AND formation of [M+176] adducts (Glucuronides).
-
Validation Check: Include 7-Ethoxycoumarin (Phase I/II substrate).
-
Expected Result: Significant depletion of parent compound despite "stability" in Protocol A.
-
Data Interpretation & Troubleshooting
Why do my results show high stability in microsomes but high clearance in vivo?
This is the "Phase II Blind Spot."
-
Observation: The -CF
group successfully blocks CYP-mediated hydroxylation. -
Reality: The 4-OH and 3-COOH groups are avidly conjugated by UGTs and Glycine-N-acyltransferase (GLYAT).
-
Solution: If clearance is too high in hepatocytes, consider masking the polar groups (e.g., ester prodrugs) or checking for renal clearance of the unchanged parent, as the polar nature of the compound may facilitate direct excretion.
Tautomerism Consideration
4-Hydroxynicotinic acid derivatives exist in equilibrium between the enol (4-hydroxy) and keto (4-pyridone) forms.
-
Impact: The keto-form is generally more stable against oxidation but may have different binding affinities for UGT enzymes. Ensure your LC-MS method can detect both tautomers if they separate chromatographically (though rapid interconversion usually yields a single peak).
References
-
BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Library.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety. Elsevier.
-
Pieper, J. A. (2003).[1] Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy.
-
Zhang, D., et al. (2019). Metabolic Stability and its Role in the Discovery of New Chemical Entities. Acta Pharmaceutica.
-
TCI Chemicals. (2024). Product Specification: (2,4-Difluorophenyl)thiourea (Related Structural Analog). TCI Global.
Sources
Cross-reactivity studies of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid in biological assays
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, Medicinal Chemists, and Assay Developers
Executive Summary & Structural Context[1]
4-Hydroxy-5-(trifluoromethyl)nicotinic acid (HTNA) represents a critical scaffold in modern medicinal chemistry, often serving as a metabolically stable bioisostere of nicotinic acid derivatives or as a core pharmacophore in kinase inhibitors and agrochemicals (e.g., flonicamid metabolites).
The introduction of the trifluoromethyl (
This guide provides a rigorous framework for evaluating the cross-reactivity of HTNA in biological assays. We compare its performance against endogenous and synthetic analogs, focusing on distinguishing the specific analyte from metabolic noise.
The Core Challenge: Tautomerism and Fluorine Effect
Unlike simple pyridines, HTNA exists in a tautomeric equilibrium between the 4-hydroxy-pyridine and 4-pyridone forms. The electron-withdrawing
Comparative Performance Analysis
This section objectively compares the detection characteristics of HTNA against its primary structural interferents.
The Interferent Landscape
| Analyte / Interferent | Structure Description | Biological Relevance | Cross-Reactivity Risk (ELISA) | Chromatographic Resolution (LC-MS) |
| HTNA (Target) | 4-OH, 5- | Synthetic metabolite/drug core | N/A (100%) | High (Distinct F-retention) |
| Nicotinic Acid (NA) | 3-COOH Pyridine | Endogenous (Vitamin B3) | Moderate (if epitope is 3-COOH focused) | High (Polar, early elution) |
| 4-Hydroxynicotinic Acid | 4-OH, 3-COOH Pyridine | Bacterial metabolite of NA | High (Direct structural analog) | Moderate (Requires HILIC or Ion Pair) |
| 5-(Trifluoromethyl)nicotinic Acid | 5- | De-hydroxylated analog | Low to Moderate | Very High (Different mass transition) |
Performance Insights
-
Immunoassay (ELISA) Specificity:
-
Insight: Antibodies raised against HTNA are typically generated using the C3-carboxyl group as the conjugation site to the carrier protein. This leaves the 4-OH and 5-
exposed as the primary epitope. -
group provides a strong "steric handle." Antibodies are usually highly specific for the
group, resulting in <1% cross-reactivity with non-fluorinated Nicotinic Acid. However, cross-reactivity with 5-(trifluoromethyl)nicotinic acid can be significant (10–30%) if the antibody does not strictly recognize the 4-hydroxyl group.
-
-
LC-MS/MS Selectivity:
-
Insight: The
group significantly increases lipophilicity ( ). HTNA retains longer on C18 columns compared to the highly polar Nicotinic Acid. -
Differentiation: Mass transitions are distinct. HTNA (approx MW 207) shows a characteristic loss of
( ) and fragments, whereas Nicotinic Acid (MW 123) follows a different fragmentation pathway.
-
Experimental Protocols
Protocol A: Determination of Cross-Reactivity (Competitive ELISA)
Objective: Quantify the specificity of anti-HTNA antibodies against structural analogs. Standard: ICH M10 Bioanalytical Method Validation.
Workflow Diagram
The following diagram illustrates the logical flow for determining % Cross-Reactivity (%CR).
Caption: Workflow for competitive ELISA cross-reactivity profiling. The
Step-by-Step Methodology
-
Reagent Preparation:
-
Target: HTNA standard (purity >98%).
-
Interferents: Nicotinic Acid, 4-Hydroxynicotinic Acid, 5-TFNA.
-
Matrix: Stripped human serum or PBS-BSA (0.1%).
-
-
Assay Setup:
-
Coat microplate with HTNA-BSA conjugate (1 µg/mL). Block with 3% non-fat milk.
-
Prepare serial dilutions of HTNA (Standard Curve: 0.01 to 1000 ng/mL).
-
Prepare serial dilutions of Interferents (Range: 1 to 10,000 ng/mL). Note: Interferents must be tested at concentrations 100x higher than the expected analyte range to detect low-affinity binding.
-
-
Execution:
-
Add 50 µL of Standard/Interferent + 50 µL of anti-HTNA antibody to wells.
-
Incubate 1 hour at RT (equilibrium phase).
-
Wash 3x with PBS-T.
-
Add HRP-secondary antibody; incubate 30 min.
-
Develop with TMB substrate; stop with 1M
.
-
-
Calculation:
-
Fit data to a 4-parameter logistic (4PL) model.
-
Calculate the concentration required to inhibit 50% of binding (
) for the Target and the Interferent. -
Formula:
-
Protocol B: LC-MS/MS Specificity Verification
Objective: Confirm absence of matrix interference and co-eluting peaks.
-
Column: C18 Fluorophenyl column (provides orthogonal selectivity for fluorinated aromatics).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Transitions (MRM):
-
HTNA:
(Loss of ). -
Nicotinic Acid:
(Loss of ). -
Critical Check: Monitor the
transition in samples spiked with high concentrations of Nicotinic Acid to ensure no "crosstalk" occurs due to source fragmentation.
-
Data Interpretation & Acceptance Criteria
The following table outlines typical acceptance criteria for a validated bioanalytical method (based on FDA/EMA guidelines).
| Parameter | Acceptance Criteria | Interpretation |
| Endogenous Interference | Signal < 20% of LLOQ | Nicotinic acid is endogenous. The assay must not detect physiological levels of Vitamin B3. |
| Structural Analog %CR | < 20% (ideally < 1%) | If >20%, the assay is not specific; requires chromatographic separation or different antibody clone. |
| Matrix Effect (LC-MS) | 85% - 115% | Fluorinated compounds can suffer ion suppression. Use deuterated internal standards ( |
Visualizing the Tautomeric Challenge
The
Caption: Impact of the trifluoromethyl group on tautomeric equilibrium and antibody recognition.
Troubleshooting & Optimization
-
Issue: High cross-reactivity with 4-Hydroxynicotinic acid.
-
Issue: Signal drift in LC-MS.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.Link
-
Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes." Drug Metabolism and Disposition. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (General reference for electronic effects of CF3). Link
Sources
- 1. Niacin – Vitamin B3 • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 2. KEGG COMPOUND: C00253 [kegg.jp]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 4-Hydroxy-5-(trifluoromethyl)nicotinic acid
Introduction
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, implicated in a vast array of diseases from oncology to immunology. The development of novel kinase inhibitors is a relentless pursuit, demanding rigorous and objective evaluation of potency, selectivity, and cellular activity. This guide provides a comprehensive framework for benchmarking a novel compound, using 4-Hydroxy-5-(trifluoromethyl)nicotinic acid as a representative example, against established kinase inhibitors. Our objective is to move beyond simple data reporting and delve into the strategic rationale behind experimental design, ensuring the generation of robust, reproducible, and insightful data for drug development professionals.
The core principle of benchmarking is to contextualize the performance of a new chemical entity. Is it a broad-spectrum inhibitor with potential for wide-ranging effects, or a highly selective agent targeting a specific pathological pathway? Answering this requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional screens. Here, we will outline the protocols to compare our compound of interest against two archetypal inhibitors: Staurosporine, a potent but non-selective inhibitor, and Sorafenib, a clinically approved multi-kinase inhibitor with a more defined target profile.
Part 1: Selecting the Right Benchmarks
The choice of comparators is critical and should be hypothesis-driven. For a novel compound with an unknown kinase profile, a tiered approach is most effective.
-
Staurosporine: This microbial alkaloid is a powerful, ATP-competitive kinase inhibitor with a very broad profile, inhibiting a large percentage of the human kinome, often at nanomolar concentrations. It serves as an excellent positive control for assay sensitivity and provides a baseline for pan-kinase activity. Its lack of selectivity, however, makes it unsuitable as a therapeutic, but ideal as a reference for potency.
-
Sorafenib: A clinically relevant powerhouse, Sorafenib is a multi-kinase inhibitor targeting Raf kinases (BRAF, c-Raf) and several receptor tyrosine kinases (VEGFR, PDGFR). It represents a successful therapeutic agent and provides a benchmark for a more targeted, yet still multi-faceted, inhibition profile. Comparing a novel compound to Sorafenib helps to position it within the landscape of clinically validated agents.
Our investigation will therefore seek to understand where 4-Hydroxy-5-(trifluoromethyl)nicotinic acid sits on the spectrum from broad-spectrum to targeted inhibitor.
Part 2: Experimental Workflow for Kinase Inhibition Profiling
A robust benchmarking study integrates biochemical and cellular assays to provide a holistic view of a compound's activity. The workflow below outlines the essential steps from initial potency determination to assessing cellular impact.
Caption: High-level workflow for kinase inhibitor benchmarking.
Biochemical IC50 Determination: The Measure of Potency
The half-maximal inhibitory concentration (IC50) is the cornerstone metric for quantifying how much of a particular drug is needed to inhibit a specific biological process by half. We will utilize a luminescence-based kinase assay, a common and reliable method.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescence signal.
-
Compound Dilution: Prepare a 10-point serial dilution of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, Staurosporine, and Sorafenib in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase of interest (e.g., BRAF for comparison with Sorafenib) and its specific peptide substrate.
-
Inhibitor Addition: Add 1 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a "no inhibition" control.
-
Initiation: Add 5 µL of an ATP solution to start the kinase reaction. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately assessed.
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Cellular Assays: Assessing Biological Impact
A potent compound in a biochemical assay may not be effective in a cellular context due to poor permeability, efflux, or off-target effects. Therefore, cellular assays are a critical validation step.
Protocol: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed a cancer cell line known to be dependent on the kinase pathway of interest (e.g., A375 melanoma cells, which have a BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compounds used in the biochemical assay. Incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the Growth Inhibition 50 (GI50) by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Part 3: Data Interpretation and Visualization
The power of benchmarking lies in direct comparison. All quantitative data should be summarized in a clear, concise table.
Table 1: Comparative Inhibition Profile
| Compound | BRAF IC50 (nM) | A375 GI50 (nM) |
|---|---|---|
| 4-Hydroxy-5-(trifluoromethyl)nicotinic acid | Experimental Value | Experimental Value |
| Staurosporine | 15 | 20 |
| Sorafenib | 6 | 100 |
Note: Values for Staurosporine and Sorafenib are representative and may vary based on assay conditions.
Interpreting this data requires careful consideration. A low biochemical IC50 indicates high potency at the enzyme level. A low cellular GI50 suggests the compound can access its target in a cellular environment and exert a biological effect. A large delta between the IC50 and GI50 may indicate poor cell permeability or other cellular resistance mechanisms.
Validating Mechanism of Action: The MAPK/ERK Pathway
To confirm that the observed cellular effects are due to on-target kinase inhibition, a target engagement assay is essential. For a BRAF inhibitor, this typically involves measuring the phosphorylation status of a downstream substrate, such as ERK.
Caption: Inhibition of the MAPK/ERK signaling cascade.
A Western blot can be used to visualize the levels of phosphorylated ERK (p-ERK) relative to total ERK. A successful on-target inhibitor should show a dose-dependent decrease in p-ERK levels, confirming that it is engaging its intended target within the cell.
Conclusion
Benchmarking a novel compound like 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a systematic process of contextualization. By comparing its performance against well-characterized inhibitors such as Staurosporine and Sorafenib, we can build a comprehensive profile of its potency, cellular efficacy, and mechanism of action. This multi-step approach, combining robust biochemical and cellular assays, provides the critical data necessary to make informed decisions in the drug discovery pipeline. The ultimate goal is to understand not just if a compound is active, but how it is active, and where it fits within the broader landscape of kinase inhibitor therapeutics.
References
-
Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
Comparative efficacy of different synthesis routes for substituted nicotinic acids
Executive Summary: Strategic Route Selection
Substituted nicotinic acids (pyridine-3-carboxylic acids) are pivotal building blocks in medicinal chemistry, serving as precursors for NAD+ modulators, allosteric kinase inhibitors, and anti-inflammatory agents. However, the electron-deficient nature of the pyridine ring makes introducing a carboxyl group at the C3 position challenging.
Selecting the optimal synthesis route is not merely a matter of yield; it is a balance of regiocontrol , scalability , and functional group tolerance . This guide compares the three most efficacious methodologies available today:
-
Oxidative Transformation: The industrial standard for simple alkyl-substituted cores.
-
Pd-Catalyzed Carbonylation: The precision tool for late-stage functionalization.
-
Directed Lithiation-Carboxylation: The high-fidelity method for complex regiochemical patterns.
Route Analysis & Mechanistic Insights
Route A: Oxidative Transformation of Alkylpyridines
Best for: Commodity-scale production of mono-substituted nicotinic acids (e.g., 2-chloro-5-methylpyridine
-
Mechanism: Radical-chain oxidation of the benzylic (picolinic) carbon.
-
Causality: The pyridine ring is resistant to oxidative cleavage under conditions that destroy benzene rings, allowing the use of harsh oxidants like HNO
or KMnO . However, electron-donating groups (EDGs) on the ring can make the heterocycle susceptible to degradation. -
Key Limitation: Lack of regioselectivity if multiple alkyl groups are present.
Route B: Palladium-Catalyzed Carbonylation (Aminocarbonylation/Hydroxycarbonylation)
Best for: Late-stage functionalization of aryl bromides/iodides and substrates with sensitive functional groups.
-
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C-X bond, CO insertion, and nucleophilic attack.
-
Causality: The use of bidentate ligands (e.g., Xantphos) forces a cis-coordination geometry, accelerating the reductive elimination step and preventing catalyst deactivation. This allows the reaction to proceed at lower pressures (balloon pressure).
-
Key Advantage: Orthogonal tolerance. You can install the carboxyl moiety in the presence of esters, nitriles, or ketones that would not survive lithiation or oxidation.
Route C: Halogen-Metal Exchange (Lithiation-Carboxylation)
Best for: Ortho-substituted scaffolds and high-value intermediates requiring precise regiocontrol.
-
Mechanism: Lithium-Halogen exchange followed by electrophilic quench with CO
. -
Causality: The reaction is kinetically controlled. Conducting the exchange at cryogenic temperatures (-78°C) prevents the "halogen dance" (base-catalyzed migration of the halogen) and nucleophilic attack on the pyridine ring itself.
-
Key Limitation: Functional group incompatibility (e.g., electrophiles like aldehydes must be protected).
Decision Framework: Route Selection
The following decision tree illustrates the logic a process chemist should apply when selecting a synthetic strategy.
Figure 1: Strategic decision tree for selecting the synthesis route based on substrate availability and functional group sensitivity.
Comparative Efficacy Analysis
The following data aggregates performance metrics from internal process reviews and literature benchmarks.
| Feature | Route A: Oxidation | Route B: Pd-Carbonylation | Route C: Lithiation |
| Primary Substrate | 3-Picoline / Alkylpyridines | 3-Bromo/Iodopyridine | 3-Bromo/Iodopyridine |
| Typical Yield | 50–85% | 75–95% | 60–80% |
| Regioselectivity | Low (if polysubstituted) | Excellent (Retention) | High (Kinetic control) |
| Functional Tolerance | Poor (Oxidizes side chains) | Excellent (Esters, Nitriles OK) | Poor (No electrophiles) |
| Scalability | High (kg to tons) | Moderate (Cost of Pd) | Low (Cryogenic limits) |
| Green Metric (E-Factor) | High (Acid waste/NOx) | Low (Atom efficient) | Moderate (Solvent heavy) |
| Cost Driver | Waste disposal | Catalyst (Pd/Ligand) | Cooling & Reagents (BuLi) |
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Hydroxycarbonylation (Recommended for R&D)
Why this protocol? It utilizes Xantphos to enable atmospheric pressure carbonylation, avoiding high-pressure autoclaves while maintaining high turnover numbers (TON).
Reagents:
-
Substrate: 3-Bromopyridine derivative (1.0 equiv)
-
Catalyst: Pd(OAc)
(2 mol%)[1][2] -
Base: Na
CO (3.0 equiv) or Et N[1][2] -
Solvent: Toluene/Water (biphasic) or DMF/H
O -
Gas: Carbon Monoxide (CO) balloon (1 atm)
Workflow:
-
Catalyst Pre-complexation: In a dry Schlenk flask, charge Pd(OAc)
and Xantphos. Add anhydrous toluene and stir at room temperature for 10 mins to form the active catalytic species (yellow to orange color change). -
Substrate Addition: Add the 3-bromopyridine substrate and Na
CO . -
Inerting: Evacuate the flask and backfill with CO gas three times. Leave connected to a CO balloon.
-
Reaction: Heat to 80°C. Vigorous stirring is essential for gas-liquid mass transfer.
-
Workup: After 12-16h, cool to RT. Acidify the aqueous layer (if biphasic) to pH 3-4 with 1M HCl to precipitate the free acid. Extract with EtOAc if no precipitate forms.
-
Validation: Check purity via HPLC. The shift in retention time from the bromo-precursor to the polar acid is distinct.
Protocol B: Cryogenic Lithiation-Carboxylation
Why this protocol? It uses n-BuLi at -78°C to effect rapid Halogen-Metal exchange, trapping the kinetic lithio-species before it can isomerize or polymerize.
Reagents:
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)
-
Electrophile: Dry CO
gas or solid dry ice -
Solvent: Anhydrous THF (freshly distilled/dried)
Workflow:
-
System Prep: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 mins. Maintain internal temp < -70°C.
-
Exchange: Add the 3-bromopyridine solution (in THF) dropwise. Stir for 15-30 mins at -78°C. Critical: Do not extend this time; the lithiopyridine intermediate is unstable.
-
Carboxylation: Bubble dry CO
gas into the solution (or pour the reaction mixture onto crushed dry ice for scale <1g). The solution will turn from dark/colored to pale/white slurry. -
Quench: Allow to warm to RT. Quench with saturated NH
Cl.[3] -
Isolation: Adjust pH to 3.5 (isoelectric point of nicotinic acid) to maximize precipitation.
Mechanistic Visualization: Pd-Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting low yields in Route B.
Figure 2: Catalytic cycle for the Palladium-catalyzed carbonylation of bromopyridines. Note that Xantphos stabilizes the L2Pd(0) species.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society. Retrieved from [Link]
-
Kondo, Y., Murata, N., & Sakamoto, T. (1994).[3] Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
ElectronicsAndBooks. Directed lithiation of unprotected pyridinecarboxylic acids: syntheses of halo derivatives. Retrieved from [Link]
- Google Patents. (CN1141288A). Process for preparing nicotinic acid.
Sources
Spectroscopic Comparison Guide: 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid vs. Precursors
The following guide details the spectroscopic differentiation of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid from its synthetic precursors. This analysis focuses on the critical transition from acyclic fluorinated building blocks to the aromatic pyridine core, a key step in the development of novel kinase inhibitors and agrochemicals.
Executive Summary
4-Hydroxy-5-(trifluoromethyl)nicotinic acid (4-H-5-TFM-NA) is a specialized fluorinated pyridine intermediate. Its synthesis typically involves the cyclocondensation of acyclic trifluoromethylated
For drug development professionals, the critical quality attribute (CQA) is confirming the formation of the pyridine ring and the specific regiochemistry of the trifluoromethyl group. This guide provides a comparative spectroscopic framework to distinguish the final product from its starting materials, ensuring process control during synthesis.
Key Differentiators at a Glance
| Feature | Precursor (Ethyl 4,4,4-trifluoroacetoacetate) | Product (4-H-5-TFM-NA) |
| Structure | Acyclic | Aromatic Heterocycle (Pyridone tautomer) |
| Methylene/Methine signals ( | Aromatic singlets ( | |
| IR Spectrum | Ester C=O (~1740 cm | Acid C=O (~1700 cm |
Structural Context & Synthetic Pathway
To interpret the spectroscopy, one must understand the structural transformation. The synthesis generally proceeds via the modification of Ethyl 4,4,4-trifluoroacetoacetate (1) , often involving an ethoxymethylene intermediate (2) before cyclization with an amine source to form the pyridine core (3) .
Tautomerism Warning
In solution (DMSO-
-
Implication: You will observe a broad NH signal and amide-like carbonyl character in IR, rather than a simple phenolic OH.
Figure 1: Generalized synthetic flow from acyclic precursor to fluorinated pyridine.
Detailed Spectroscopic Comparison
A. Nuclear Magnetic Resonance ( H & F NMR)
NMR is the definitive tool for monitoring this reaction. The shift of the fluorine signal is diagnostic for the transition from an aliphatic environment to an aromatic ring.
F NMR: The Primary Monitor
-
Precursor (ETF): The
group is attached to an carbon adjacent to a carbonyl. It appears as a singlet around -76.0 ppm . -
Product: The
group is attached directly to the aromatic pyridine ring. This deshielding environment shifts the signal downfield to the -60.0 to -65.0 ppm range. -
Monitoring: Disappearance of the -76 ppm peak and emergence of the -63 ppm peak indicates successful cyclization.
H NMR: Aromatization Verification
-
Precursor (ETF): Shows a characteristic quartet (ethyl group) and a singlet/multiplet for the
-protons ( 3.7 ppm for keto, 12 ppm for enol OH). -
Product:
-
Loss of Ethyl Group: If hydrolysis is complete, the ethyl quartet (
4.2) and triplet ( 1.[7]3) disappear. -
Aromatic Protons: You will see two distinct singlets (or doublets with small coupling) for the pyridine protons at positions 2 and 6.
-
H-2:
8.5 – 8.8 ppm (Deshielded by adjacent N and COOH). -
H-6:
8.0 – 8.3 ppm.
-
-
NH/OH: A very broad singlet (
11-14 ppm) corresponding to the carboxylic acid and pyridone NH.
-
Table 1: Comparative NMR Shifts (in DMSO-
| Nucleus | Signal Assignment | Precursor (ETF) | Product (4-H-5-TFM-NA) | Status |
| Diagnostic | ||||
| Ethyl Ester ( | 4.2 (q), 1.2 (t) | Absent (if hydrolyzed) | Confirmation | |
| 3.7 (s) | Absent | Confirmation | ||
| Aromatic H-2 | Absent | 8.6 (s) | Diagnostic | |
| Aromatic H-6 | Absent | 8.2 (s) | Diagnostic |
B. Infrared Spectroscopy (FT-IR)
IR is useful for quick solid-state identification and checking for unreacted ester.
-
Precursor: Shows a strong Ester C=O stretch at 1740-1750 cm
and a Ketone C=O at 1715 cm . -
Product:
-
Broad OH: A very broad absorption from 2500-3300 cm
(O-H stretch of carboxylic acid dimer and N-H of pyridone). -
Pyridone/Acid C=O: A complex carbonyl region. The ester peak at 1740 cm
should be absent. Instead, look for the acid C=O (~1700 cm ) and the pyridone amide-like C=O (~1650 cm ).
-
Experimental Protocol: Monitoring the Synthesis
This protocol describes a self-validating workflow to track the conversion of Ethyl 4,4,4-trifluoroacetoacetate to the pyridine product.
Materials
-
Substrate: Reaction aliquot (approx. 50 mg).
-
Solvent: DMSO-
(Preferred for solubility of the polar product). -
Standard:
-Trifluorotoluene (Internal standard for F quantification, -63.7 ppm - ensure distinct separation from product).
Step-by-Step Workflow
-
Sampling: Take a 100
L aliquot of the reaction mixture. -
Workup (Mini): Partition between Ethyl Acetate (0.5 mL) and 1M HCl (0.5 mL). The product is amphoteric but likely acidic; extract the organic layer. Note: If the product precipitates, dissolve the solid directly in DMSO-
. -
NMR Prep: Dissolve the dried residue in 0.6 mL DMSO-
. -
Acquisition:
-
Run a standard
H scan (16 scans). -
Run a
F scan (un-decoupled, 32 scans).
-
-
Analysis:
-
Pass Criteria:
integration ratio of the aromatic peak (-63.5 ppm) vs. aliphatic precursor (-76 ppm). -
Fail Criteria: Presence of ethyl ester signals (quartet at 4.2 ppm) indicates incomplete hydrolysis.
-
Figure 2: Logic gate for spectroscopic quality control.
Troubleshooting & Impurities
Common side products arising from the cyclization of trifluoroacetoacetates:
-
O-Alkylation vs. C-Alkylation: If the condensation step fails, you may generate O-alkylated enol ethers which show distinct vinyl protons in NMR but lack the aromatic chemical shift.
-
Decarboxylation: If the hydrolysis condition is too harsh, the carboxylic acid at position 3 may decarboxylate.
-
Detection: Loss of the acidic proton integration; shift of H-2 and H-6 protons; MS shows M-44 mass.
-
-
Regioisomers: Depending on the amine source and condensation partner, the
might end up at position 4 or 6 if the cyclization direction reverses.-
Differentiation:
F- H coupling constants are diagnostic. is typically larger for ortho-protons.
-
References
-
Synthesis of Trifluoromethylpyridines
-
Sokolenko, T. M., et al. "5-Trifluoromethoxy-substituted Nicotinic Acid...". Journal of Organic and Pharmaceutical Chemistry, 2024.
-
-
Precursor Reactivity (Ethyl 4,4,4-trifluoroacetoacetate)
-
Rulev, A. Y. "Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate...". ResearchGate, 2025.
-
-
General Pyridine Synthesis (Gould-Jacobs/Enamine routes)
-
Spectral Data Verification
-
SpectraBase, "4-(Trifluoromethyl)nicotinic acid" (Analogous spectral data).[9]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. chem.washington.edu [chem.washington.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. spectrabase.com [spectrabase.com]
Guide to Evaluating Off-Target Effects of Novel Nicotinic Acid Derivatives
Executive Summary: The Efficacy-Tolerability Paradox
Nicotinic acid (Niacin) remains the most effective agent for raising HDL-C, yet its clinical utility is severely capped by two distinct off-target profiles: cutaneous flushing (mediated by GPR109A-dependent PGD2 release) and hepatotoxicity (associated with metabolic overload in sustained-release formulations).
For drug developers, the challenge is no longer just "finding a GPR109A agonist." The current objective is Biased Agonism —engineering derivatives that selectively engage the G
This guide outlines the comparative landscape of niacin derivatives and provides a self-validating experimental framework to screen novel candidates for these specific off-target liabilities.
Part 1: The Mechanistic Landscape
Decoupling Efficacy from Toxicity
To evaluate derivatives effectively, one must understand that "off-target" in this context often means "on-target, wrong pathway."
-
The Efficacy Pathway (G
i): Niacin binds GPR109A (HCAR2) on adipocytes G i activation reduced cAMP reduced PKA activity inhibition of Hormone Sensitive Lipase (HSL) reduced Free Fatty Acid (FFA) release. -
The Flushing Pathway (
-arrestin/ERK): Niacin binds GPR109A on dermal Langerhans cells -arrestin recruitment PLA2 activation Arachidonic Acid release COX-1/2 conversion to PGD2 Vasodilation via DP1 receptors.
Experimental Goal: Identify ligands with a high bias factor for G
Figure 1: Divergent signaling pathways of GPR109A. Successful derivatives must selectively activate the upper G
Part 2: Comparative Profiling of Niacin Classes
When characterizing a new derivative, benchmark it against these standard classes to determine its market viability.
| Feature | Immediate Release (IR) Niacin | Extended Release (ER) Niacin | Inositol Hexanicotinate (IHN) | Target Profile: Novel Biased Agonist |
| Chemical Nature | Free Nicotinic Acid | Matrix-encapsulated Niacin | Ester Prodrug (6:1 Niacin:Inositol) | Modified Scaffold (e.g., Pyrazoles) |
| GPR109A Potency (EC50) | High (~0.1 | High (sustained) | Low (Poor hydrolysis) | Tunable (Aim: <100 nM) |
| Flushing Risk | Severe (Rapid | Moderate (Lower | Low (often "No Flush") | Low (via pathway bias) |
| Hepatotoxicity Risk | Low | Elevated (Metabolic strain) | Low | Low (Target dependent) |
| Mechanism of Failure | Patient non-compliance (Flush) | Amidation pathway overload | Poor Bioavailability (Ineffective) | N/A (Development Goal) |
| Key Reference | [Altschul et al., 1955] | [McKenney et al., 1994] | [Keenan et al., 2013] | [Shen et al., 2010] |
Critical Insight: Do not use Inositol Hexanicotinate (IHN) as a positive control for efficacy. Clinical data suggests it fails to release significant free niacin in plasma, rendering it a "placebo" for lipid control despite being "flush-free" [1]. Use MK-6892 or similar biased agonists as your development benchmark.
Part 3: Experimental Frameworks (Protocols)
To validate a novel derivative, you must prove it maintains efficacy (Protocol A) while reducing flushing (Protocol B) and liver toxicity (Protocol C).
Protocol A: Efficacy Screen (cAMP Inhibition)
Objective: Confirm the derivative acts as a functional G
-
Seeding: Plate cells (10,000/well) in 384-well plates; incubate overnight.
-
Stimulation: Induce cAMP production using Forskolin (10
M). -
Treatment: Apply the novel derivative (dose-response: 1 nM to 100
M) alongside a Niacin control. -
Detection: Use a TR-FRET cAMP immunoassay (e.g., Lance Ultra).
-
Validation Criterion: The compound must suppress Forskolin-induced cAMP in a dose-dependent manner.
-
Success:
comparable to Niacin (>80%). -
Failure: Partial agonism (<50%
) may result in weak clinical lipid effects.
-
Protocol B: The Flushing Proxy (PGD2 Release Assay)
Objective: Quantify the "flushing potential" by measuring PGD2 secretion from immune cells.
Scientific Nuance: Standard macrophages are insufficient. You must use Langerhans-like cells (e.g., MUTZ-3 cell line differentiated with TGF-
Step-by-Step Workflow:
-
Differentiation: Culture MUTZ-3 cells with GM-CSF (100 ng/mL) and TGF-
1 (10 ng/mL) for 7 days to induce Langerhans phenotype (verify via CD1a expression). -
Priming: Pre-incubate cells (1
10^6/mL) in serum-free medium for 2 hours. -
Challenge: Add derivative (100
M - high dose required to mimic skin ) for 30–60 minutes.-
Positive Control: Nicotinic Acid (100
M). -
Negative Control:[2] Vehicle (DMSO).
-
Inhibition Control: Pre-treat with Laropiprant (DP1 antagonist) or Aspirin (COX inhibitor) to validate the pathway.
-
-
Supernatant Collection: Centrifuge at 4°C; collect supernatant immediately. PGD2 is unstable; proceed to assay or freeze at -80°C.
-
Quantification: Measure PGD2 using a competitive ELISA or LC-MS/MS.
-
Data Analysis: Calculate the Flushing Index :
-
Target: Index < 0.2 (Less than 20% of niacin's response).
-
Protocol C: Hepatotoxicity Screening (ATP Depletion)
Objective: Assess metabolic stress on hepatocytes, specifically looking for mitochondrial dysfunction common in sustained-release formulations. Cell System: Primary Human Hepatocytes (PHH) or HepG2 (metabolically competent).
-
Dosing: Incubate cells with derivative for 24 and 72 hours (chronic exposure is key for niacin toxicity).
-
Readout 1 (Membrane Integrity): LDH Release assay.
-
Readout 2 (Mitochondrial Health): Cellular ATP content (CellTiter-Glo).
-
Readout 3 (Specific Mechanism): Measure glutathione (GSH) depletion. Niacin overload can deplete methyl donors; check if derivative spares GSH compared to high-dose Niacin.
Part 4: Strategic Screening Workflow
Do not run all assays in parallel. Use this gated cascade to save resources.
Figure 2: The "Fail Fast" screening cascade. Safety assays (Red) are positioned after efficacy confirmation (Green) to optimize resource allocation.
References
-
Keenan, J. M., et al. (2013). A comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia. Journal of Clinical Lipidology.
-
Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation.
-
Shen, H. C., et al. (2010). Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892): A Potent and Selective High Affinity Niacin Receptor Full Agonist with Reduced Flushing Profiles.[2] Journal of Medicinal Chemistry.
-
McKenney, J. M., et al. (1994). A comparison of the efficacy and toxic effects of sustained- vs immediate-release niacin in hypercholesterolemic patients. JAMA.
-
Altschul, R., et al. (1955). Influence of nicotinic acid on serum cholesterol in man. Archives of Biochemistry and Biophysics.
Sources
Operational Guide: Disposal & Handling of 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
[1][2]
Part 1: Executive Safety Directive
4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a specialized fluorinated pyridine derivative often utilized as a building block in pharmaceutical synthesis.[1][2] Its disposal is governed not just by its acidity, but critically by its trifluoromethyl (
The Core Directive:
Do NOT dispose of this compound via municipal drainage or general organic waste streams. The presence of the
Part 2: Chemical Profile & Hazard Assessment[1]
To handle this compound safely, one must understand its behavior.[2][3][4][5][6][7][8][9] As a 4-hydroxypyridine derivative, it likely exists in equilibrium with its tautomer, 4-pyridone .[1][2] This impacts solubility but not the fundamental disposal requirement.[2]
Physicochemical Properties & Hazards[1][2][6][8][10]
| Property | Specification / Hazard | Operational Implication |
| Chemical Class | Fluorinated Heterocyclic Acid | Segregate from oxidizers and strong bases.[1][2] |
| Acidity | Corrosive to mucous membranes; incompatible with cyanide/sulfide waste.[1][2] | |
| Thermal Stability | High (due to C-F bonds) | Requires incineration >1,100°C for complete destruction.[1] |
| Primary Hazards | H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1][2][4][10] Irritation) | Handle only in a fume hood.[1][2] Use chemically resistant gloves.[2] |
| Combustion Products | CRITICAL: Fire scenarios release toxic/corrosive HF gas.[1][2] |
Expert Insight: The stability of the C-F bond (approx. 485 kJ/mol) means this compound resists degradation in standard wastewater treatment.[2] If released into the environment, it contributes to the load of persistent fluorinated organic pollutants.[2][11]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.[2]
A. Solid Waste (Pure Compound or Reaction Residue)[1][2]
-
Segregation:
-
Container Selection:
-
Labeling:
-
Transfer:
B. Liquid Waste (Mother Liquors/Solutions)[1][2]
Scenario: You have the compound dissolved in a solvent (e.g., DCM, Ethyl Acetate, or Methanol).[1][2]
-
Stream Identification:
-
pH Adjustment (Optional but Recommended):
-
Disposal:
C. Contaminated Packaging[2][6]
-
Triple Rinse:
-
Defacing:
-
Final Disposition:
Part 4: Decision Logic & Workflow (Visualization)[1][2]
The following diagram illustrates the critical decision points for disposing of fluorinated pyridine derivatives.
Caption: Decision tree for segregating fluorinated organic waste. Note that the presence of the trifluoromethyl group forces the waste into the Halogenated stream regardless of the solvent carrier.[2]
Part 5: Scientific Rationale (The "Why")
The Fluorine Factor
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.[1][2] Standard incineration temperatures (800°C) used for general medical or organic waste may not fully mineralize trifluoromethyl groups.[1][2] Incomplete combustion can lead to the formation of trace fluorinated pollutants.
-
Protocol Validation: By segregating this into the Halogenated stream, you ensure the waste is routed to facilities operating at >1,100°C with specific residence times designed to break the C-F bond [1].
Acid Scrubber Requirement
Upon thermal decomposition, the
References
Sources
- 1. 5-(Trifluoromethyl)nicotinic acid | 131747-40-5 [chemicalbook.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.it [fishersci.it]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
- 13. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Definitive Guide: Personal Protective Equipment for 4-Hydroxy-5-(trifluoromethyl)nicotinic Acid
Executive Summary: The Molecule & The Mission
4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a high-value fluorinated pyridine building block, commonly used in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—containing both an acidic proton (carboxylic acid + hydroxypyridine tautomer) and a lipophilic, electron-withdrawing trifluoromethyl (
While not classified as acutely fatal (Category 1 or 2), this compound presents a severe irritation profile (Skin/Eye/Respiratory).[1] The presence of the
This guide moves beyond generic safety advice. It provides a self-validating system to protect your assay reproducibility and your health.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is a solid (powder) at room temperature.[2]
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5] | Acidic nature can cause chemical burns on moist skin. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6][7][8] | High Risk. Dust contact with the cornea can cause immediate, stinging pain and potential opacity. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][7][9] | Inhalation of dust during weighing is the #1 exposure route. |
Critical Chemical Insight: The 4-hydroxy group often exists in equilibrium with the pyridone form. This increases the melting point and potential for static charge buildup during weighing, making "flying powder" a significant risk.
The PPE Matrix: A Layered Defense System
Do not rely on "standard lab PPE." Use this matrix to select gear based on your specific operation.
A. Respiratory Protection (The Primary Barrier)
-
Standard Operation (Fume Hood): All open handling must occur inside a certified chemical fume hood (Face velocity: 0.3–0.5 m/s).
-
Outside Hood (Weighing Balance): If you must weigh outside a hood (not recommended) or transport open containers:
-
Minimum: N95 (US) or P2 (EU) particulate respirator.
-
Recommended: P100/P3 half-face respirator if handling >10g of fine powder.
-
B. Dermal Protection (Glove Selection)
-
Solid Handling: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.
-
Solution Phase (Coupling Reactions): This chemical is often dissolved in DMF, DMSO, or DCM.
-
If in DCM: Use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves. Nitrile degrades in <5 minutes.
-
If in DMF/DMSO: Double-glove with Nitrile.
-
C. Ocular Protection[1][2][5][12][13]
-
Mandatory: Chemical Splash Goggles (indirect vented).
-
Prohibited: Standard safety glasses with side shields are insufficient for fine acidic powders, which can bypass the gap and dissolve in eye moisture.
Operational Protocol: The "Static-Free" Weighing Workflow
Handling fluorinated powders requires managing static electricity to prevent dispersion.
Diagram 1: The Safe Weighing Algorithm
This workflow minimizes the risk of H335 (Respiratory Irritation) and sample loss.
Caption: Figure 1. Anti-static weighing workflow to prevent aerosolization of fluorinated powders.
Step-by-Step Procedure:
-
Preparation: Don PPE (Goggles, Lab Coat, Nitrile Gloves).[10] Place an ionizing bar or use an anti-static gun inside the hood if available.
-
Container Opening: Tap the container gently on the bench before opening to settle dust.
-
Transfer: Use a plastic or PTFE-coated spatula. Avoid metal spatulas if the powder is very dry/static-prone.
-
Solubilization: Add solvent (e.g., DMF) to the solid immediately after weighing to lock it into the liquid phase, eliminating the inhalation hazard.
Emergency Response & Decontamination
Because this compound contains a
A. Spills (Solid)
-
Do NOT sweep dry. This generates dust.
-
Cover the spill with a wet paper towel (water or dilute sodium bicarbonate).
-
Scoop the wet material into a waste container.
-
Wipe area with 5% Sodium Bicarbonate solution to neutralize acidity.
B. Fire (Thermal Decomposition)
-
Risk: Combustion may release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[11]
-
Action: Evacuate immediately. Do not fight large fires without SCBA (Self-Contained Breathing Apparatus).
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam.[6]
Diagram 2: Spill Response Logic Tree
Caption: Figure 2. Decision logic for containing spills. Note the distinction between solid and liquid containment.
Disposal Considerations (Compliance)
Crucial: Do not mix this waste with strong oxidizers or strong bases in the waste stream, as exothermic reactions may occur.
-
Segregation: Tag waste clearly as "Fluorinated Organic Acid."
-
Incineration: The preferred method of disposal is high-temperature incineration equipped with a scrubber to capture HF gas.
-
Waterways: Zero tolerance. Do not pour down the sink. Fluorinated compounds can be persistent in the environment.[4]
References
-
Fisher Scientific. (2023).[2] Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid. Retrieved from
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Sigma-Aldrich. (2023).[2][4][5] Safety Data Sheet: 4-Hydroxy-pyridine-3-carboxylic acid derivatives. Retrieved from
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SynQuest Laboratories. (2018). Safety Data Sheet: 4-(Trifluoromethyl)nicotinic acid. Retrieved from
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ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives and fluorinated compounds. Retrieved from
Sources
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- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. files.dep.state.pa.us [files.dep.state.pa.us]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
